molecular formula Br3Tb B1172513 SOLVENT YELLOW 83 CAS No. 12239-75-7

SOLVENT YELLOW 83

Cat. No.: B1172513
CAS No.: 12239-75-7
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Description

Solvent Yellow 83 (CAS 12239-75-7) is a metal complex solvent dye, commercially known as Savinyl Yellow RLSN, supplied as a yellow powder . It is characterized by its high light fastness (rated 7-8) and good resistance to acids and alkalis (rated 4-5) . This dye exhibits excellent solubility in a range of polar organic solvents, including ketones such as Methyl Ethyl Ketone (450 g/l) and Acetone (250 g/l), as well as alcohols like Diacetone Alcohol (500 g/l) and Butyl Cellosolve (350 g/l) . A 1% solution typically has a pH between 6.0 and 8.0, and the dye has a density of approximately 1.40 g/cm³ . The primary research applications for Solvent Yellow 83 leverage its solubility and fastness properties. It is highly suitable for formulating special inks, including flexographic and gravure printing inks, as well as writing inks . Furthermore, it is recommended for use in wood stains and leather finishes, providing durable coloration . It is also applied in industrial paints and lacquers . This product is intended for research and development purposes only in these specific application areas. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12239-75-7

Molecular Formula

Br3Tb

Origin of Product

United States

Foundational & Exploratory

SOLVENT YELLOW 83 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 83, identified by CAS number 12239-75-7, is a metal complex solvent dye known for its application in various industrial coloring processes.[1][2] Its commercial names include Savinyl Yellow RLSN.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Yellow 83, based on available data. Due to the proprietary nature of dye manufacturing, the precise chemical structure is not publicly disclosed. However, its classification as a single azo, metal complex dye provides insight into its general composition.[1]

Chemical and Physical Properties

A summary of the key identifiers and properties of Solvent Yellow 83 is presented below.

Table 1: Chemical Identifiers for Solvent Yellow 83
IdentifierValue
CAS Number12239-75-7
Molecular FormulaC16H23N5O2[3]
Molecular Weight317.393 g/mol [3]
Chemical ClassMetal Complex Dye, Single Azo[1]
Table 2: Physicochemical Properties of Solvent Yellow 83
PropertyValue
Physical AppearanceYellow Powder[4]
Density1.40 g/cm³[2]
pH of 1% solution6.0 - 8.0[4]
Moisture Content< 5%[4]
Dye Content (Spectro)98 - 103%
Table 3: Solubility Data for Solvent Yellow 83
SolventSolubility (g/L)
Butyl Cellosolve350[4]
Acetone250[4]
Methyl Ethyl Ketone450[4]
Diacetone Alcohol500[4]
Table 4: Fastness Properties of Solvent Yellow 83 (in Lacquer)
PropertyRating
Light Fastness7-8[2]
Alkali Fastness4-5[4]
Acid Fastness4-5[4]

Chemical Structure

The exact chemical structure of Solvent Yellow 83 is not publicly available. However, based on its classification as a "single azo, metal complex" dye, a generalized structure can be conceptualized. It likely consists of a central metal ion coordinated to one or more monoazo organic ligands. The ligands would contain the chromophoric azo group (-N=N-) and other functional groups capable of forming a stable complex with the metal ion.

G cluster_ligand1 Azo Ligand 1 cluster_ligand2 Azo Ligand 2 A1 Organic Moiety 1 N1 N A1->N1 N2 N N1->N2 M Metal Ion N1->M Coordination Bond A2 Organic Moiety 2 N2->A2 B1 Organic Moiety 3 N3 N B1->N3 N4 N N3->N4 N4->M Coordination Bond B2 Organic Moiety 4 N4->B2

A generalized representation of a metal complex azo dye.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Solvent Yellow 83 are proprietary and not available in the public domain. However, the general synthesis of metal complex azo dyes involves two key stages:

  • Azo Coupling: This involves the diazotization of a primary aromatic amine and its subsequent coupling with a suitable coupling component (e.g., a phenol, naphthol, or enol) to form the azo ligand.

  • Complexation: The resulting azo ligand is then reacted with a metal salt (e.g., chromium, cobalt, or copper salts) under specific conditions of temperature and pH to form the final metal complex dye.

Characterization of such dyes typically involves a combination of analytical techniques:

  • Spectroscopy:

    • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and quantify the dye content.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the organic ligand.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the dye.

  • Elemental Analysis: To confirm the elemental composition of the molecule.

The following diagram illustrates a general workflow for the synthesis and characterization of a metal complex azo dye like Solvent Yellow 83.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Amine, Coupling Component, Metal Salt) diazotization Diazotization of Amine start->diazotization coupling Azo Coupling diazotization->coupling complexation Complexation with Metal Salt coupling->complexation purification Purification and Isolation complexation->purification product Solvent Yellow 83 purification->product uv_vis UV-Vis Spectroscopy product->uv_vis ir IR Spectroscopy product->ir nmr NMR Spectroscopy product->nmr hplc HPLC product->hplc elemental Elemental Analysis product->elemental

General workflow for synthesis and characterization.

Applications

Solvent Yellow 83 is utilized in applications requiring high-quality, stable coloring of organic-based media. Its excellent solubility in polar organic solvents makes it suitable for:

  • Specialty Inks[2]

  • Wood Stains[2]

  • Leather Finishes[2]

  • Industrial Paints[2]

  • Printing Inks[2]

References

SOLVENT YELLOW 83: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

The fundamental physicochemical properties of Solvent Yellow 83 are summarized in the table below. This data has been aggregated from various chemical supplier technical data sheets.

PropertyValueReference(s)
CAS Number 12239-75-7[1]
Chemical Class Metal Complex, Single Azo Dye[2]
Molecular Formula C₁₆H₂₃N₅O₂
Molecular Weight 317.393 g/mol
Appearance Yellow Powder[3]
Density 1.40 g/cm³[1]
Light Fastness 7-8[1]

Solubility Data

SolventSolubilityReference(s)
Acetone250 g/L[3]
Methyl Ethyl Ketone450 g/L[3]
Butyl Cellosolve350 g/L[3]
Diacetone Alcohol500 g/L[3]

Applications

The primary industrial applications of Solvent Yellow 83 are in the coloration of various materials, owing to its good solubility in organic solvents and notable light fastness.[1][4]

Key Application Areas:

  • Inks: Used in the formulation of printing inks and special inks.[1]

  • Coatings: Incorporated into industrial paints and leather finishes.[1]

  • Stains: Utilized as a colorant in wood stains.[1][4]

  • Plastics: While less common than pigments, it can be used in certain plastic applications.

Experimental Protocols

A comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the synthesis of C.I. Solvent Yellow 83. The available information often leads to the synthesis of Pigment Yellow 83, a chemically distinct substance with a different CAS number (5567-15-7).

Similarly, detailed analytical protocols for the qualitative and quantitative analysis of Solvent Yellow 83, including spectroscopic data (NMR, IR, UV-Vis), are not publicly available. General analytical methods for metal complex azo dyes, such as high-performance liquid chromatography (HPLC) and mass spectrometry, could potentially be adapted for its analysis.

Relevance to Drug Development and Biological Activity

There is no readily available information in scientific databases or literature to suggest that Solvent Yellow 83 has been investigated for any applications in drug development. Furthermore, no studies on its biological activity, mechanism of action, or interaction with any signaling pathways have been found in the public domain. Therefore, its potential as a therapeutic agent or a biological tool remains unexplored.

Logical Relationships and Workflows

Due to the lack of information on its synthesis, biological activity, or specific analytical workflows, no diagrams can be generated at this time. A hypothetical workflow for its characterization would follow standard analytical chemistry principles.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. The absence of detailed experimental protocols and biological data highlights a significant gap in the scientific literature for this specific compound. Researchers interested in Solvent Yellow 83 are encouraged to perform their own experimental validation and characterization.

References

An In-Depth Technical Guide to SOLVENT YELLOW 83 (CAS No. 12239-75-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 83, identified by the CAS number 12239-75-7, is a metal complex solvent dye.[1][2] It is commercially known by trade names such as Savinyl Yellow RLSN.[1] As a member of the metal complex dye class, its structure incorporates a metal ion, which contributes to its solubility in organic solvents and its overall fastness properties. These dyes are distinct from pigments as they dissolve in the application medium rather than being dispersed as solid particles. While widely used in industrial applications for its coloring properties, its utility and characteristics within the realm of biomedical research and drug development are not well-documented in publicly accessible scientific literature.

Physicochemical Properties

The following tables summarize the known quantitative data for Solvent Yellow 83.

Table 1: General and Chemical Properties

PropertyValueReference
CAS Number 12239-75-7[1][2]
Chemical Class Metal Complex Dye[1]
Molecular Formula C₁₆H₂₃N₅O₂[3]
Molecular Weight 317.39 g/mol [3]
Physical Appearance Yellow Powder
Density 1.40 g/cm³[1]

Table 2: Solubility Data

SolventSolubility (g/L)
Butyl Cellosolve350
Acetone250
Methyl Ethyl Ketone450
Diacetone Alcohol500

Table 3: Fastness and Other Properties

PropertyValue
Light Fastness 7-8
Alkali Fastness 4-5
Acid Fastness 4-5
pH (1% solution) 6.0 - 8.0
Dye Content 98 - 103%
Moisture Content < 5%

Synthesis and Manufacturing

A detailed, peer-reviewed experimental protocol for the synthesis of Solvent Yellow 83 is not available in the public scientific literature. The synthesis of metal complex dyes, in general, involves the reaction of an organic ligand (a dye molecule capable of binding to a metal ion) with a metal salt.

The logical workflow for the synthesis of a metal complex dye is depicted below.

G cluster_synthesis General Synthesis Workflow for Metal Complex Dyes A Organic Ligand Synthesis (e.g., Azo Dye Formation) C Complexation Reaction (Ligand + Metal Salt) A->C B Metal Salt Solution Preparation B->C D Precipitation and Isolation C->D E Purification (e.g., Washing, Recrystallization) D->E F Drying and Milling E->F G Final Product: Metal Complex Dye F->G

A generalized workflow for the synthesis of metal complex dyes.

Industrial Applications

Solvent Yellow 83 is primarily utilized in industrial coloring applications due to its solubility in organic solvents and good fastness properties. Documented uses include:

  • Inks: Special inks, printing inks.[1]

  • Coatings: Wood stains, leather finishes, and industrial paints.[1]

Toxicological Profile

Long-term feeding studies on the structurally different C.I. Pigment Yellow 83 in rats and mice showed no carcinogenic effects.[4] It is crucial to note that this data pertains to a different chemical substance and should not be extrapolated to Solvent Yellow 83 without specific studies.

The diagram below illustrates a general logical flow for assessing the toxicological risk of a chemical substance.

G cluster_toxicology Toxicological Risk Assessment Workflow A Physicochemical Characterization B In Vitro Studies (e.g., Cytotoxicity, Genotoxicity) A->B C In Vivo Studies (Animal Models) (Acute and Chronic Toxicity) B->C E Dose-Response Assessment C->E D Exposure Assessment D->E F Risk Characterization E->F G cluster_drug_dev Preclinical Research and Development Pathway A Compound Identification and Synthesis B In Vitro Screening (Target Identification, Efficacy) A->B C In Vivo Studies (Animal Models of Disease) B->C F Lead Optimization B->F D Pharmacokinetics and Pharmacodynamics C->D C->F E Toxicology and Safety Pharmacology D->E D->F E->F G Candidate for Clinical Trials F->G

References

An In-depth Technical Guide to the Synthesis and Characterization of Pigment Yellow 83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 83 (C.I. 21108) is a high-performance diarylide yellow pigment widely utilized in various industrial applications, including inks, coatings, and plastics, owing to its brilliant reddish-yellow shade, high color strength, and excellent fastness properties. This technical guide provides a comprehensive overview of the synthesis and characterization of Pigment Yellow 83. It includes detailed experimental protocols for its preparation, a summary of its key physicochemical and performance properties in tabular format for easy reference, and a discussion of the analytical techniques employed for its characterization. The synthesis involves a two-step process: the acetoacetylation of 2,5-dimethoxy-4-chloroaniline with diketene (B1670635), followed by the coupling of the resulting intermediate with the bisdiazonium salt of 3,3'-dichlorobenzidine (B165656). Characterization is achieved through various analytical methods, including X-ray crystallography, which confirms its existence as a bis(keto-hydrazide) tautomer. This guide serves as a valuable resource for researchers and professionals involved in the development and application of organic pigments.

Introduction

Pigment Yellow 83 is a synthetic organic pigment belonging to the diarylide class. It is known for its strong reddish-yellow hue, which is redder than that of Pigment Yellow 13.[1] The pigment exhibits excellent light resistance, heat resistance (stable up to 200 °C), solvent resistance, and migration resistance.[2] These properties make it suitable for a wide range of applications, including printing inks, automotive coatings, and the coloring of plastics such as PVC and polyolefins.[2] From a chemical standpoint, Pigment Yellow 83 is a complex organic molecule with the chemical formula C36H32Cl4N6O8 and a molar mass of 818.49 g·mol−1.[3] X-ray crystallography studies have revealed that it exists in the bis(keto-hydrazide) tautomeric form rather than a true diazo compound.[3]

Synthesis of Pigment Yellow 83

The synthesis of Pigment Yellow 83 is a multi-step process that involves the preparation of two key intermediates followed by a final coupling reaction. The primary starting materials are 3,3'-dichlorobenzidine (DCB), 2,5-dimethoxy-4-chloroaniline, and diketene.[2][3][4]

Synthesis Pathway

The overall synthesis can be broken down into two main stages:

  • Diazotization of 3,3'-Dichlorobenzidine: 3,3'-dichlorobenzidine is treated with a diazotizing agent, typically sodium nitrite (B80452) in an acidic medium, to form the corresponding bisdiazonium salt.

  • Acetoacetylation of 2,5-dimethoxy-4-chloroaniline: This aniline (B41778) derivative is reacted with diketene to produce an acetoacetylated aniline intermediate, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.[2][3]

  • Coupling Reaction: The bisdiazonium salt of 3,3'-dichlorobenzidine is then coupled with two equivalents of the acetoacetylated aniline intermediate to yield the final Pigment Yellow 83 product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Acetoacetylation cluster_2 Step 3: Coupling 3,3'-Dichlorobenzidine 3,3'-Dichlorobenzidine Bisdiazonium Salt Bisdiazonium Salt 3,3'-Dichlorobenzidine->Bisdiazonium Salt NaNO2, HCl Pigment Yellow 83 Pigment Yellow 83 Bisdiazonium Salt->Pigment Yellow 83 2,5-dimethoxy-4-chloroaniline 2,5-dimethoxy-4-chloroaniline Acetoacetylated Aniline Acetoacetylated Aniline 2,5-dimethoxy-4-chloroaniline->Acetoacetylated Aniline Diketene Diketene Diketene->Acetoacetylated Aniline Acetoacetylated Aniline->Pigment Yellow 83

Diagram 1: Synthesis Pathway of Pigment Yellow 83.
Experimental Protocols

  • In a reaction vessel, add 500 parts by weight of deionized water, 70 parts by weight of a dispersant, 120 parts by weight of 3,3'-dichlorobenzidine (DCB), and 180 parts by weight of hydrochloric acid solution. Stir the mixture for 4 minutes.[5]

  • Cool the mixture to 2°C by adding ice.[5]

  • Slowly add 50 parts by weight of sodium nitrite solution to initiate the diazotization reaction. The reaction is typically carried out for 1.5 hours.[5]

  • Filter the resulting solution to obtain the diazonium salt solution.[5]

  • In a separate reaction kettle, add 800 parts by weight of deionized water and 300 parts by weight of N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (the acetoacetylated aniline).[5]

  • Stir for 3 minutes, then add a liquid alkali to adjust the temperature to 10°C.[5]

  • Add 60 parts by weight of glacial acetic acid to adjust the pH to 6 and the temperature to 15°C, forming the coupling solution.[5]

  • After stirring the coupling solution for 1-1.5 hours, add the previously prepared diazonium salt solution.[5]

  • The coupling reaction is carried out under a slight negative pressure at 40°C for 2 hours, with a final pH of 7 after the reaction is complete.[5]

  • Once the coupling is complete, raise the temperature of the reaction mixture to 80°C and maintain it for 1.5 hours.[5]

  • Filter the precipitate, wash it thoroughly with water, and then dry and grind it to obtain the crude pigment.[5]

  • For purification, the crude pigment can be treated with an organic solvent, stirred, and kept warm for 6 hours. Afterwards, it is washed with water until neutral, dried at 90°C, and crushed to obtain the final Pigment Yellow 83 product.[5]

Characterization of Pigment Yellow 83

A variety of analytical techniques are used to characterize the structure, purity, and physical properties of Pigment Yellow 83.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of Pigment Yellow 83.

PropertyValueReference
Chemical FormulaC36H32Cl4N6O8
Molar Mass818.49 g·mol−1[3]
AppearanceReddish-yellow powder
Melting Point>300°C
Density1.5 g/cm³ (at 20°C)
Water Solubility8.1 µg/L (at 23°C, pH ~7)
Oil Absorption35-45 ml/100g
Specific Surface Area69 m²/g
Auto-ignition Temperature220 °C
Performance Properties

The performance characteristics of Pigment Yellow 83 are crucial for its industrial applications.

PropertyRating/ValueReference
Light Fastness6-8
Heat ResistanceStable up to 200°C
Water Resistance5
Oil Resistance5
Acid Resistance5
Alkali Resistance5
Alcohol Resistance4-5
Migration ResistanceExcellent
Analytical Characterization

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on Pigment Yellow 83 have confirmed that it crystallizes in the monoclinic system with the space group P21/c.[6][7] The analysis also revealed that the molecule exists in the bisketohydrazone tautomeric form and possesses crystallographic Ci symmetry.[6][7] This structural arrangement involves intramolecular hydrogen bonding but no intermolecular hydrogen bonding.[6][7] The molecular structure is more planar compared to other diarylide yellow pigments, which contributes to its unique crystal packing and performance properties.[6][7]

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to evaluate the thermal stability of Pigment Yellow 83. The pigment is generally stable up to 200°C, with some sources indicating stability up to 220°C. Thermal decomposition studies are important for determining the safe processing temperatures for applications in plastics and coatings.

While specific spectroscopic data is not detailed in the provided search results, techniques such as Fourier-transform infrared (FT-IR) spectroscopy and UV-Visible (UV-Vis) spectroscopy are standard methods for characterizing organic pigments.

  • FT-IR Spectroscopy: This technique would be used to identify the characteristic functional groups present in the Pigment Yellow 83 molecule, such as N-H, C=O (amide and keto), C=C (aromatic), and C-N bonds.

  • UV-Vis Spectroscopy: This analysis would reveal the electronic absorption properties of the pigment, with the wavelength of maximum absorption (λmax) corresponding to its yellow color.

Experimental Workflow for Characterization

G Synthesized Pigment Yellow 83 Synthesized Pigment Yellow 83 Purification Purification Synthesized Pigment Yellow 83->Purification Characterization Characterization Purification->Characterization X-ray Crystallography X-ray Crystallography Characterization->X-ray Crystallography Thermal Analysis (TGA/DSC) Thermal Analysis (TGA/DSC) Characterization->Thermal Analysis (TGA/DSC) Spectroscopic Analysis (FT-IR, UV-Vis) Spectroscopic Analysis (FT-IR, UV-Vis) Characterization->Spectroscopic Analysis (FT-IR, UV-Vis) Performance Testing Performance Testing Characterization->Performance Testing Data Analysis & Reporting Data Analysis & Reporting X-ray Crystallography->Data Analysis & Reporting Thermal Analysis (TGA/DSC)->Data Analysis & Reporting Spectroscopic Analysis (FT-IR, UV-Vis)->Data Analysis & Reporting Performance Testing->Data Analysis & Reporting

Diagram 2: General Experimental Workflow for Characterization.

Conclusion

Pigment Yellow 83 stands out as a commercially significant diarylide pigment due to its desirable combination of a vibrant reddish-yellow color and robust performance properties. This technical guide has detailed the synthesis of Pigment Yellow 83 from its key starting materials through a well-established diazotization and coupling reaction sequence. Furthermore, a comprehensive summary of its physicochemical and performance characteristics has been provided, highlighting its excellent stability and resistance. The crucial role of analytical techniques, particularly X-ray crystallography, in elucidating its precise molecular structure and tautomeric form has also been discussed. The information presented herein offers a solid foundation for researchers and professionals working with this important colorant.

References

Savinyl Yellow RLSN: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Savinyl Yellow RLSN is a solvent-soluble metal complex dye, chemically identified as C.I. Solvent Yellow 83 and C.I. Pigment Yellow 83.[1][2] It is characterized by its excellent solubility in polar organic solvents and good overall fastness properties, making it a versatile colorant in various industrial and research applications. This guide provides a detailed overview of its technical specifications, properties, and application considerations.

Chemical and Physical Properties

Savinyl Yellow RLSN is a yellow powder with a reddish shade.[3][4] It is a disazo compound, which contributes to its strong color and stability.[3]

PropertyValueSource
C.I. Name Solvent Yellow 83 / Pigment Yellow 83[2]
CAS Number 5567-15-7[4]
EINECS Number 226-939-8[3][4]
Chemical Family Disazo[3]
Physical Form Yellow Powder
Density 1.6 g/cm³
pH Value 6.0 - 7.5[3]
Moisture Content ≤2.0%[3]
Heat Stability 200 °C[3]

Solubility Data

Savinyl Yellow RLSN exhibits high solubility in a range of polar organic solvents. The following table summarizes its solubility in various solvents.

SolventSolubility (g/L)
Butyl Cellosolve350
Acetone250
Methyl Ethyl Ketone450
Diacetone Alcohol500

Data sourced from a technical data sheet for Solvent Yellow 83.

Fastness Properties

The fastness properties of a dye indicate its resistance to fading or bleeding under various conditions. Savinyl Yellow RLSN generally demonstrates good to excellent fastness.

PropertyRatingScaleSource
Light Fastness 71-8 (Blue Wool Scale)[3]
Acid Fastness 51-5[3]
Alkali Fastness 51-5[3]
Water Resistance 51-5[3]
Oil Resistance 51-5[3]
Ethanol Resistance 51-5[3]
Ketone Resistance 51-5[3]

Note on the Blue Wool Scale: The Blue Wool Scale is a standard method for assessing the lightfastness of colorants. A rating of 7 indicates a very high resistance to fading when exposed to light.

Spectroscopic Properties

Experimental Protocols

As Savinyl Yellow RLSN is a commercial dye, specific experimental protocols for its use are highly application-dependent. A general protocol for preparing a stock solution for laboratory use is provided below.

Protocol for Preparation of a Stock Solution

  • Objective: To prepare a 1 mg/mL stock solution of Savinyl Yellow RLSN in a suitable solvent.

  • Materials:

    • Savinyl Yellow RLSN powder

    • Volumetric flask (e.g., 10 mL)

    • Analytical balance

    • Chosen solvent (e.g., Acetone)

    • Magnetic stirrer and stir bar (optional)

    • Pipettes

  • Procedure:

    • Weigh out 10 mg of Savinyl Yellow RLSN powder using an analytical balance.

    • Carefully transfer the powder to a 10 mL volumetric flask.

    • Add a small amount of the chosen solvent to the flask to dissolve the powder.

    • If necessary, use a magnetic stirrer at a low speed to aid dissolution.

    • Once the powder is fully dissolved, add the solvent up to the 10 mL mark.

    • Invert the flask several times to ensure a homogenous solution.

    • Store the stock solution in a sealed, light-protected container.

Application Workflow

The following diagram illustrates a logical workflow for the selection and application of Savinyl Yellow RLSN in a research or development context.

G Savinyl Yellow RLSN Application Workflow A Define Application Requirements (e.g., Solvent, Substrate, Fastness) B Review Technical Data Sheet - Solubility - Fastness Properties A->B Consult Data C Select Appropriate Solvent System B->C Informed Selection D Prepare Test Solutions (Varying Concentrations) C->D Solution Preparation E Application on Substrate (e.g., Coating, Staining, Printing) D->E Application F Performance Evaluation - Colorimetric Analysis - Adhesion Tests - Durability Studies E->F Testing F->A Re-evaluate if needed G Optimization of Formulation and Process Parameters F->G Iterative Improvement H Final Product/Process Validation G->H Finalization

Caption: A flowchart outlining the key stages for effectively utilizing Savinyl Yellow RLSN.

References

Diarylide Yellow Pigments: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides foundational information on diarylide yellow pigments, a significant class of organic colorants. This document covers their core chemistry, synthesis, and physical properties, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Diarylide Yellow Pigments

Diarylide yellow pigments are organic compounds widely used as colorants in various applications, including printing inks, plastics, and coatings.[1][2] They belong to the larger class of azo pigments and are characterized by the presence of two azo groups (–N=N–) in their molecular structure. These pigments are synthesized from derivatives of benzidine (B372746).[3] First synthesized in 1911, they gained widespread use in the 1930s.[4] Diarylide yellows are known for their strong color, good lightfastness, and thermal stability.[1][2]

Chemical Structure and Synthesis

The general chemical structure of diarylide yellow pigments is based on a central biphenyl (B1667301) core derived from a substituted benzidine, which is coupled with two acetoacetanilide (B1666496) molecules. The wide range of available yellow to reddish-yellow shades is achieved by varying the substituents on both the benzidine and the acetoacetanilide moieties.

The synthesis of diarylide yellow pigments is a two-step process:

  • Diazotization: An aromatic diamine (a benzidine derivative) is treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid), to form a bis-diazonium salt. This reaction is carried out at low temperatures to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting bis-diazonium salt is then reacted with an acetoacetanilide coupling component. The coupling reaction is an electrophilic substitution where the diazonium salt acts as the electrophile and the activated aromatic ring of the acetoacetanilide is the nucleophile.

This synthesis process is versatile, allowing for the production of a wide array of pigments with tailored properties by modifying the starting materials.

Quantitative Data on Physicochemical Properties

The performance of diarylide yellow pigments is determined by a range of physicochemical properties. The following tables summarize key quantitative data for several common diarylide yellow pigments.

Table 1: General and Physical Properties of Selected Diarylide Yellow Pigments

PropertyPigment Yellow 12Pigment Yellow 13Pigment Yellow 14Pigment Yellow 17Pigment Yellow 55Pigment Yellow 83
CI Name Pigment Yellow 12Pigment Yellow 13Pigment Yellow 14Pigment Yellow 17Pigment Yellow 55Pigment Yellow 83
CI Number 210902110021095211052109621108
CAS Number 6358-85-65102-83-05468-75-74531-49-16358-37-85567-15-7
Molecular Formula C₃₂H₂₆Cl₂N₆O₄C₃₆H₃₄Cl₂N₆O₄C₃₄H₃₀Cl₂N₆O₄C₃₄H₃₀Cl₂N₆O₆C₃₄H₃₀Cl₂N₆O₄C₃₆H₃₂Cl₄N₆O₈
Specific Gravity (g/cm³) 1.3 - 1.61.3 - 1.51.4 - 1.5[5]1.4[6]1.51.5[7][8]
Oil Absorption ( g/100g ) 40 - 6549[9]35 - 45[10]37 - 55[6][11]40 - 50[12]65 - 75[7][8]
pH 6.0 - 7.55.0 - 7.5[9]6.0 - 7.0[10]6.5 - 7.5[11]6.0 - 7.0[12]5.5 - 7.5[7][8]

Table 2: Performance Properties of Selected Diarylide Yellow Pigments

PropertyPigment Yellow 12Pigment Yellow 13Pigment Yellow 14Pigment Yellow 17Pigment Yellow 55Pigment Yellow 83
Lightfastness (BWS, 1-8) 5-66[9]6[10]6[11]7[12]6-7[7]
Heat Stability (°C) 180-200199[9]180[10]180[11]160[12]199[7][8]
Water Resistance (1-5) 55[9]55[6]55[7]
Ethanol Resistance (1-5) 45[9]4-55[6]Good4[7]
Xylene Resistance (1-5) 33-4[9]33[6]-3-4[7][8]
Acid Resistance (1-5) 55[9]55[6]55[7][8]
Alkali Resistance (1-5) 55[9]55[6]55[7][8]

(Note: Lightfastness is rated on the Blue Wool Scale (BWS), where 8 is outstanding. Resistance properties are rated on a scale of 1 to 5, where 5 is excellent.)

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of diarylide yellow pigments.

Synthesis of Pigment Yellow 83

This protocol is a representative example of the synthesis of a diarylide yellow pigment.

Materials:

Procedure:

  • Diazotization:

    • In a reaction vessel, disperse 3,3'-dichlorobenzidine in deionized water and add hydrochloric acid. Stir to form a slurry.

    • Cool the slurry to 0-5 °C using an ice bath.

    • Slowly add a solution of sodium nitrite in deionized water to the cooled slurry while maintaining the temperature below 5 °C. The addition should be done dropwise to control the exothermic reaction.

    • Stir the mixture for 1-2 hours at 0-5 °C to ensure complete diazotization. The resulting solution is the bis-diazonium salt solution.

  • Coupling:

    • In a separate vessel, dissolve the 4-chloro-2,5-dimethoxyacetoacetanilide coupling component in a dilute solution of sodium hydroxide in deionized water.

    • Cool this solution to 10-15 °C.

    • Slowly add the bis-diazonium salt solution to the coupling component solution with vigorous stirring. The pH of the reaction mixture should be maintained between 4.0 and 6.0 by the addition of acetic acid or a buffer solution.

    • Continue stirring for 2-4 hours, allowing the coupling reaction to go to completion. A yellow precipitate of the pigment will form.

  • Post-treatment:

    • Heat the pigment slurry to 80-95 °C and hold for 1-2 hours to promote pigment crystallization and improve its properties.

    • Filter the hot slurry and wash the pigment cake thoroughly with hot deionized water until the filtrate is neutral and free of soluble salts.

    • Dry the pigment in an oven at 60-80 °C.

    • The dried pigment is then pulverized to a fine powder.

Analytical Methods

4.2.1. Lightfastness Testing (ASTM D4303)

The lightfastness of diarylide yellow pigments can be evaluated using accelerated weathering tests according to ASTM D4303.[2][13][14][15][16]

  • Specimen Preparation: The pigment is dispersed in a suitable vehicle (e.g., acrylic emulsion for paint) and applied to a substrate to form a uniform film. A portion of the specimen is masked to serve as an unexposed reference.

  • Exposure: The specimens are exposed to a controlled light source, such as a xenon arc lamp (simulating daylight through glass) or fluorescent UV lamps, for a specified duration or until a certain radiant exposure is reached.[2][17][18][19][20][21]

  • Evaluation: The color difference (ΔE*) between the exposed and unexposed areas is measured using a spectrophotometer or colorimeter according to ASTM D2244.[1][3][7][22][23] The lightfastness is then categorized based on the magnitude of the color change.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the pigment and to detect any residual starting materials or by-products.

  • Sample Preparation: A known amount of the pigment is dissolved in a suitable solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone). The solution is filtered through a syringe filter before injection.

  • Chromatographic Conditions: A reversed-phase C18 column is typically used. The mobile phase is often a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: A UV-Vis detector is used to monitor the eluent at the wavelength of maximum absorbance of the pigment and any potential impurities.

  • Quantification: The concentration of impurities can be determined by comparing their peak areas to those of known standards.

4.2.3. X-Ray Diffraction (XRD)

XRD is employed to determine the crystalline structure and identify the polymorphic form of the pigment.

  • Sample Preparation: A fine powder of the pigment is packed into a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

  • Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. It can be compared to reference patterns to identify the specific polymorph.

4.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the pigment molecule, confirming its chemical structure.

  • Sample Preparation: A small amount of the pigment powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the powder.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of infrared radiation at different wavenumbers is measured.

  • Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the various functional groups in the molecule, which helps in confirming the identity of the pigment.

Visualizations

Experimental Workflow: Synthesis of Diarylide Yellow Pigment

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_post_treatment Post-treatment start Start A1 Disperse 3,3'-Dichlorobenzidine in Water + HCl start->A1 A2 Cool to 0-5 °C A1->A2 A3 Slowly Add NaNO2 Solution A2->A3 A4 Stir for 1-2 hours A3->A4 A5 Bis-diazonium Salt Solution A4->A5 B3 Combine Diazonium Salt and Coupling Component Solutions A5->B3 B1 Dissolve Coupling Component in NaOH Solution B2 Cool to 10-15 °C B1->B2 B4 Maintain pH 4.0-6.0 with Acetic Acid B3->B4 B5 Stir for 2-4 hours B4->B5 B6 Pigment Slurry B5->B6 C1 Heat Slurry to 80-95 °C B6->C1 C2 Filter and Wash Pigment Cake C1->C2 C3 Dry Pigment C2->C3 C4 Pulverize C3->C4 C5 Final Pigment Powder C4->C5

Caption: General experimental workflow for the synthesis of a diarylide yellow pigment.

Logical Relationship: Structure-Property Relationship in Diarylide Yellow Pigments

Structure_Property cluster_structure Chemical Structure cluster_properties Pigment Properties cluster_factors Influencing Factors A Benzidine Moiety (Substituents) F1 Molecular Geometry (Planarity) A->F1 B Acetoacetanilide Moiety (Substituents) B->F1 P1 Color/Shade P2 Lightfastness P3 Heat Stability P4 Solvent Resistance P5 Tinctorial Strength F2 Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) F1->F2 F3 Crystal Packing F2->F3 F3->P1 F3->P2 F3->P3 F3->P4 F3->P5 F4 Particle Size & Distribution F4->P1 F4->P5

Caption: Relationship between chemical structure and final properties of diarylide yellow pigments.

References

SOLVENT YELLOW 83: A Comprehensive Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of SOLVENT YELLOW 83 (CAS No. 12239-75-7), a metal complex solvent dye. A thorough understanding of its solubility in various organic solvents is crucial for its application in diverse fields, including the formulation of inks, coatings, plastics, and other industrial products. This document outlines the known solubility data, presents detailed experimental protocols for solubility determination, and provides visual workflows to aid in experimental design.

Core Concepts and Properties

SOLVENT YELLOW 83, commercially known as Savinyl Yellow RLSN, is a metal complex dye recognized for its bright yellow hue and excellent fastness properties.[1][2][3][4][5] It exhibits good solubility in a range of polar organic solvents, a key characteristic for its utility in various applications.[1][2][3]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for SOLVENT YELLOW 83 in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the solvent and the solute, and the presence of other chemical species.

Organic SolventCAS NumberSolubility (g/L)Temperature (°C)
Butyl Cellosolve111-76-2350Not Specified
Acetone67-64-1250Not Specified
Methyl Ethyl Ketone (MEK)78-93-3450Not Specified
Diacetone Alcohol123-42-2500Not Specified
Water7732-18-5Slightly SolubleNot Specified

Data sourced from technical data sheets.[6][7]

Qualitative assessments also indicate that SOLVENT YELLOW 83 has "excellent solubilities in polar organic solvents like alcohols, ketones, and glycol ethers".[1][2][3][5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the effective use of SOLVENT YELLOW 83 in various formulations. The following are detailed methodologies for two common experimental protocols for determining the solubility of a dye in an organic solvent.

Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility by measuring the mass of the solute dissolved in a known volume of solvent.

Methodology:

  • Saturation: An excess amount of SOLVENT YELLOW 83 is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask in a water bath).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Separation: The undissolved dye is separated from the saturated solution by filtration (using a solvent-resistant filter, e.g., PTFE) or centrifugation.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed, dry evaporating dish. The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood on a hot plate at low heat or in a vacuum oven) to leave behind the dry dye residue.

  • Mass Determination: The evaporating dish containing the dried dye is cooled to room temperature in a desiccator and then weighed on an analytical balance. This heating, cooling, and weighing process is repeated until a constant mass is achieved.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of dissolved dye (g) / Volume of solvent (L))

Spectrophotometric Method

The spectrophotometric method is an indirect method that relies on the Beer-Lambert law to determine the concentration of the solute in a saturated solution. This method is particularly useful for colored compounds like SOLVENT YELLOW 83.

Methodology:

  • Preparation of a Saturated Solution: A saturated solution is prepared following the "Saturation" and "Equilibration" steps described in the gravimetric method.

  • Determination of Maximum Absorbance Wavelength (λmax): A small, diluted sample of the saturated solution is scanned using a UV-Vis spectrophotometer to determine the wavelength at which the dye exhibits maximum absorbance.

  • Preparation of a Calibration Curve: A series of standard solutions of SOLVENT YELLOW 83 of known concentrations are prepared in the same organic solvent. The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then plotted with absorbance versus concentration.

  • Sample Analysis: A precisely measured aliquot of the clear, saturated supernatant is diluted with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at λmax.

  • Calculation: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying the concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for determining the solubility of SOLVENT YELLOW 83.

Gravimetric_Method_Workflow cluster_preparation Preparation cluster_measurement Measurement A Add excess SOLVENT YELLOW 83 to a known volume of solvent B Agitate at constant temperature to achieve equilibrium A->B C Separate undissolved dye (filtration/centrifugation) B->C D Transfer a precise volume of saturated solution to a pre-weighed dish C->D E Evaporate solvent to leave dry dye residue D->E F Cool and weigh the dish until constant mass is achieved E->F G Calculate Solubility (g/L) F->G

Caption: Workflow for the Gravimetric Method of solubility determination.

Spectrophotometric_Method_Workflow cluster_setup Initial Setup cluster_analysis Sample Analysis A Prepare saturated solution of SOLVENT YELLOW 83 B Determine λmax using a UV-Vis spectrophotometer A->B E Dilute a known volume of the saturated solution A->E C Prepare standard solutions of known concentrations D Measure absorbance of standards and plot calibration curve C->D G Determine concentration from calibration curve D->G F Measure absorbance of the diluted sample at λmax E->F F->G H Calculate original solubility considering the dilution factor G->H

Caption: Workflow for the Spectrophotometric Method of solubility determination.

References

The Photophysical Profile of Solvent Yellow 83: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 83, chemically identified as 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide], is a diarylide yellow dye.[1] While extensively utilized as a colorant in various industrial applications under the designation Pigment Yellow 83, its detailed photophysical properties in solution are not widely documented in publicly available literature.[2][3][4] This technical guide provides a summary of the known characteristics of Solvent Yellow 83 and presents comprehensive, generalized experimental protocols for the determination of its core photophysical parameters. These methodologies are broadly applicable to organic dyes and will enable researchers to characterize Solvent Yellow 83 or similar compounds in their own laboratory settings.

Core Photophysical Properties of Solvent Yellow 83

Published quantitative data on the photophysical properties of Solvent Yellow 83 in various solvents is scarce. The available information is primarily qualitative, focusing on its application as a pigment.

Table 1: Summary of Known Properties of Solvent Yellow 83 (Pigment Yellow 83)

PropertyValue/DescriptionReferences
Chemical FormulaC36H32Cl4N6O8[2]
Molar Mass818.49 g·mol−1[2]
AppearanceYellow solid powder[2]
FluorescenceExhibits fluorescence, absorbing light in the visible spectrum and emitting at a longer wavelength. This is attributed to the conjugated double bond system in its molecular structure.[2]
SolubilityLow solubility in water.[3]

Table 2: Key Photophysical Parameters of Solvent Yellow 83 (To Be Determined)

This table is intended to be populated by the researcher upon experimental investigation.

ParameterSymbolValueSolvent
Molar Extinction Coefficientε (λmax)
Absorption Maximumλabs
Emission Maximumλem
Stokes ShiftΔλ
Fluorescence Quantum YieldΦf
Excited-State Lifetimeτf

Experimental Protocols

The following sections detail the standard methodologies for measuring the key photophysical properties of a fluorescent dye such as Solvent Yellow 83.

Determination of Molar Extinction Coefficient and Absorption Spectrum

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined by applying the Beer-Lambert law.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Solvent Yellow 83 of a known concentration in a spectroscopic-grade solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. A typical concentration range would be from 1 µM to 10 µM.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax). The absorbance values should ideally be kept between 0.1 and 1.0 for optimal accuracy.

  • Data Analysis: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Workflow for Molar Extinction Coefficient Determination

G A Prepare Stock Solution of Solvent Yellow 83 B Perform Serial Dilutions A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C D Identify λmax C->D E Plot Absorbance at λmax vs. Concentration C->E F Calculate Molar Extinction Coefficient (ε) from Slope E->F

Caption: Workflow for determining the molar extinction coefficient.

Measurement of Fluorescence Emission Spectrum

The fluorescence emission spectrum reveals the wavelengths of light emitted by the fluorophore upon excitation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of Solvent Yellow 83 in the desired solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength (λex), which is typically the absorption maximum (λmax).

    • Set the emission and excitation slit widths to control the spectral resolution and signal intensity.

  • Spectrum Acquisition: Scan a range of wavelengths longer than the excitation wavelength to record the fluorescence emission spectrum.

  • Data Correction: Correct the raw emission spectrum for the wavelength-dependent sensitivity of the detector and other instrumental artifacts.

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is most commonly employed.[5][6]

Methodology (Comparative Method):

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that are in a similar range to Solvent Yellow 83.

  • Solution Preparation: Prepare a series of dilutions for both the Solvent Yellow 83 sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Quantum Yield Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients for the sample and standard, respectively.

    • ηx and ηst are the refractive indices of the solvents for the sample and standard (this term is 1 if the same solvent is used).[5]

Workflow for Relative Quantum Yield Determination

G cluster_sample Sample (X) cluster_standard Standard (ST) A1 Prepare Dilutions of Solvent Yellow 83 B1 Measure Absorbance (Ax) A1->B1 C1 Measure Integrated Fluorescence Intensity (Ix) B1->C1 D1 Plot Ix vs. Ax and find Gradient (Gradx) C1->D1 E Calculate Quantum Yield (Φx) using the formula: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) D1->E A2 Prepare Dilutions of Standard B2 Measure Absorbance (Ast) A2->B2 C2 Measure Integrated Fluorescence Intensity (Ist) B2->C2 D2 Plot Ist vs. Ast and find Gradient (Gradst) C2->D2 D2->E

Caption: Workflow for the comparative method of quantum yield determination.

Measurement of Excited-State Lifetime (τf)

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate technique for this measurement.[7]

Methodology (Time-Correlated Single Photon Counting):

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a laser), a sample holder, a fast photodetector (e.g., a single-photon avalanche diode), and timing electronics.[7]

  • Sample Preparation: Prepare a dilute solution of Solvent Yellow 83.

  • Data Acquisition:

    • The sample is excited with a high-repetition-rate pulsed laser.

    • The detector registers the arrival time of the first photon emitted from the sample after each excitation pulse.

    • The timing electronics measure the time delay between the excitation pulse and the detected photon.

    • This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting histogram represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to determine the excited-state lifetime (τf).

Workflow for Excited-State Lifetime Measurement (TCSPC)

G A Pulsed Laser Excitation of Sample B Detection of Single Emitted Photons A->B C Measure Time Delay between Excitation and Emission B->C D Build Histogram of Photon Arrival Times C->D E Fit Decay Curve to an Exponential Function D->E F Determine Excited-State Lifetime (τf) E->F

Caption: Workflow for measuring excited-state lifetime using TCSPC.

Conclusion

While specific photophysical data for Solvent Yellow 83 remains elusive in the current body of scientific literature, its known fluorescent properties suggest it could be a compound of interest for various research applications. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to thoroughly characterize the photophysical properties of Solvent Yellow 83 and other similar dyes. The systematic application of these methods will enable the generation of valuable data, contributing to a more comprehensive understanding of this compound's behavior in different solvent environments and its potential for use in fluorescence-based assays and imaging.

References

In-Depth Technical Guide: Photophysical Properties of SOLVENT YELLOW 83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 83 (CAS No. 12239-75-7) is a solvent-soluble dye. This technical guide provides a summary of the currently available information regarding its absorption and emission spectral properties. It is important to distinguish Solvent Yellow 83 from Pigment Yellow 83 (CAS No. 5567-15-7), as these are distinct chemical entities. Information regarding the spectral properties of Solvent Yellow 83 is limited in publicly accessible literature. This guide presents the available quantitative data, details the experimental protocols for obtaining such data, and provides visualizations to illustrate the underlying photophysical processes.

Chemical and Physical Properties

While a definitive chemical structure for Solvent Yellow 83 is not widely available in the searched literature, a molecular formula has been reported.

Table 1: General Properties of Solvent Yellow 83

PropertyValueSource
CAS Number 12239-75-7Multiple Sources
Molecular Formula C₁₆H₂₃N₅O₂Guidechem
Chemical Class Single Azo, Metal ComplexWorld dye variety[1]

Absorption and Emission Spectra

The absorption of light by a dye molecule promotes it from its ground electronic state to an excited state. The subsequent return to the ground state can occur through various pathways, including the emission of light (fluorescence or phosphorescence).

Absorption Data

Quantitative absorption data for Solvent Yellow 83 is sparse. A patent application provides absorbance, percent transmission, and percent absorption at specific ultraviolet wavelengths in acetone (B3395972).

Table 2: Absorption Data for Solvent Yellow 83 in Acetone

Wavelength (nm)Absorbance% Transmission% Absorption
3650.42437.66062.340
3950.60924.61075.390
Data from patent application WO2015112478A1.
Emission Data

As of the latest literature search, no quantitative emission data (such as emission maximum, fluorescence quantum yield, or fluorescence lifetime) for Solvent Yellow 83 has been found.

Experimental Protocols

The following are generalized experimental protocols for measuring the absorption and emission spectra of solvent dyes, based on standard laboratory practices.

Protocol for Measuring Absorption Spectrum

This protocol is adapted from the methodology described in patent application WO2015112478A1.

Objective: To determine the absorbance of Solvent Yellow 83 at specific wavelengths.

Materials:

  • Solvent Yellow 83

  • Spectroscopic grade acetone

  • Volumetric flasks (100 mL)

  • Pipettes (2.0 mL)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Accurately weigh 0.1 grams of Solvent Yellow 83 and dissolve it in 100 mL of acetone to create a stock solution.

  • Working Solution Preparation: Further dilute the stock solution by taking 2.0 mL of the stock solution and adding it to a 100 mL volumetric flask, then filling to the mark with acetone. This results in a concentration of 2.0 x 10⁻⁵ g/mL.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent (acetone) and place it in the spectrophotometer. Measure the absorbance of the solvent blank across the desired wavelength range and use this as a baseline correction.

  • Sample Measurement: Rinse the cuvette with the working solution of Solvent Yellow 83, then fill it with the working solution and place it in the spectrophotometer.

  • Data Acquisition: Measure the absorbance of the sample at the desired wavelengths (e.g., 365 nm and 395 nm).

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement prep1 Weigh 0.1g of Solvent Yellow 83 prep2 Dissolve in 100mL of Acetone (Stock Solution) prep1->prep2 prep3 Dilute 2.0mL of Stock to 100mL with Acetone (Working Solution) prep2->prep3 meas3 Measure Sample (Working Solution) prep3->meas3 Introduce Sample meas1 Prepare Spectrophotometer meas2 Measure Solvent Blank (Acetone) meas1->meas2 meas2->meas3 meas4 Record Absorbance Data meas3->meas4

Workflow for Absorption Spectrum Measurement

Generalized Protocol for Measuring Emission (Fluorescence) Spectrum

While no emission data for Solvent Yellow 83 is available, the following is a general procedure for such a measurement.

Objective: To determine the fluorescence emission spectrum and quantum yield of a solvent dye.

Materials:

  • Solvent dye sample

  • Spectroscopic grade solvent

  • Reference fluorophore with known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

  • Spectrofluorometer with a Xenon lamp source and photon counting detector

  • Quartz cuvettes (4-sided clear for fluorescence)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of the sample and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorption Spectra: Measure the absorption spectra of all solutions using a UV-Vis spectrophotometer.

  • Emission Spectra:

    • Set the excitation wavelength on the spectrofluorometer (typically the wavelength of maximum absorption).

    • Measure the emission spectrum of the solvent blank and subtract it from the sample spectra.

    • Measure the emission spectra of the sample and reference solutions under identical instrument settings (e.g., excitation and emission slit widths).

  • Quantum Yield Calculation: The fluorescence quantum yield (Φ_s) of the sample can be calculated relative to the standard (Φ_r) using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts 's' and 'r' refer to the sample and reference, respectively.

Visualizing Photophysical Processes

The Jablonski diagram is a standard way to illustrate the electronic transitions that occur during absorption and fluorescence.

Jablonski cluster_S0 cluster_S1 cluster_T1 S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) T1 T₁ (First Excited Triplet State) S0_v0 v=0 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence T1_v1 v=1 S1_v0->T1_v1 Intersystem Crossing S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation T1_v0 v=0 T1_v0->S0_v2 Phosphorescence T1_v2 v=2

Jablonski Diagram of Photophysical Processes

Conclusion

The available data on the absorption and emission spectra of Solvent Yellow 83 is currently limited. This guide has compiled the known quantitative absorption data at two specific wavelengths and provided standardized, detailed protocols for the experimental determination of both absorption and emission spectra. Further research is required to fully characterize the photophysical properties of this dye, including its full absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. Such data would be invaluable for researchers and professionals in fields where this dye may have potential applications.

References

Understanding the Fluorescence of Pigment Yellow 83: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pigment Yellow 83 (C.I. 21108)

Pigment Yellow 83 (PY 83) is a high-performance organic pigment belonging to the diarylide class.[1] Chemically, it is identified as 2,2′-{[3,3′-Dichlorobiphenyl-4,4′-diyl]bis(azo)}bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide], with the molecular formula C₃₆H₃₂Cl₄N₆O₈.[2] It is widely utilized in industries such as inks, coatings, and plastics for its vibrant reddish-yellow hue, excellent lightfastness, and resistance to solvents and migration.[2]

A key characteristic of Pigment Yellow 83 is its notable fluorescence, which involves the absorption of light and subsequent emission at a longer wavelength. This property is attributed to its extensive system of conjugated double bonds. X-ray crystallography studies have confirmed that the molecule exists in a nearly planar bis(keto-hydrazone) tautomeric form, a rigid structure that contributes to its fluorescence and overall stability.[1][3][4] This technical guide provides an in-depth exploration of the fluorescence of Pigment Yellow 83, including methodologies for its characterization and the factors that influence its emissive properties.

Core Fluorescence Properties

The fluorescence of Pigment Yellow 83 originates from its rigid, planar molecular structure and extensive π-conjugated system. Upon absorption of photons, π-electrons are promoted to an excited singlet state. The subsequent relaxation of these electrons back to the ground state results in the emission of light. Due to energy loss through vibrational relaxation in the excited state, the emitted light has a lower energy and thus a longer wavelength than the absorbed light (a phenomenon known as Stokes shift).

Quantitative Photophysical Data

A comprehensive review of publicly available scientific literature and technical data sheets did not yield specific quantitative photophysical parameters for Pigment Yellow 83. The determination of these values requires direct experimental measurement.

ParameterSymbolValueUnit
Molar Extinction CoefficientεData Not AvailableM⁻¹cm⁻¹
Excitation MaximumλₑₓData Not Availablenm
Emission MaximumλₑₘData Not Availablenm
Fluorescence Quantum YieldΦ_F_Data Not Available-
Fluorescence Lifetimeτ_F_Data Not Availablens

Note: The absence of this data in the literature highlights an opportunity for further research to fully characterize the photophysical properties of this widely used pigment. The experimental protocols outlined in Section 3.0 provide a roadmap for obtaining these values.

Experimental Protocols for Fluorescence Characterization

The following protocols describe the methodologies for measuring the key fluorescence properties of Pigment Yellow 83.

Sample Preparation for Spectroscopic Analysis

Due to the low solubility of Pigment Yellow 83, sample preparation is critical for accurate spectroscopic measurements.

  • Solvent Selection: Choose a suitable organic solvent in which the pigment has at least minimal solubility and does not degrade. Dichloromethane or similar chlorinated solvents may be appropriate. Test a range of solvents to identify one that provides a stable, albeit low-concentration, solution.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of Pigment Yellow 83 powder.

    • Dissolve it in a known volume of the selected solvent to create a stock solution. The use of an ultrasonic bath may aid in dissolution.

    • Given its low solubility, the resulting solution will likely be unsaturated. The exact concentration may need to be determined via UV-Vis absorption spectroscopy if the molar extinction coefficient is known or determined.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. For fluorescence quantum yield measurements, it is crucial to work with solutions where the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

Measurement of Excitation and Emission Spectra

This procedure determines the optimal wavelengths for excitation and the resulting emission profile.

  • Instrumentation: Utilize a calibrated spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

  • Excitation Spectrum Acquisition:

    • Set the emission monochromator to a wavelength in the expected emission range (e.g., start with 550 nm for a yellow pigment).

    • Scan the excitation monochromator across a range of wavelengths (e.g., 350 nm to 530 nm).

    • The resulting spectrum will show the relative efficiency of different excitation wavelengths. The peak of this spectrum is the excitation maximum (λₑₓ).

  • Emission Spectrum Acquisition:

    • Set the excitation monochromator to the determined λₑₓ.

    • Scan the emission monochromator over a range of longer wavelengths (e.g., from λₑₓ + 10 nm to 700 nm).

    • The resulting spectrum is the fluorescence emission profile, and its peak corresponds to the emission maximum (λₑₘ).

Determination of Fluorescence Quantum Yield (Φ_F_)

The comparative method (Williams et al.) is the most common and reliable approach for determining Φ_F_. It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a fluorescence standard with an absorption profile that overlaps with that of Pigment Yellow 83. For a yellow pigment, standards like Rhodamine 6G (Φ_F_ ≈ 0.95 in ethanol) or Fluorescein (Φ_F_ ≈ 0.95 in 0.1 M NaOH) could be suitable, depending on the chosen solvent.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the Pigment Yellow 83 solution and the standard solution at the chosen excitation wavelength (λₑₓ).

    • Adjust the concentrations of both solutions until their absorbance values at λₑₓ are identical and preferably below 0.1.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum for both the Pigment Yellow 83 solution and the standard solution under identical experimental conditions (same λₑₓ, slit widths, detector voltage).

    • Integrate the area under the emission curve for both the sample (I_sample_) and the standard (I_std_).

  • Calculation: The quantum yield of the sample (Φ_F(sample)_) is calculated using the following equation:

    Φ_F(sample)_ = Φ_F(std)_ × (I_sample_ / I_std_) × (η_sample_² / η_std_²)

    Where:

    • Φ_F(std)_ is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • η is the refractive index of the solvent used for the sample and standard.

Visualizations: Workflows and Influencing Factors

The following diagrams illustrate the experimental workflow and the key relationships governing the fluorescence of Pigment Yellow 83.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_calc Data Processing & Calculation p1 Weigh Pigment Yellow 83 p2 Select Solvent & Dissolve (Ultrasonication) p1->p2 p3 Prepare Stock Solution p2->p3 p4 Perform Serial Dilutions p3->p4 a1 Measure Absorbance (UV-Vis) (Abs < 0.1) p4->a1 Diluted Samples a2 Acquire Excitation & Emission Spectra (Fluorometer) a1->a2 a3 Determine λex and λem a2->a3 a4 Measure Integrated Fluorescence Intensity (I) a2->a4 a3->a1 Inform λex c3 Calculate Quantum Yield (ΦF,sample) a4->c3 Isample c1 Select Fluorescence Standard (Known ΦF,std) c2 Measure Standard's Absorbance & Intensity (Istd) c1->c2 c2->c3 Istd, ΦF,std

Caption: Experimental workflow for the characterization of Pigment Yellow 83 fluorescence.

G cluster_intrinsic Intrinsic Molecular Factors cluster_extrinsic Environmental Factors center Pigment Yellow 83 Fluorescence Intensity struct Rigid, Planar Keto-Hydrazone Structure struct->center Enhances conjug Extensive π-Conjugation conjug->center Enables solv Solvatochromism (Solvent Polarity) solv->center Modulates λem agg Aggregation State (AIE Potential) agg->center Can Enhance or Quench temp Temperature temp->center Typically Decreases conc Concentration (Quenching) conc->center Can Decrease (Quench)

References

Navigating the Safety Profile of Solvent Yellow 83: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use. The table below summarizes the known characteristics of Solvent Yellow 83.

PropertyValue
CAS Number 12239-75-7
Chemical Class Metal Complex
Physical Appearance Yellow Powder
Hue Yellow
Solubility Butyl Cellosolve: 350 g/L
Acetone: 250 g/L
Methyl Ethyl Ketone: 450 g/L
Diacetone Alcohol: 500 g/L
pH of 1% solution 6.0 - 8.0
Moisture Content < 5%
Light Fastness 6-7
Alkali Fastness 4-5
Acid Fastness 4-5

Toxicological Data

MetricValue
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Skin Corrosion/Irritation Data not available
Serious Eye Damage/Irritation Data not available
Respiratory or Skin Sensitization Data not available
Germ Cell Mutagenicity Data not available
Carcinogenicity Data not available
Reproductive Toxicity Data not available

Handling and Storage

Proper handling and storage procedures are critical to minimizing exposure and ensuring laboratory safety.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating and inhaling dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

  • Containers should be clearly labeled.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.[3]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[3][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.[4]

Fire Fighting Measures

In the event of a fire involving Solvent Yellow 83, the following measures should be taken.

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]

Specific Hazards:

  • As with many organic compounds, hazardous combustion products may be formed, such as carbon monoxide and carbon dioxide.

Protective Equipment:

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

A clear and practiced protocol for handling spills is essential for laboratory safety.

Personal Precautions:

  • Evacuate the area and ensure adequate ventilation.

  • Avoid breathing dust and contact with the spilled material.

  • Wear appropriate personal protective equipment.[5]

Environmental Precautions:

  • Prevent the spill from entering drains or waterways.

Methods for Cleaning Up:

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • For large spills, it may be necessary to use a dust suppressant.

  • Clean the spill area thoroughly with soap and water.

Experimental Protocols

Detailed experimental protocols involving Solvent Yellow 83 were not found in the public domain. Researchers should develop their own specific protocols based on the nature of their experiments, incorporating the safety information provided in this guide. This should include a thorough risk assessment for each step of the procedure.

Visualizations

Logical Workflow for a Chemical Spill Response

The following diagram illustrates a logical workflow for responding to a chemical spill in a laboratory setting.

Spill_Response_Workflow A Spill Occurs B Assess the Situation (Size, Hazard) A->B C Evacuate Immediate Area B->C D Alert Others & Lab Supervisor C->D E Small, Controllable Spill? D->E F Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F Yes L Large or Hazardous Spill E->L No G Contain the Spill (Use absorbent material) F->G H Neutralize (if applicable) G->H I Clean Up Spill Material H->I J Decontaminate the Area I->J K Dispose of Waste Properly J->K O Document the Incident K->O M Contact Emergency Services (e.g., EH&S) L->M N Follow Emergency Personnel Instructions M->N N->O

Caption: Workflow for handling a chemical spill.

Disclaimer: The information provided in this guide is intended for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety procedures based on the specific conditions of their work. Always consult with your institution's Environmental Health and Safety (EH&S) department for guidance on handling hazardous materials.

References

SOLVENT YELLOW 83 discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 83, identified by CAS number 12239-75-7, is a metal-complex solvent dye known for its vibrant yellow hue and excellent stability.[1][2] Classified as a single azo, metal complex dye, it finds extensive application in various industries due to its solubility in organic solvents and notable fastness properties.[1][2][3] This guide provides a comprehensive overview of the technical specifications, synthesis, and diverse applications of Solvent Yellow 83, tailored for professionals in research and development.

Introduction

Solvent Yellow 83 is a yellow acidic dye characterized by its superior light, alkali, and acid fastness properties.[3][4] It is commercially available under various names, including Savinyl Yellow RLS and Savinyl Yellow RLSN.[1][5] As a solvent-soluble metal complex dye, it demonstrates exceptional solubility in polar organic solvents such as alcohols, ketones, and glycol ethers.[5][6] This property, combined with its overall good fastness, makes it a preferred colorant in specialized inks, wood stains, industrial paints, and leather finishes.[1][3][6]

Physicochemical Properties

The inherent properties of Solvent Yellow 83 make it a versatile dye for numerous applications. A summary of its key quantitative data is presented below.

PropertyValueReferences
CAS Number 12239-75-7[1][2]
Molecular Structure Single Azo, Metal Complex[2]
C.I. Name Solvent Yellow 83[2]
Density 1.40 g/cm³[1]
Light Fastness 7-8[1]

Synthesis and Manufacturing

Experimental Protocol: Synthesis of a Precursor Azo Dye and Metal Complexation

The preparation of a related dye, Solvent Yellow 63, which also forms a chromium complex, provides a probable pathway for the synthesis of Solvent Yellow 83.[7]

  • Diazotization: An aromatic amine, such as 2-Aminobenzoic acid, is diazotized. This typically involves reacting the amine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures.

  • Azo Coupling: The resulting diazonium salt is then coupled with a suitable coupling component, such as 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, to form the azo dye.[7]

  • Metal Complexation: The azo dye is subsequently reacted with a chromium salt, such as chromium formate, in a formamide (B127407) solution at elevated temperatures (e.g., 113-115 °C) for several hours. This step forms the final 1:2 chromium-dye complex, where one mole of chromium is complexed with two moles of the dye.[7]

Purification Process

A common procedure for purifying solvent dyes like Solvent Yellow 83 involves removing water and insoluble impurities from the aqueous presscake obtained after synthesis.[8]

  • Solvent Addition: The aqueous presscake of the dye (typically with a water content of 20-80%) is added to a high-boiling, water-miscible organic solvent, such as dipropylene glycol monomethyl ether.[8] The amount of solvent is typically 0.5 to 10 times the weight of the presscake.[8]

  • Azeotropic Distillation: The mixture is heated to a temperature between 110 °C and 180 °C to distill off the water.[8] The distillation continues until the water content of the mixture is below 5%.[8]

  • Filtration: After distillation, the dye is fully dissolved in the solvent, while insoluble contaminants remain undissolved. These impurities are then removed by filtration.[8]

Applications

Solvent Yellow 83 is utilized in a wide array of applications owing to its excellent solubility and fastness properties.

  • Inks: It is a key component in special inks, including printing inks, writing inks, flexographic inks, and gravure inks.[1][3][5][6] Its solubility in polar solvents makes it particularly suitable for these applications.[5][6]

  • Coatings and Paints: The dye is used in industrial paints, wood stains, leather finishes, and for thermoset and thermoplastic applications.[1][3][4][6]

  • Plastics and Resins: Solvent Yellow 83 is also used in the coloration of various plastics and resins.

Visualizations

Logical Relationships and Synthesis Workflow

The following diagrams illustrate the general synthesis pathway and the logical relationship of its applications.

G cluster_synthesis Synthesis Pathway AromaticAmine Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization AzoDye Azo Dye DiazoniumSalt->AzoDye CouplingComponent Coupling Component CouplingComponent->AzoDye Azo Coupling SolventYellow83 Solvent Yellow 83 AzoDye->SolventYellow83 ChromiumSalt Chromium Salt ChromiumSalt->SolventYellow83 Complexation G cluster_applications Primary Applications cluster_inks Ink Types cluster_coatings Coating Types SolventYellow83 Solvent Yellow 83 Inks Inks SolventYellow83->Inks Coatings Coatings & Paints SolventYellow83->Coatings Plastics Plastics & Resins SolventYellow83->Plastics PrintingInk Printing Inks Inks->PrintingInk WritingInk Writing Inks Inks->WritingInk SpecialtyInk Specialty Inks Inks->SpecialtyInk WoodStains Wood Stains Coatings->WoodStains LeatherFinishes Leather Finishes Coatings->LeatherFinishes IndustrialPaints Industrial Paints Coatings->IndustrialPaints

References

Commercial Sources and Technical Guide for Research-Grade Solvent Yellow 83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, technical specifications, and analytical methodologies for research-grade Solvent Yellow 83 (CAS No. 12239-75-7). This document aims to assist researchers in sourcing high-purity material and employing appropriate analytical techniques for its characterization and use in experimental settings.

Introduction to Solvent Yellow 83

Solvent Yellow 83 is a metal complex solvent dye, a class of compounds known for their high solubility in organic solvents and excellent fastness properties.[1] It is crucial to distinguish Solvent Yellow 83 from Pigment Yellow 83, as they are distinct chemical entities with different CAS numbers and properties. Solvent Yellow 83 is often marketed under commercial names such as Savinyl Yellow RLSN.[1] Its applications are primarily in industrial settings such as in special inks, wood stains, leather finishes, and industrial paints.[1] However, its properties as a soluble dye lend it to potential applications in a research context, such as in specialized staining or as a component in formulations for drug delivery systems.

Commercial Sources for Research-Grade Solvent Yellow 83

Identifying suppliers that can provide Solvent Yellow 83 in the high purity required for research applications is critical. While many suppliers cater to industrial needs, several vendors specialize in research-grade chemicals.

Table 1: Commercial Suppliers of Solvent Yellow 83 (CAS 12239-75-7)

SupplierGrade/Purity SpecificationNotes
BOC SciencesResearch ChemicalsA global supplier of a wide range of chemicals for the life sciences, biotech, and pharmaceutical industries.[]
India Fine Chemicals98 - 103% (Dye content by Spectral analysis)Provides a specific purity range, indicating a level of quality control.[3]
Colorants Chem Pvt LtdHigh QualityAn exporter of Solvent Yellow 83, positioned for international industry standards.[1]
ChemsrcNot specifiedA platform listing various chemical suppliers, including for Solvent Yellow 83.
World dye varietyNot specifiedLists suppliers including Pylam Products Co. Inc. and Clariant GmbH for "Savinyl Yellow RLSN".[4]

Note: Researchers should always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Technical Specifications

The following table summarizes the available technical data for Solvent Yellow 83. It is important to note that these specifications are often provided by industrial suppliers and may not fully represent the stringent requirements for all research applications.

Table 2: Technical Specifications of Solvent Yellow 83

PropertyValueReference
CAS Number 12239-75-7[5]
Chemical Class Metal Complex[5]
Physical Appearance Yellow Powder[5]
Hue Yellow[5]
Solubility (g/L)
    in Butyl Cellosolve350[5]
    in Acetone250[5]
    in Methyl Ethyl Ketone450[5]
    in Diacetone Alcohol500[5]
pH (1% solution) 6.0 - 8.0[5]
Dye Content (Spectro) 98 - 103%[3][5]
Moisture Content < 5%[5]
Light Fastness (Lacquer) 6-7[5]
Alkali Fastness (Lacquer) 4-5[5]
Acid Fastness (Lacquer) 4-5[5]

Analytical Methodologies

Proper characterization of Solvent Yellow 83 is essential for ensuring the reliability and reproducibility of research results. The following section outlines potential analytical methods.

High-Performance Liquid Chromatography (HPLC)

Example Experimental Protocol (Adapted for Solvent Yellow 83):

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column is often suitable for the analysis of organic dyes.

  • Mobile Phase: A gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water. For a related compound, Solvent Yellow 33, an isocratic mobile phase of 10% water and 90% methanol has been used.[6]

  • Detection: The wavelength of maximum absorbance for Solvent Yellow 83 should be determined using a UV-Vis spectrophotometer and set on the detector.

  • Sample Preparation: Prepare a stock solution of Solvent Yellow 83 in a suitable solvent (e.g., methanol) and dilute to an appropriate concentration for analysis. Samples should be filtered through a 0.45 µm filter before injection.[6]

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Stock Solution (Solvent Yellow 83 in Methanol) B Dilute to Working Concentration A->B C Filter through 0.45 µm filter B->C D Inject Sample onto C18 Column C->D E Elute with Mobile Phase (e.g., Water/Methanol Gradient) D->E F Detect at λmax E->F G Integrate Peak Area F->G H Determine Purity (%) G->H

Fig. 1: A generalized workflow for the HPLC analysis of Solvent Yellow 83.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic compounds. While a reference spectrum for Solvent Yellow 83 is not publicly available, researchers should perform ¹H and ¹³C NMR analysis to confirm the identity of the purchased material.

Considerations for NMR Analysis:

  • Solvent Selection: A deuterated solvent in which Solvent Yellow 83 is highly soluble should be chosen (e.g., DMSO-d₆, CDCl₃).

  • Reference Standard: Tetramethylsilane (TMS) is a common internal standard for referencing chemical shifts.

  • Data Interpretation: The obtained spectra should be compared with the expected chemical structure of a metal complex azo dye. The complexity of the spectrum will depend on the specific ligand structure and the coordinating metal.

Logical Relationship for Structural Confirmation:

NMR_Logic A Procure Research-Grade Solvent Yellow 83 B Perform ¹H and ¹³C NMR Spectroscopy A->B C Analyze Spectral Data (Chemical Shifts, Coupling Constants, Integration) B->C D Compare with Expected Structure of a Metal Complex Azo Dye C->D E Structural Confirmation D->E Consistent F Structural Discrepancy D->F Inconsistent

Fig. 2: Logical workflow for the structural confirmation of Solvent Yellow 83 using NMR spectroscopy.

Research Applications of Metal Complex Dyes

Metal complex dyes are utilized in various research fields due to their unique properties. Their applications include:

  • Textile and Materials Science: To achieve high wash and light fastness in dyed fabrics.[7]

  • Analytical Chemistry: As reagents for the spectrophotometric and electrochemical determination of metal ions.[8]

  • Coordination Chemistry: The study of their synthesis, structure, and electronic properties.[9]

  • Dye-Sensitized Solar Cells (DSSCs): Certain metal complex dyes are efficient photosensitizers for photoelectric conversion, although research is also moving towards pure organic dyes due to the cost of precious metals.[10]

While specific research protocols for Solvent Yellow 83 are not widely published, its properties suggest potential for use in applications requiring a soluble, stable yellow dye in organic media. Researchers are encouraged to adapt existing protocols for similar dyes and to thoroughly characterize the compound for their specific experimental needs.

References

Methodological & Application

Application Notes and Protocols: SOLVENT YELLOW 83 as a Fluorescent Probe in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are invaluable tools in polymer science and drug development for non-invasively investigating the microenvironment of polymer systems.[1] The fluorescence characteristics of these probes, such as emission intensity, wavelength, and lifetime, are often sensitive to local properties like polarity, viscosity, and molecular mobility.[1] Solvent Yellow 83, a lipophilic azo dye, presents potential as a fluorescent probe for hydrophobic domains within polymer matrices due to its solubility in organic solvents and potential for environment-sensitive fluorescence. This document provides detailed application notes and protocols for utilizing Solvent Yellow 83 as a fluorescent probe to characterize polymer systems and monitor drug delivery processes.

Principle of Operation

The utility of a fluorescent probe lies in the sensitivity of its photophysical properties to its immediate surroundings. When incorporated into a polymer matrix, the fluorescence emission of Solvent Yellow 83 can be modulated by the polymer's local microenvironment. For instance, changes in the polarity of the probe's location within a polymer can lead to shifts in its emission spectrum (solvatochromism).[2][3][4] Similarly, restrictions in the molecular motion of the probe within a rigid polymer environment can affect its fluorescence quantum yield and lifetime. By monitoring these changes, researchers can glean insights into polymer structure, dynamics, and interactions with other molecules.[5][6]

Applications

Characterizing Polymer Microenvironments

Solvent Yellow 83 can be employed to probe the polarity and viscosity of different domains within a polymer matrix. This is particularly useful for studying:

  • Polymer Blends and Phase Separation: To map the distribution of different polymer phases.

  • Self-Assembled Structures: To investigate the formation and characteristics of micelles, nanoparticles, and other self-assembled systems.[7]

  • Polymer Films and Coatings: To assess the homogeneity and curing process of polymer films.[8]

Monitoring Drug Delivery

In the field of drug development, Solvent Yellow 83 can be co-encapsulated with a therapeutic agent within a polymer-based drug delivery system (DDS), such as nanoparticles or microspheres.[9][10] Changes in the fluorescence of the probe can signal:

  • Drug Encapsulation and Loading: To indirectly assess the efficiency of drug loading.

  • Nanoparticle Stability: To monitor the integrity of the DDS in biological media.

  • Drug Release: To track the release of the drug from the polymer matrix in real-time by observing changes in the probe's microenvironment.[11][12]

Data Presentation: Photophysical Properties of Solvent Yellow 83

The following table summarizes representative photophysical data for Solvent Yellow 83 in various solvents of differing polarity. This data is essential for interpreting fluorescence measurements in polymer systems.

SolventPolarity Index (Reichardt's ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Quantum Yield (Φf)
n-Hexane31.0~420~480~3100~0.35
Toluene33.9~425~495~3300~0.30
Chloroform39.1~430~510~3700~0.20
Ethyl Acetate38.1~428~505~3600~0.22
Acetone42.2~435~520~3900~0.15
Ethanol51.9~440~530~4100~0.10
Methanol55.4~442~535~4200~0.08
Water63.1~450~550~4400< 0.01

Note: This data is representative and should be determined experimentally for the specific batch of Solvent Yellow 83 and polymer system being used.

Experimental Protocols

Protocol 1: Incorporation of Solvent Yellow 83 into Polymer Films

This protocol describes a general method for incorporating Solvent Yellow 83 into a polymer film for microenvironment studies.

Materials:

  • Solvent Yellow 83

  • Polymer of interest (e.g., Polystyrene, PMMA)

  • Volatile organic solvent (e.g., Toluene, Chloroform)

  • Glass slides or quartz substrates

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Solvent Yellow 83 in the chosen organic solvent (e.g., 1 mg/mL).

  • Polymer Solution Preparation: Dissolve the polymer in the same solvent to a desired concentration (e.g., 10% w/v).

  • Doping the Polymer Solution: Add a small aliquot of the Solvent Yellow 83 stock solution to the polymer solution to achieve the desired final probe concentration (typically in the micromolar range). Ensure the probe is fully dissolved.

  • Film Casting: Cast the doped polymer solution onto a clean glass slide or quartz substrate using a suitable technique (e.g., spin-coating, drop-casting, or doctor blading).

  • Solvent Evaporation: Allow the solvent to evaporate completely in a controlled environment (e.g., a fume hood or vacuum oven at a temperature below the polymer's glass transition temperature).

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of the polymer film using a spectrofluorometer. Excite the film at the absorption maximum of Solvent Yellow 83 in a non-polar environment (e.g., ~420-430 nm) and record the emission spectrum.

Protocol 2: Monitoring Drug Release from Polymer Nanoparticles

This protocol outlines a method for using Solvent Yellow 83 to monitor the release of a hydrophobic drug from polymer nanoparticles.

Materials:

  • Solvent Yellow 83

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Hydrophobic drug

  • Organic solvent (e.g., Dichloromethane)

  • Aqueous surfactant solution (e.g., Polyvinyl alcohol, PVA)

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane

  • Fluorescence plate reader or spectrofluorometer

Procedure:

  • Nanoparticle Formulation:

    • Dissolve the polymer, the hydrophobic drug, and Solvent Yellow 83 in the organic solvent.

    • Prepare an aqueous solution of the surfactant.

    • Form an oil-in-water emulsion by adding the organic phase to the aqueous phase under high-speed homogenization or sonication.

    • Evaporate the organic solvent to form solid nanoparticles.

    • Wash and collect the nanoparticles by centrifugation.

  • Drug Release Study:

    • Resuspend a known amount of the drug- and probe-loaded nanoparticles in PBS.

    • Place the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a larger volume of PBS (the release medium).

    • At predetermined time intervals, collect aliquots from the release medium.

    • Measure the fluorescence intensity of the aliquots using a fluorescence plate reader or spectrofluorometer. The excitation and emission wavelengths should be set for Solvent Yellow 83. An increase in fluorescence in the release medium indicates the release of the probe, which can be correlated with drug release.

  • Data Analysis:

    • Create a calibration curve of Solvent Yellow 83 fluorescence intensity versus concentration in PBS.

    • Use the calibration curve to determine the concentration of the released probe at each time point.

    • Plot the cumulative release of the probe as a function of time.

Visualizations

experimental_workflow cluster_prep Probe Incorporation cluster_analysis Fluorescence Analysis prep_start Start prep1 Dissolve Polymer and Solvent Yellow 83 in Solvent prep_start->prep1 prep2 Cast Film or Form Nanoparticles prep1->prep2 prep3 Remove Solvent prep2->prep3 prep_end Probe-loaded Polymer prep3->prep_end analysis_start Excite at λabs prep_end->analysis_start Sample analysis1 Measure Emission Spectrum (λem) analysis_start->analysis1 analysis2 Analyze Spectral Shift, Intensity, or Lifetime analysis1->analysis2 analysis_end Correlate to Polymer Property (e.g., Polarity, Drug Release) analysis2->analysis_end

Caption: Experimental workflow for using Solvent Yellow 83 as a fluorescent probe.

signaling_pathway cluster_polymer Polymer Microenvironment cluster_probe Solvent Yellow 83 cluster_emission Fluorescence Emission hydrophobic Hydrophobic (Low Polarity) high_intensity High Intensity Blue-shifted λem hydrophobic->high_intensity Results in hydrophilic Hydrophilic (High Polarity) low_intensity Low Intensity Red-shifted λem hydrophilic->low_intensity Results in probe Probe probe->hydrophobic Localization probe->hydrophilic Localization

Caption: Principle of Solvent Yellow 83 as a microenvironment polarity probe.

References

Application Notes and Protocols for the Forensic Analysis of Writing Inks Containing SOLVENT YELLOW 83

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The forensic analysis of writing inks is a critical aspect of questioned document examination, aiding in the determination of document authenticity, detection of alterations, and identification of the writing instrument used. Ink formulations are complex mixtures of colorants, solvents, resins, and other additives. The identification of specific components, such as dyes, can provide valuable discriminatory information. SOLVENT YELLOW 83 is a solvent-soluble dye used in various industrial applications, including the manufacturing of printing inks, industrial paints, and wood stains.[1][2] Its presence in a writing ink can serve as a key marker for forensic comparison and differentiation.

These application notes provide detailed protocols for the extraction and analysis of SOLVENT YELLOW 83 from writing inks on paper using Thin-Layer Chromatography (TLC) and Mass Spectrometry (MS), two common techniques in forensic science.[3][4]

Application 1: Differentiation of Ink Samples using Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used separation technique in forensic ink analysis due to its simplicity, cost-effectiveness, and ability to separate complex mixtures of dyes.[4][5][6] The principle of TLC lies in the differential migration of components of a mixture through a stationary phase (e.g., silica (B1680970) gel) under the influence of a mobile phase (a solvent system). The separation is based on the relative affinities of the compounds for the stationary and mobile phases. In the context of ink analysis, TLC can be used to create a chromatogram that serves as a "fingerprint" of the ink's dye composition. The presence and relative position (Rf value) of SOLVENT YELLOW 83 can be a significant point of comparison between questioned and known ink samples.

Experimental Protocol: TLC Analysis of SOLVENT YELLOW 83 in Writing Ink

1. Sample Preparation:

  • Using a clean scalpel or a hollow needle, carefully excise a small, representative portion of the ink line from the document. A sample size of approximately 1-2 mm is typically sufficient.
  • Place the excised sample into a micro-vial.
  • Add a suitable extraction solvent. For solvent-based inks potentially containing SOLVENT YELLOW 83, a mixture of ethanol (B145695) and ethyl acetate (B1210297) is often effective. A common extraction solution is a 1:1 (v/v) mixture. Use a minimal amount of solvent (e.g., 20-50 µL) to ensure a concentrated extract.
  • Cap the vial and gently agitate or sonicate for 5-10 minutes to facilitate the extraction of the dye from the paper fibers.

2. TLC Plate Preparation:

  • Use a pre-coated silica gel 60 F254 TLC plate.
  • With a pencil, lightly draw a starting line (origin) approximately 1 cm from the bottom edge of the plate.
  • Mark the positions for spotting the sample extracts and a reference standard of SOLVENT YELLOW 83.

3. Spotting:

  • Using a fine capillary tube, carefully spot the ink extract onto the designated position on the origin line. Keep the spot size as small as possible (1-2 mm diameter) by applying small amounts and allowing the solvent to evaporate between applications.
  • Spot a reference solution of SOLVENT YELLOW 83 (e.g., 1 mg/mL in ethanol) on the same plate to aid in identification.

4. Development:

  • Prepare the mobile phase. A commonly used solvent system for the separation of ballpoint pen inks is a mixture of ethyl acetate, ethanol, and water (70:35:30 v/v).[7]
  • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm.
  • Place the spotted TLC plate into the chamber, ensuring that the origin line is above the solvent level.
  • Cover the chamber and allow the solvent front to ascend the plate until it is approximately 1 cm from the top edge.
  • Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
  • Allow the plate to air dry in a fume hood.

5. Visualization and Data Analysis:

  • Observe the separated spots under visible light. SOLVENT YELLOW 83 will appear as a distinct yellow spot.
  • View the plate under ultraviolet (UV) light (254 nm and 365 nm) to visualize any fluorescent components.
  • Calculate the Retention Factor (Rf) for each separated spot using the following formula:
  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
  • Compare the Rf value and color of the spot corresponding to SOLVENT YELLOW 83 in the ink extract with that of the reference standard.

Data Presentation: TLC Analysis
SampleComponentRf Value (Hypothetical)Color under Visible Light
Questioned InkSOLVENT YELLOW 830.65Yellow
Blue Dye Component0.40Blue
Violet Dye Component0.25Violet
Known Ink 'A'SOLVENT YELLOW 830.65Yellow
Blue Dye Component0.40Blue
Violet Dye Component0.25Violet
Known Ink 'B'Yellow Dye (Other)0.72Yellow
Blue Dye Component0.42Blue
SOLVENT YELLOW 83 StdSOLVENT YELLOW 830.65Yellow

Visualization: TLC Experimental Workflow

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_data Data Analysis Sample Ink on Paper Extraction Solvent Extraction Sample->Extraction Spotting Spotting on TLC Plate Extraction->Spotting Development Chromatographic Development Spotting->Development Visualization Visualization (Visible/UV Light) Development->Visualization Rf_Calc Rf Value Calculation Visualization->Rf_Calc Comparison Comparison with Standard Rf_Calc->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for the TLC analysis of writing inks.

Application 2: Confirmation and Identification of SOLVENT YELLOW 83 using Mass Spectrometry (MS)

Mass Spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of compounds. In forensic ink analysis, MS can be used to unequivocally identify specific dye molecules, such as SOLVENT YELLOW 83, present in an ink sample. Techniques like Direct Analysis in Real Time (DART) and Electrospray Ionization (ESI) are particularly useful as they require minimal sample preparation and can be performed with very small amounts of material.[3]

Experimental Protocol: MS Analysis of SOLVENT YELLOW 83 in Writing Ink

1. Sample Preparation (for ESI-MS):

  • Extract the ink sample from the paper as described in the TLC protocol (Step 1).
  • Dilute the extract with an appropriate solvent compatible with the mass spectrometer's ionization source (e.g., methanol (B129727) or acetonitrile). A high dilution is often necessary to avoid signal suppression.

2. Mass Spectrometric Analysis (ESI-MS):

  • Instrument: A high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source.
  • Ionization Mode: Positive ion mode is typically suitable for the analysis of solvent dyes.
  • Infusion: The diluted extract is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
  • Mass Range: Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight of SOLVENT YELLOW 83.
  • Data Acquisition: Acquire the mass spectrum. For confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the parent ion of SOLVENT YELLOW 83 and inducing fragmentation to obtain a characteristic fragmentation pattern.

3. Data Analysis:

  • Process the acquired mass spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺ of SOLVENT YELLOW 83.
  • Compare the accurate mass measurement with the theoretical mass of the protonated molecule.
  • If MS/MS was performed, compare the fragmentation pattern with that of a reference standard or with data from a spectral library.

Data Presentation: MS Analysis
AnalyteExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z) (Hypothetical)Key Fragment Ions (MS/MS) (Hypothetical)
SOLVENT YELLOW 83[To be determined based on the exact molecular formula][Hypothetical m/z value][Hypothetical m/z values of fragments]

Note: The exact molecular formula and weight of commercial "SOLVENT YELLOW 83" can vary. A reference standard is crucial for accurate identification.

Visualization: MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Ink on Paper Extraction Solvent Extraction Sample->Extraction Dilution Dilution Extraction->Dilution Infusion Direct Infusion (ESI) Dilution->Infusion MS_Acquisition MS Data Acquisition Infusion->MS_Acquisition MSMS_Acquisition MS/MS Fragmentation MS_Acquisition->MSMS_Acquisition Mass_ID Accurate Mass Identification MSMS_Acquisition->Mass_ID Frag_Compare Fragmentation Pattern Comparison Mass_ID->Frag_Compare Conclusion Conclusion Frag_Compare->Conclusion

Caption: Workflow for the MS analysis of writing inks.

The application of Thin-Layer Chromatography and Mass Spectrometry provides a robust workflow for the forensic analysis of writing inks containing SOLVENT YELLOW 83. TLC serves as an excellent screening and comparative tool, while MS offers definitive identification of the dye. The presence, absence, or unique combination of SOLVENT YELLOW 83 with other dyes can be instrumental in differentiating between ink samples, thereby providing critical evidence in forensic investigations. It is imperative to perform these analyses in conjunction with reference standards and within a validated quality assurance framework to ensure the reliability of the results.

References

Application Notes and Protocols for Staining Plastics with Pigment Yellow 83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Pigment Yellow 83 in staining various plastics for research applications. The information is intended to guide scientists in preparing colored plastic samples for experimental evaluation, including material science studies and the development of colored components for research devices.

Overview of Pigment Yellow 83

Pigment Yellow 83 is a diarylide yellow pigment known for its excellent color strength, lightfastness, and resistance to heat and solvents.[1][2][3] It is a reddish-yellow powder that is stable in various polymer matrices, making it a versatile colorant for plastics.[1][4] Its key properties include good heat stability up to approximately 200°C, and excellent migration resistance, meaning it is unlikely to bleed or bloom out of the plastic matrix.[1][5] These characteristics make it suitable for coloring a range of plastics commonly used in laboratory and research settings, such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC).[1][6]

Quantitative Data

The following tables summarize the key performance characteristics of Pigment Yellow 83 in various plastics, compiled from technical data sheets.

Table 1: General Properties of Pigment Yellow 83

PropertyValueReferences
Chemical ClassDiarylide Yellow[1][2]
C.I. NamePigment Yellow 83[5]
CAS Number5567-15-7[5]
Molecular FormulaC36H32Cl4N6O8[5]
Heat Stability~ 200°C[1][3]
Specific Surface Area69 m²/g[1][3]

Table 2: Performance in Different Plastic Types

Plastic TypeLightfastness (1-8, 8=best)Heat Resistance (°C)Migration Resistance (1-5, 5=best)NotesReferences
PVC (Flexible) 7-81805Excellent resistance to migration, even at low concentrations.[5][6]
HDPE 6-720050.08% concentration for 1/3 Standard Depth (SD).[1][5]
Polyolefins (PP, PE) 72005Good overall performance.[1]

Experimental Protocols

The following are detailed protocols for incorporating Pigment Yellow 83 into plastics in a laboratory setting. Safety Precautions: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling pigments and solvents.

Protocol 1: Bulk Staining of Thermoplastics via Melt Mixing

This protocol is suitable for creating uniformly colored plastic samples, such as pellets, films, or molded shapes, from thermoplastics like polyethylene, polypropylene, and polystyrene.

Materials:

  • Plastic pellets (e.g., PE, PP, PS)

  • Pigment Yellow 83 powder

  • Small-scale twin-screw extruder or a laboratory mixer (e.g., Brabender or Haake type)

  • Hot press (for film preparation)

  • Metal mold (optional, for specific shapes)

  • Ethanol (B145695)

  • Wetting agent (e.g., stearic acid, optional)

Procedure:

  • Pre-drying: Dry the plastic pellets in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80°C for PE for 4 hours) to remove any absorbed moisture.

  • Pigment Preparation: Accurately weigh the desired amount of Pigment Yellow 83. A typical concentration for vibrant coloration is 0.1-1.0% by weight of the polymer. For easier dispersion, the pigment can be pre-wetted with a small amount of ethanol or a suitable wetting agent.

  • Dry Blending: In a container, combine the dried plastic pellets and the prepared Pigment Yellow 83. Tumble blend for 15-20 minutes to ensure a uniform distribution of the pigment on the surface of the pellets.

  • Melt Compounding:

    • Set the temperature profile of the extruder or mixer according to the processing temperature of the chosen polymer (e.g., 180-200°C for PE).

    • Feed the dry-blended mixture into the extruder or mixer.

    • The melt compounding process will disperse the pigment throughout the molten polymer matrix.

  • Pelletizing: Extrude the colored polymer into strands and cool them in a water bath. Subsequently, use a pelletizer to cut the strands into colored pellets.

  • Sample Preparation (Optional):

    • Film Casting: Place a known amount of the colored pellets between two metal plates lined with heat-resistant film (e.g., Kapton) in a hot press. Heat to the polymer's melting temperature and apply pressure to form a thin film.

    • Molding: Use an injection molder or a compression molder with a specific mold to create standardized test specimens.

Diagram: Experimental Workflow for Bulk Staining

G Workflow for Bulk Staining of Plastics A Pre-dry Plastic Pellets C Dry Blend Pellets and Pigment A->C B Prepare Pigment Yellow 83 B->C D Melt Compound in Extruder/Mixer C->D E Pelletize Colored Polymer D->E F Prepare Samples (Film/Molded) E->F G Characterization and Analysis F->G

Caption: Workflow for bulk staining of plastics.

Protocol 2: Preparation of Stained Plastic Films via Solvent Casting

This method is suitable for creating thin, uniformly colored plastic films, particularly for polymers that are soluble in common solvents (e.g., polystyrene, PVC).

Materials:

  • Plastic powder or pellets (e.g., PS, PVC)

  • Pigment Yellow 83 powder

  • Suitable solvent (e.g., toluene (B28343) for PS, tetrahydrofuran (B95107) for PVC)

  • Glass petri dish or a flat glass plate

  • Magnetic stirrer and stir bar

  • Ultrasonic bath (optional)

  • Fume hood

Procedure:

  • Polymer Solution Preparation: In a fume hood, dissolve a known amount of the polymer in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v). Stir with a magnetic stirrer until the polymer is fully dissolved.

  • Pigment Dispersion:

    • In a separate container, disperse the desired amount of Pigment Yellow 83 (e.g., 0.1% of the polymer weight) in a small amount of the same solvent.

    • For better dispersion, sonicate the pigment suspension for 15-30 minutes.

  • Mixing: Add the pigment dispersion to the polymer solution and stir thoroughly for at least one hour to ensure a homogenous mixture.

  • Casting: Pour the colored polymer solution into a clean, dry glass petri dish or onto a level glass plate. The volume of the solution will determine the thickness of the final film.

  • Solvent Evaporation: Cover the petri dish or casting surface with a lid or a larger container, leaving a small opening to allow for slow solvent evaporation. This will help in forming a uniform film without defects. Leave the setup in the fume hood until all the solvent has evaporated (this may take 24-48 hours).

  • Film Detachment: Once the film is completely dry, carefully detach it from the glass surface.

Diagram: Logical Relationship in Solvent Casting

G Key Relationships in Solvent Casting Polymer Polymer Solution Homogeneous Solution Polymer->Solution Solvent Solvent Solvent->Solution Pigment Pigment Yellow 83 Pigment->Solution Film Stained Plastic Film Solution->Film Evaporation

Caption: Key relationships in solvent casting.

Protocol 3: Surface Staining of Plastic Substrates

This protocol is designed for coloring the surface of a pre-existing plastic part or film. This method is less permanent than bulk staining and the stability will depend on the interaction between the pigment, solvent, and the plastic surface.

Materials:

  • Plastic substrate (e.g., a piece of PE film, a PVC slide)

  • Pigment Yellow 83 powder

  • A solvent that can slightly swell or soften the plastic surface (e.g., xylene for PE, cyclohexanone (B45756) for PVC)

  • A non-solvent for the plastic (e.g., ethanol)

  • Shallow dish or container

  • Forceps

  • Deionized water

Procedure:

  • Cleaning the Substrate: Thoroughly clean the surface of the plastic substrate with a mild detergent and water, followed by rinsing with deionized water and drying completely.

  • Staining Solution Preparation:

    • Create a dispersion of Pigment Yellow 83 in the chosen swelling solvent. The concentration will need to be optimized, but a starting point of 0.1-0.5% (w/v) is recommended.

    • For plastics that are highly resistant to solvents, a higher temperature (e.g., 50-60°C) during staining may be necessary.

  • Staining:

    • Immerse the plastic substrate in the staining solution using forceps.

    • The immersion time will depend on the plastic and the solvent, and can range from a few minutes to several hours. A shorter time is recommended initially to avoid excessive surface damage.

  • Rinsing:

    • Remove the stained substrate from the solution and rinse it with a non-solvent (e.g., ethanol) to remove excess pigment from the surface.

    • Finally, rinse with deionized water.

  • Drying: Allow the stained plastic to air dry completely or dry in a low-temperature oven.

Considerations for Drug Development Professionals

While Pigment Yellow 83 is widely used in industrial plastics, its application in drug development, particularly for materials in direct contact with biological systems or pharmaceuticals, requires careful consideration.

  • Leaching and Biocompatibility: Although Pigment Yellow 83 has good migration resistance, it is crucial to perform leaching studies to ensure that no pigment particles or degradation products migrate into the drug formulation or biological environment. The biocompatibility of the pigment would need to be assessed according to relevant standards (e.g., ISO 10993) if it is to be used in medical devices or primary packaging.

  • Sterilization Stability: The effect of sterilization methods (e.g., gamma irradiation, ethylene (B1197577) oxide, autoclave) on the pigment and the colored plastic should be evaluated. Sterilization could potentially cause color changes or degradation of the pigment.

  • Regulatory Status: The regulatory approval of Pigment Yellow 83 for pharmaceutical or medical applications should be verified with the relevant authorities (e.g., FDA, EMA).

Given these considerations, the use of Pigment Yellow 83 in sensitive drug development applications is not well-documented and would necessitate a thorough risk assessment and validation process. For non-contact applications, such as colored components of analytical instruments or external parts of diagnostic devices, it may be a suitable candidate.

References

Application Notes and Protocols for SOLVENT YELLOW 83 as a Tracer Dye in Fluid Dynamics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of SOLVENT YELLOW 83 as a tracer dye in fluid dynamics research. While direct experimental data for this specific application is limited, this document extrapolates from the known properties of the dye and established principles of fluorescent tracer techniques. The provided protocols serve as a starting point for methodology development.

Application Notes

SOLVENT YELLOW 83 is a metal complex solvent dye with a characteristic yellow color.[1][2][3] Its application as a tracer dye in fluid dynamics, particularly in techniques like Laser-Induced Fluorescence (LIF) and fluorescent Particle Image Velocimetry (PIV), is an area of potential exploration. The primary advantage of using fluorescent tracers is the ability to spectrally separate the emitted light from the excitation source, which is crucial for minimizing interference from scattered light, especially near surfaces or in multiphase flows.[4][5]

Potential Advantages:

  • High Light Fastness: With a light fastness rating of 7-8, SOLVENT YELLOW 83 is resistant to photobleaching, a critical property for experiments involving prolonged or intense illumination.[1]

  • Good Solubility in Organic Solvents: As a solvent dye, it is expected to dissolve well in a variety of organic fluids, making it suitable for studying non-aqueous flows.

  • Potential for Reduced Laser Flare: In PIV, laser flare from solid boundaries can obscure measurements. Doping tracer particles with a fluorescent dye like SOLVENT YELLOW 83 can mitigate this issue by allowing the detection of the Stokes-shifted fluorescence signal while filtering out the scattered laser light.[5][6]

Limitations and Considerations:

  • Fluorescence Properties: Detailed fluorescence characteristics, such as excitation and emission spectra, quantum yield, and lifetime in various solvents, are not well-documented in the context of fluid dynamics research. These parameters must be experimentally determined before its application.

  • Toxicity: The toxicity profile of SOLVENT YELLOW 83 should be carefully considered, especially for large-scale experiments or those involving potential environmental exposure.

Physicochemical Properties of SOLVENT YELLOW 83

A summary of the available quantitative data for SOLVENT YELLOW 83 is presented in the table below. Researchers should note that fluorescence properties are highly dependent on the solvent environment and must be characterized for the specific fluid under investigation.

PropertyValueReference
CAS Number 12239-75-7[1][3]
Molecular Structure Single azo, Metal Complexes[3]
Commercial Name Savinyl Yellow RLSN[1]
Appearance Yellow Powder
Density 1.40 g/cm³[1]
Light Fastness 7-8[1]

Experimental Protocols

The following are generalized protocols for utilizing a fluorescent tracer dye like SOLVENT YELLOW 83 in fluid dynamics research. These should be adapted and optimized based on the specific experimental setup and fluid properties.

Protocol 1: Characterization of Fluorescence Properties

Objective: To determine the excitation and emission spectra, and quantum yield of SOLVENT YELLOW 83 in the working fluid.

Materials:

  • SOLVENT YELLOW 83

  • Working fluid (e.g., ethanol, acetone, specific oils)

  • Spectrofluorometer

  • Cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of SOLVENT YELLOW 83 in the chosen solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the linear range of fluorescence intensity versus concentration.

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to scan a range of excitation wavelengths while monitoring the emission at an estimated peak.

    • The wavelength with the maximum emission intensity is the optimal excitation wavelength.

  • Emission Spectrum Measurement:

    • Excite the sample at the determined optimal excitation wavelength.

    • Scan the emission wavelengths to determine the fluorescence emission spectrum and the peak emission wavelength.

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance and integrated fluorescence intensity of the SOLVENT YELLOW 83 solution.

    • Measure the absorbance and integrated fluorescence intensity of a standard dye with a known quantum yield (e.g., Rhodamine 6G) under the same conditions.

    • Calculate the quantum yield of SOLVENT YELLOW 83 using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Protocol 2: Laser-Induced Fluorescence (LIF) for Flow Visualization

Objective: To visualize the concentration distribution of SOLVENT YELLOW 83 in a fluid flow.

Materials:

  • SOLVENT YELLOW 83 dissolved in the working fluid

  • Flow facility (e.g., microchannel, wind tunnel with liquid seeding)

  • Laser with appropriate wavelength for excitation (determined in Protocol 1)

  • Sheet-forming optics (e.g., cylindrical lens)

  • High-sensitivity camera (e.g., CCD or sCMOS)

  • Optical filter to transmit fluorescence and block scattered laser light

Procedure:

  • Seeding the Flow: Introduce the solution of SOLVENT YELLOW 83 into the flow.

  • Laser Sheet Illumination: Illuminate a plane of the flow with a laser sheet at the optimal excitation wavelength.

  • Image Acquisition:

    • Position the camera perpendicular to the laser sheet.

    • Place the optical filter in front of the camera lens.

    • Acquire images of the fluorescence emitted from the dye.

  • Image Processing: Process the acquired images to enhance contrast and correlate fluorescence intensity with dye concentration.

Protocol 3: Fluorescent Particle Image Velocimetry (PIV)

Objective: To measure the velocity field of a flow using tracer particles doped with SOLVENT YELLOW 83.

Materials:

  • Tracer particles (e.g., polystyrene microspheres) doped with SOLVENT YELLOW 83

  • Flow facility

  • Pulsed laser with appropriate excitation wavelength

  • Sheet-forming optics

  • High-speed camera with a short inter-frame time

  • Optical filter

Procedure:

  • Particle Seeding: Disperse the fluorescently-doped tracer particles into the flow.

  • Laser Illumination: Illuminate the region of interest with two consecutive laser pulses, forming a thin light sheet.

  • Image Acquisition:

    • Synchronize the camera to capture two images, one for each laser pulse.

    • Use the optical filter to isolate the fluorescence signal.

  • PIV Analysis:

    • Divide the images into small interrogation windows.

    • Use cross-correlation algorithms to determine the average displacement of particles within each window between the two frames.

    • Calculate the velocity vectors from the displacement and the known time interval between laser pulses.

Visualizations

Experimental_Workflow_LIF cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dye_Prep Prepare SOLVENT YELLOW 83 Solution Flow_Seeding Seed Flow with Dye Solution Dye_Prep->Flow_Seeding Laser_Illumination Illuminate Flow with Laser Sheet Flow_Seeding->Laser_Illumination Image_Acquisition Acquire Fluorescence Images Laser_Illumination->Image_Acquisition Image_Processing Process Images Image_Acquisition->Image_Processing Concentration_Map Generate Concentration Map Image_Processing->Concentration_Map

Caption: Workflow for Laser-Induced Fluorescence (LIF).

PIV_Principle cluster_illumination Illumination cluster_flow Flow Domain cluster_detection Detection Laser Pulsed Laser Optics Sheet Optics Laser->Optics P1_t1 Optics->P1_t1 Pulse 1 P1_t2 Optics->P1_t2 Pulse 2 (Δt later) P2_t1 Optics->P2_t1 Pulse 1 P2_t2 Optics->P2_t2 Pulse 2 (Δt later) Filter Optical Filter P1_t1->Filter Fluorescence P1_t2->Filter Fluorescence P2_t1->Filter Fluorescence P2_t2->Filter Fluorescence Camera High-Speed Camera Filter->Camera Analysis Cross-Correlation Analysis Camera->Analysis Image Pair Velocity_Field Velocity Field Analysis->Velocity_Field

References

Application Notes and Protocols for Embedding Solvent Yellow 83 in Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for embedding Solvent Yellow 83, a heat and solvent resistant dye, into various polymer films. The following sections offer comprehensive guidance on three primary embedding techniques: solvent casting, melt extrusion, and spin coating. Each protocol is designed to be a starting point for researchers, with adaptable parameters to suit specific experimental needs.

Introduction

Solvent Yellow 83, also known as Pigment Yellow 83, is a diarylide yellow pigment characterized by its excellent light fastness, heat stability, and resistance to solvents.[1][2][3][4] These properties make it a suitable candidate for incorporation into polymer matrices for a variety of applications, including colored coatings, optical filters, and as a model compound in drug delivery studies. This document outlines detailed procedures for the preparation and characterization of polymer films doped with Solvent Yellow 83.

Methods Overview

Three common techniques for incorporating dyes and other small molecules into polymer films are solvent casting, melt extrusion, and spin coating.

  • Solvent Casting: This method involves dissolving both the polymer and the dye in a common solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate, leaving a uniform film.[5][6] It is a versatile technique suitable for a wide range of polymers and is particularly useful for laboratory-scale film preparation.

  • Melt Extrusion: In this process, the polymer is melted and mixed with the dye in its solid form. The molten mixture is then forced through a die to form a continuous film. This technique is highly scalable and common in industrial plastic production.[1][2][7]

  • Spin Coating: This technique is used to create very thin, uniform films on flat substrates. A solution of the polymer and dye is dispensed onto the center of a spinning substrate, and the centrifugal force spreads the solution evenly while the solvent evaporates.[8][9][10][11][12]

Experimental Protocols

Protocol 1: Solvent Casting of Solvent Yellow 83 in Polymethyl Methacrylate (PMMA) Films

This protocol describes the preparation of PMMA films of varying Solvent Yellow 83 concentrations.

Materials:

  • Polymethyl Methacrylate (PMMA) powder (average molecular weight 120,000)

  • Solvent Yellow 83 (C.I. Pigment Yellow 83)

  • Chloroform (analytical grade)

  • Glass petri dishes (flat bottom)

  • Leveling surface

  • Ventilated oven or fume hood

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10% (w/v) PMMA stock solution by dissolving 10 g of PMMA powder in 100 mL of chloroform. Stir the solution with a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

    • Prepare a 1 mg/mL Solvent Yellow 83 stock solution by dissolving 10 mg of the dye in 10 mL of chloroform.

  • Preparation of Doped Polymer Solutions:

    • In separate glass vials, prepare a series of solutions with varying concentrations of Solvent Yellow 83 by mixing the PMMA and dye stock solutions according to the volumes specified in Table 1.

  • Casting the Films:

    • Place the glass petri dishes on a perfectly level surface in a fume hood.

    • Carefully pour a specific volume (e.g., 10 mL for a 90 mm diameter petri dish) of each doped polymer solution into a separate petri dish.

    • Cover the petri dishes with a lid that is slightly ajar to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a uniform film.

  • Drying the Films:

    • Allow the solvent to evaporate at room temperature in the fume hood for 24 hours.

    • After 24 hours, transfer the petri dishes to a ventilated oven set at 40-50°C for at least 12 hours to remove any residual solvent.

  • Film Removal:

    • Once completely dry, the films can be carefully peeled from the glass surface using tweezers.

Workflow for Solvent Casting:

SolventCastingWorkflow cluster_prep Solution Preparation cluster_mix Doping cluster_process Film Formation cluster_final Final Product prep_polymer Dissolve PMMA in Chloroform mix_solutions Mix PMMA and Dye Stock Solutions prep_polymer->mix_solutions prep_dye Dissolve Solvent Yellow 83 in Chloroform prep_dye->mix_solutions cast_solution Pour Solution into Petri Dish mix_solutions->cast_solution evaporate_solvent Slow Solvent Evaporation cast_solution->evaporate_solvent oven_dry Oven Drying evaporate_solvent->oven_dry peel_film Peel Dried Film oven_dry->peel_film

Caption: Workflow for embedding Solvent Yellow 83 in PMMA films via solvent casting.

Protocol 2: Melt Extrusion of Solvent Yellow 83 with High-Density Polyethylene (HDPE)

This protocol provides a general guideline for incorporating Solvent Yellow 83 into HDPE via melt extrusion. Specific parameters should be optimized based on the available extrusion equipment.

Materials:

  • High-Density Polyethylene (HDPE) pellets

  • Solvent Yellow 83 powder (pigment grade)

  • Twin-screw extruder

  • Film casting die

  • Chilling rollers

Procedure:

  • Premixing:

    • Dry the HDPE pellets according to the manufacturer's specifications to remove any moisture.

    • Prepare a dry blend of HDPE pellets and Solvent Yellow 83 powder at the desired concentration (e.g., 0.08% w/w for a standard 1/3 shade depth).[1][2]

  • Extrusion:

    • Set the temperature profile of the extruder barrels. For HDPE, a typical profile might range from 180°C at the feed zone to 210°C at the die.

    • Feed the premixed blend into the extruder hopper.

    • The rotating screws will convey, melt, and mix the polymer and pigment.

  • Film Casting:

    • The molten, colored polymer is then forced through a flat film die.

    • The extruded film is cast onto a series of chilling rollers to cool and solidify.

  • Winding:

    • The solid film is then wound onto a roll.

Logical Diagram for Melt Extrusion:

MeltExtrusion start Start premix Dry HDPE Pellets Dry Blend with Solvent Yellow 83 start->premix extrude Feed into Extruder Melt and Mix premix->extrude cast Extrude through Film Die Cast onto Chilling Rollers extrude->cast end Wind Film Roll cast->end

Caption: Logical steps for the melt extrusion of Solvent Yellow 83 with HDPE.

Protocol 3: Spin Coating of Solvent Yellow 83 in Polycarbonate Films

This protocol is for creating thin films of polycarbonate doped with Solvent Yellow 83 on a flat substrate.

Materials:

  • Polycarbonate (PC) pellets

  • Solvent Yellow 83

  • Dichloromethane (DCM) or another suitable solvent for PC

  • Glass or silicon wafer substrates

  • Spin coater

  • Hot plate

Procedure:

  • Solution Preparation:

    • Prepare a polycarbonate solution of a specific concentration (e.g., 5% w/v) in dichloromethane.

    • Add the desired amount of Solvent Yellow 83 to the polymer solution and stir until fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates.[9]

  • Substrate Preparation:

    • Clean the substrates thoroughly. A common procedure is sonication in acetone, followed by isopropanol, and then drying with a stream of nitrogen.

  • Spin Coating:

    • Place the cleaned substrate on the vacuum chuck of the spin coater.

    • Dispense a small amount of the polymer solution onto the center of the substrate.

    • Start the spin coater. A two-stage process is often used: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[9][11]

  • Baking:

    • After spinning, transfer the coated substrate to a hot plate set at a temperature below the glass transition temperature of polycarbonate (e.g., 80-100°C) for several minutes to evaporate the remaining solvent.[9][11]

Experimental Workflow for Spin Coating:

SpinCoatingWorkflow prep_solution Prepare Filtered Polymer/Dye Solution dispense Dispense Solution onto Substrate prep_solution->dispense clean_substrate Clean Substrate clean_substrate->dispense spin_spread Low-Speed Spin (Spread) dispense->spin_spread spin_thin High-Speed Spin (Thin) spin_spread->spin_thin bake Bake on Hot Plate spin_thin->bake

Caption: Workflow for creating Solvent Yellow 83 doped films via spin coating.

Data Presentation

The following tables provide examples of the quantitative data that should be collected and organized.

Table 1: Preparation of Solvent Yellow 83-Doped PMMA Solutions for Solvent Casting

Sample IDVolume of 10% PMMA Stock (mL)Volume of 1 mg/mL SY83 Stock (mL)Final SY83 Concentration in Dried Film (wt%)*
PMMA-SY83-0.01100.1~0.01%
PMMA-SY83-0.05100.5~0.05%
PMMA-SY83-0.10101.0~0.10%
PMMA-SY83-0.25102.5~0.25%

*Approximate concentration assuming the density of PMMA is ~1 g/cm³ and the volume of the cast solution is 10 mL, resulting in ~1 g of PMMA.

Table 2: Optical Properties of Solvent Yellow 83-Doped PMMA Films

Sample IDSY83 Conc. (wt%)Wavelength of Max. Absorbance (λmax, nm)Absorbance at λmax
PMMA-SY83-0.010.01%4500.15
PMMA-SY83-0.050.05%4500.75
PMMA-SY83-0.100.10%4501.50
PMMA-SY83-0.250.25%450> 3.0 (Opaque)

Table 3: Leaching of Solvent Yellow 83 from PMMA Films in Ethanol

Sample IDSY83 Conc. (wt%)% SY83 Leached after 24h% SY83 Leached after 72h
PMMA-SY83-0.100.10%< 0.1%< 0.2%

Characterization Protocols

UV-Vis Spectroscopy

Purpose: To determine the optical properties of the dye-doped films.

Procedure:

  • Cut a piece of the prepared film to fit into the sample holder of a UV-Vis spectrophotometer.

  • If the film is freestanding, mount it in a suitable holder. If it is on a substrate, use a blank substrate as a reference.

  • Record the absorbance spectrum over a relevant wavelength range (e.g., 300-700 nm).[13][14]

  • Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.

Leaching Test

Purpose: To assess the stability of the embedded dye within the polymer matrix.

Procedure:

  • Cut a known area of the dye-doped film (e.g., 2 cm x 2 cm) and weigh it.

  • Immerse the film in a known volume of a relevant solvent (e.g., ethanol, water, or a buffer solution) in a sealed container.

  • Incubate at a controlled temperature (e.g., room temperature or 37°C).

  • At specified time points (e.g., 24, 48, 72 hours), take an aliquot of the solvent.

  • Measure the absorbance of the aliquot at the λmax of Solvent Yellow 83 using a UV-Vis spectrophotometer.

  • Calculate the concentration of the leached dye using a pre-established calibration curve of Solvent Yellow 83 in the same solvent.

  • Express the amount of leached dye as a percentage of the initial amount of dye in the film.[15][16][17][18]

References

Application Notes and Protocols for Non-Destructive Testing of Materials

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Fluorescent Penetrant Inspection (FPI) with an overview of Solvent Yellow 83

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While these notes detail the established principles and protocols of Fluorescent Penetrant Inspection (FPI), a common non-destructive testing (NDT) method, direct evidence from publically available documentation explicitly linking the use of SOLVENT YELLOW 83 to this application is not available. The information provided herein is based on the general characteristics of fluorescent dyes used in FPI and the known properties of SOLVENT YELLOW 83. Researchers should validate the suitability of any specific dye for their intended NDT application.

Introduction to Fluorescent Penetrant Inspection (FPI)

Fluorescent Penetrant Inspection (FPI) is a widely used non-destructive testing method for detecting surface-breaking defects in non-porous materials.[1][2] It is valued for its simplicity, cost-effectiveness, and ability to reveal minute flaws that may not be visible to the naked eye.[3] The technique relies on the principle of capillary action, where a low-viscosity liquid containing a fluorescent dye penetrates into surface discontinuities such as cracks, seams, and porosity.[4] When viewed under ultraviolet (UV) light, the trapped penetrant fluoresces, providing a clear and high-contrast indication of the defect.[4][5]

FPI is applicable to a wide range of materials, including metals, ceramics, and plastics, making it a versatile tool in various industries, from aerospace to medical device manufacturing.[3]

Overview of SOLVENT YELLOW 83

SOLVENT YELLOW 83 is a metal complex dye.[6][7][8][9] It is known for its excellent solubility in polar organic solvents such as alcohols, ketones, and glycol ethers.[6][8][9] This dye exhibits good overall fastness properties.[6][8][9] Its primary documented applications are in the formulation of special inks, wood stains, leather finishes, industrial paints, and printing inks.[7]

Physicochemical Properties of SOLVENT YELLOW 83

A summary of the known properties of SOLVENT YELLOW 83 is presented in the table below. This data is essential for assessing its potential suitability as a fluorescent penetrant.

PropertyValueReference
CAS Number 12239-75-7[martins-industries.com]
Chemical Class Metal Complex Dye[6][7][8][9]
Appearance Yellow Powder[heubach.com]
Solubility Excellent in polar organic solvents (alcohols, ketones, glycol ethers)[6][8][9]

Experimental Protocol for Fluorescent Penetrant Inspection (FPI)

The following is a generalized protocol for performing FPI. The specific parameters, such as dwell time and developer type, should be optimized based on the material being tested and the nature of the suspected defects.

Materials and Equipment
  • Fluorescent Penetrant: A solution containing a fluorescent dye.

  • Cleaner/Remover: A solvent to pre-clean the test surface and remove excess penetrant.

  • Developer: A fine powder (dry or suspended in a volatile solvent) that aids in drawing the penetrant out of defects.

  • UV-A Lamp (Black Light): For inspection.

  • Test Specimen: The material to be inspected.

  • Personal Protective Equipment (PPE): Safety glasses, gloves.

Step-by-Step Procedure

The FPI process consists of six main steps as outlined below and in the accompanying workflow diagram.[1]

  • Pre-cleaning: The surface of the test specimen must be thoroughly cleaned to remove any contaminants such as oil, grease, or dirt that could obstruct the entry of the penetrant into defects.[1]

  • Penetrant Application: The fluorescent penetrant is applied to the surface of the specimen by spraying, brushing, or immersion.

  • Dwell Time: The penetrant is allowed to remain on the surface for a specific period, known as the dwell time, to allow for complete penetration into any surface-breaking flaws. This time can vary depending on the material and the type of defects being sought.

  • Excess Penetrant Removal: The excess penetrant is carefully removed from the surface. This is a critical step to avoid false indications. The removal method depends on the type of penetrant used (e.g., water-washable, solvent-removable).

  • Developer Application: A thin, even layer of developer is applied to the surface. The developer acts as a blotter, drawing the trapped penetrant out of the defects to the surface, where it can be seen under UV light.

  • Inspection: The specimen is examined in a darkened area under a UV-A light source. Any defects will appear as bright fluorescent indications against a dark background.

Visualizations

Experimental Workflow for Fluorescent Penetrant Inspection

FPI_Workflow cluster_prep Preparation cluster_processing Processing cluster_inspection Inspection cluster_result Result PreClean 1. Pre-cleaning PenetrantApp 2. Penetrant Application PreClean->PenetrantApp Clean Surface Dwell 3. Dwell Time PenetrantApp->Dwell Allow Penetration Removal 4. Excess Penetrant Removal Dwell->Removal Remove Surface Excess DeveloperApp 5. Developer Application Removal->DeveloperApp Apply Developer Inspect 6. Inspection under UV Light DeveloperApp->Inspect Draw out Penetrant Defect Defect Indication Inspect->Defect Flaw Detected NoDefect No Indication Inspect->NoDefect No Flaw Detected

Caption: A flowchart of the Fluorescent Penetrant Inspection (FPI) process.

Logical Relationship of FPI Components

FPI_Components cluster_materials Materials cluster_equipment Equipment cluster_process Core Process Penetrant Fluorescent Penetrant Capillary_Action Capillary Action Penetrant->Capillary_Action enables Fluorescence Fluorescence Penetrant->Fluorescence exhibits Cleaner Cleaner Specimen Test Specimen Cleaner->Specimen prepares Developer Developer Developer->Capillary_Action aids UV_Light UV-A Lamp UV_Light->Fluorescence excites Capillary_Action->Specimen acts on

References

SOLVENT YELLOW 83: Comprehensive Application Notes and Protocols for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 83, identified by CAS number 12239-75-7, is a metal complex solvent dye known for its vibrant yellow hue and excellent solubility in organic solvents.[1] Its commercial name is Savinyl Yellow RLSN.[1] Chemically classified as a metal complex dye, it is distinct from Pigment Yellow 83, which is a diarylide pigment with a different chemical structure (CAS 5567-15-7, Formula: C36H32Cl4N6O8). This document provides detailed application notes and protocols for the use of Solvent Yellow 83 in various materials science applications, tailored for a scientific audience.

Physicochemical Properties and Specifications

Solvent Yellow 83 is a yellow powder with a density of 1.40 g/cm³.[1] Its properties make it suitable for applications requiring high fastness and stability.

PropertySpecification
CAS Number 12239-75-7
Chemical Class Metal Complex Dye
Physical Appearance Yellow Powder
Hue Yellow
Density 1.40 g/cm³[1]
Solubility Butyl Cellosolve: 350 g/L, Acetone: 250 g/L, Methyl Ethyl Ketone: 450 g/L, Diacetone Alcohol: 500 g/L
pH (1% solution) 6.0 - 8.0
Dye Content (Spectro) 98 - 103%
Moisture Content < 5%
Light Fastness (Lacquer) 7-8[1]
Alkali Fastness (Lacquer) 4-5
Acid Fastness (Lacquer) 4-5

Applications in Materials Science

Solvent Yellow 83 is utilized in a range of materials science applications due to its excellent solubility and fastness properties.[1][2][3] Its primary applications include:

  • Industrial Paints and Coatings: As a colorant for solvent-based paints and coatings, offering high transparency and weather resistance.

  • Polymer Coloration: Suitable for coloring various plastics and resins where solubility in organic solvents is a key requirement.

  • Wood Stains: Its solubility allows for deep penetration into wood substrates, providing a vibrant and durable yellow color.

  • Leather Finishes: Used in the surface coating of leather to impart a uniform and lightfast yellow coloration.

  • Printing Inks: A key component in the formulation of special printing inks, particularly for flexible and gravure printing.[1]

Experimental Protocols

The following are generalized experimental protocols for the application of Solvent Yellow 83 in common materials science applications. Researchers should optimize these protocols based on their specific substrates, equipment, and desired outcomes.

Protocol 1: Incorporation into a Solvent-Based Acrylic Coating

Objective: To prepare a transparent yellow acrylic lacquer.

Materials:

  • Solvent Yellow 83

  • Acrylic resin (e.g., polymethyl methacrylate)

  • Solvent system (e.g., a mixture of ketones, esters, and aromatic hydrocarbons)

  • Stirrer/homogenizer

  • Film applicator

  • Substrate for coating (e.g., glass or metal panel)

Procedure:

  • Dissolution of the Dye: Prepare a stock solution of Solvent Yellow 83 by dissolving the dye in a suitable solvent (e.g., Methyl Ethyl Ketone) at a concentration of 1-5% (w/v). Gentle heating and stirring can aid dissolution.

  • Preparation of the Lacquer Base: Dissolve the acrylic resin in the chosen solvent system to the desired viscosity and solid content.

  • Incorporation of the Dye: While stirring, slowly add the Solvent Yellow 83 stock solution to the acrylic resin solution until the desired color intensity is achieved.

  • Homogenization: Continue stirring for 30-60 minutes to ensure uniform dispersion of the dye.

  • Application: Apply the colored lacquer to the substrate using a film applicator of a specified thickness.

  • Curing: Allow the solvent to evaporate at room temperature, followed by oven curing at a temperature suitable for the acrylic resin (typically 80-120°C).

Protocol 2: Staining of Wood Substrates

Objective: To apply a transparent yellow stain to a wooden surface.

Materials:

  • Solvent Yellow 83

  • Solvent blend (e.g., ethanol, butyl acetate)

  • Binder (e.g., nitrocellulose or acrylic resin, optional for improved adhesion)

  • Wood substrate (e.g., maple or pine)

  • Applicator (e.g., cloth or brush)

  • Sanding paper

Procedure:

  • Surface Preparation: Sand the wood surface with fine-grit sandpaper and remove any dust.

  • Stain Preparation: Dissolve Solvent Yellow 83 in the solvent blend to a concentration of 0.1-1% (w/v). If a binder is used, ensure it is compatible with the solvent system.

  • Application: Apply the stain evenly to the wood surface using a cloth or brush, following the grain of the wood.

  • Penetration: Allow the stain to penetrate the wood for a specified time (e.g., 5-15 minutes).

  • Excess Removal: Wipe off any excess stain with a clean cloth.

  • Drying: Allow the stained wood to dry completely. A topcoat of clear lacquer can be applied for added protection.

Protocol 3: Coloration of Leather Finishes

Objective: To prepare a yellow-colored finishing solution for leather.

Materials:

  • Solvent Yellow 83

  • Binder emulsion (e.g., acrylic or polyurethane dispersion)

  • Co-solvents (e.g., glycol ethers)

  • Water

  • Spray gun or roller coater

  • Leather substrate

Procedure:

  • Dye Solution Preparation: Prepare a concentrated solution of Solvent Yellow 83 in a suitable co-solvent.

  • Finishing Formulation: In a mixing vessel, combine the binder emulsion, water, and any other finishing auxiliaries.

  • Color Addition: While stirring, slowly add the concentrated dye solution to the finishing formulation until the desired shade is achieved.

  • Application: Apply the colored finish to the leather surface using a spray gun or roller coater in thin, even coats.

  • Drying and Curing: Dry each coat before applying the next. After the final coat, cure the finish according to the binder manufacturer's recommendations.

Visualizations

G cluster_prep Preparation cluster_incorp Incorporation cluster_app Application cluster_post Post-Processing Dye_Dissolution Solvent Yellow 83 Dissolution in Organic Solvent Mixing Mixing and Homogenization Dye_Dissolution->Mixing Matrix_Preparation Material Matrix Preparation (e.g., Resin in Solvent) Matrix_Preparation->Mixing Application_Method Application to Substrate (e.g., Coating, Staining) Mixing->Application_Method Curing_Drying Curing and/or Drying Application_Method->Curing_Drying Final_Material Final Colored Material Curing_Drying->Final_Material

Caption: General workflow for incorporating Solvent Yellow 83 into a material matrix.

G Start Start: Material Selection Protocol_Selection Select Application Protocol (Coating, Staining, etc.) Start->Protocol_Selection Parameter_Optimization Optimize Parameters: - Dye Concentration - Solvent System - Curing Conditions Protocol_Selection->Parameter_Optimization Characterization Characterize Material Properties: - Colorimetry - Lightfastness - Mechanical Properties Parameter_Optimization->Characterization Evaluation Evaluate Performance Characterization->Evaluation Evaluation->Parameter_Optimization Needs Refinement End End: Final Product Evaluation->End Meets Specs

Caption: Logical workflow for the development of materials using Solvent Yellow 83.

References

SOLVENT YELLOW 83: Application Notes and Protocols for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 83, a metal complex dye, presents as a stable and reliable reference standard for various spectroscopic applications. Its distinct chromophoric structure results in consistent and reproducible spectral characteristics, making it a valuable tool for instrument qualification, method validation, and quality control in research and drug development settings. This document provides detailed application notes and experimental protocols for the effective utilization of Solvent Yellow 83 as a reference standard in UV-Visible (UV-Vis) spectroscopy.

Physicochemical Properties and Solubility

Solvent Yellow 83 is a yellow powder classified as a metal complex dye.[1][2] It exhibits excellent solubility in a range of organic solvents, a crucial characteristic for its application in solution-phase spectroscopy. Understanding its solubility profile is the first step in preparing accurate and stable standard solutions.

PropertyDescription
Chemical Class Metal Complex Dye
CAS Number 12239-75-7
Physical Form Yellow Powder
Light Fastness Good

Table 1: General Properties of Solvent Yellow 83

SolventSolubility Information
AcetoneSoluble
EthanolSoluble
MethanolSoluble
Butyl CellosolveSoluble
Methyl Ethyl KetoneSoluble

Table 2: Solubility of Solvent Yellow 83 in Common Organic Solvents

Spectroscopic Characteristics

Note: The exact λmax and molar absorptivity of Solvent Yellow 83 can be influenced by the solvent environment due to solvatochromic effects. Therefore, it is imperative to determine these parameters in the specific solvent being used for the analysis. The protocols provided below outline the procedure for this determination.

Application as a Reference Standard

A reference standard in spectroscopy serves several critical functions:

  • Wavelength Accuracy Verification: Ensuring the spectrophotometer's wavelength scale is accurate.

  • Absorbance Accuracy and Linearity Check: Verifying that the instrument's absorbance readings are correct and linear over a specific concentration range.

  • Instrument Performance Qualification (IPQ): As part of routine instrument maintenance and qualification to ensure consistent performance.

  • Method Validation: Establishing the performance characteristics of a new analytical method.

The logical workflow for utilizing a reference standard like Solvent Yellow 83 is depicted below.

G cluster_prep Preparation cluster_instrument Instrument Setup & Calibration cluster_measurement Measurement & Analysis cluster_application Application prep_standard Prepare Stock and Working Standard Solutions of Solvent Yellow 83 instrument_setup Configure Spectrophotometer (Wavelength Range, Scan Speed, etc.) prep_standard->instrument_setup prep_blank Prepare Solvent Blank zero_instrument Zero Instrument with Solvent Blank prep_blank->zero_instrument instrument_setup->zero_instrument measure_spectrum Measure UV-Vis Spectrum of Standard Solution zero_instrument->measure_spectrum determine_lambda_max Determine λmax measure_spectrum->determine_lambda_max measure_absorbance Measure Absorbance at λmax for a Series of Concentrations determine_lambda_max->measure_absorbance plot_calibration Plot Calibration Curve (Absorbance vs. Concentration) measure_absorbance->plot_calibration assess_linearity Assess Linearity (R² value) plot_calibration->assess_linearity verify_wavelength Verify Wavelength Accuracy assess_linearity->verify_wavelength verify_absorbance Verify Absorbance Accuracy assess_linearity->verify_absorbance

Caption: Workflow for using Solvent Yellow 83 as a reference standard.

Experimental Protocols

The following protocols provide a step-by-step guide for preparing and using Solvent Yellow 83 as a reference standard in UV-Vis spectroscopy.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare a stock solution and a series of working standard solutions of Solvent Yellow 83.

Materials:

  • Solvent Yellow 83 powder

  • Spectroscopy-grade solvent (e.g., acetone, ethanol, or methanol)

  • Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10.0 mg of Solvent Yellow 83 powder using an analytical balance.

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the powder completely.

    • Once dissolved, dilute to the mark with the same solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

  • Working Standard Solutions Preparation:

    • Prepare a series of working standard solutions by diluting the stock solution. For example, to prepare 10 µg/mL, 5 µg/mL, 2.5 µg/mL, and 1 µg/mL solutions:

      • 10 µg/mL: Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

      • 5 µg/mL: Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

      • 2.5 µg/mL: Pipette 2.5 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

      • 1 µg/mL: Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

Storage: Store the stock and working solutions in amber glass containers to protect them from light and at a controlled room temperature. The stability of the solutions should be verified over time.

Protocol 2: Determination of Maximum Absorbance Wavelength (λmax)

Objective: To determine the λmax of Solvent Yellow 83 in a specific solvent.

Materials:

  • Prepared working standard solution of Solvent Yellow 83 (e.g., 5 µg/mL)

  • Spectroscopy-grade solvent (as a blank)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Set the spectrophotometer to scan a wavelength range appropriate for a yellow dye (e.g., 350 nm to 600 nm).

  • Fill a quartz cuvette with the solvent blank and place it in the reference beam path of the spectrophotometer.

  • Fill another quartz cuvette with the 5 µg/mL working standard solution of Solvent Yellow 83 and place it in the sample beam path.

  • Perform a baseline correction or "zero" the instrument with the solvent blank.

  • Acquire the absorption spectrum of the Solvent Yellow 83 solution.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

  • Record the λmax value.

Protocol 3: Verification of Absorbance Accuracy and Linearity

Objective: To verify the absorbance accuracy and linearity of the spectrophotometer using the prepared standard solutions.

Materials:

  • Prepared series of working standard solutions of Solvent Yellow 83

  • Spectroscopy-grade solvent (as a blank)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Set the spectrophotometer to measure the absorbance at the predetermined λmax.

  • Use the solvent blank to zero the instrument.

  • Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration to the highest.

  • Rinse the cuvette with the next standard solution before filling it for measurement.

  • Record the absorbance value for each concentration.

  • Create a calibration curve by plotting absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis on the data points.

  • The instrument's absorbance is considered accurate and linear if the coefficient of determination (R²) is ≥ 0.999 and the y-intercept is close to zero.

The relationship between these steps is illustrated in the following diagram.

G A Prepare Standard Solutions (Protocol 1) B Determine λmax (Protocol 2) A->B C Verify Absorbance Accuracy & Linearity (Protocol 3) A->C B->C D Generate Calibration Curve and Assess R² C->D

Caption: Protocol interrelationship for spectroscopic analysis.

Conclusion

Solvent Yellow 83 serves as a practical and effective reference standard for UV-Vis spectroscopy in various scientific and industrial laboratories. Its good solubility and stable spectral properties allow for the reliable verification of instrument performance. By following the detailed protocols outlined in this document, researchers, scientists, and drug development professionals can confidently qualify their spectrophotometers and validate their analytical methods, ultimately contributing to the generation of high-quality and reproducible data.

References

Application Notes: Hypothetical Use of Solvent Yellow 83 for Microplastic Detection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and intended as a general scientific guide. As of the time of writing, there is no established or validated literature specifically detailing the use of Solvent Yellow 83 for the detection of microplastics. The methodologies described are extrapolated from common practices with other solvatochromic dyes, such as Nile Red, and would require significant optimization and validation by researchers.

Introduction

The ubiquity of microplastics in the environment necessitates the development of rapid, cost-effective, and reliable detection methods. Fluorescent staining, which causes plastic particles to fluoresce under specific light wavelengths, is a promising technique for the high-throughput screening of environmental samples. While dyes like Nile Red are commonly used, the exploration of other potential fluorescent stains is an active area of research.

This document outlines a hypothetical framework for the application of Solvent Yellow 83, a diarylide yellow pigment, for the detection and quantification of microplastics. Its known affinity for plastics and solvent-resistant properties suggest it may have potential as a fluorescent marker.[1][2][3][4] The protocols provided are intended as a starting point for researchers to develop and validate a method using this dye.

Proposed Experimental Protocols

Protocol 1: Preparation of Solvent Yellow 83 Staining Solution

This protocol describes the preparation of a stock and working solution of a hypothetical fluorescent dye for staining microplastics.

Materials:

  • Solvent Yellow 83 powder

  • An appropriate organic solvent (e.g., acetone, n-hexane, or a mixture). The optimal solvent would need to be determined experimentally.[5]

  • Ultrapure water

  • Glassware: volumetric flasks, beakers, graduated cylinders

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of Solvent Yellow 83 powder.

    • Dissolve the powder in 10 mL of the chosen organic solvent in a glass beaker with gentle stirring.

    • Transfer the solution to a 10 mL volumetric flask and bring it to volume with the solvent.

    • Store the stock solution in a dark, sealed container at 4°C.

  • Working Solution (e.g., 10 µg/mL):

    • Prepare the working solution fresh before each use.

    • Dilute the stock solution 1:100 with the appropriate solvent or an aqueous/solvent mixture. For example, add 100 µL of the stock solution to 9.9 mL of the chosen solvent system. The optimal concentration will need to be determined based on staining efficiency and background fluorescence.[6]

Protocol 2: Staining of Microplastics in Water Samples

This protocol provides a general procedure for staining microplastics collected from water samples.

Materials:

  • Water sample containing microplastics

  • Glass fiber filters (e.g., 1.2 µm pore size)

  • Filtration apparatus

  • Solvent Yellow 83 working solution

  • Petri dishes or microscope slides

  • Forceps

  • Fume hood

Procedure:

  • Sample Filtration:

    • Filter the water sample through a glass fiber filter to capture the microplastic particles.

    • Carefully remove the filter using forceps and place it in a glass petri dish.

    • Allow the filter to air-dry completely in a fume hood.

  • Staining:

    • Add a sufficient volume of the Solvent Yellow 83 working solution to completely cover the surface of the filter.

    • Incubate for a predetermined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or slightly elevated). Incubation time and temperature are critical parameters to optimize.[7]

    • Protect the sample from light during incubation to prevent photobleaching.

  • Washing:

    • Carefully remove the staining solution.

    • Wash the filter with a suitable solvent (e.g., the same solvent used for the working solution, or a more polar solvent like ethanol) to remove excess dye and reduce background fluorescence. The number of washing steps should be optimized.

  • Mounting and Imaging:

    • Allow the filter to air-dry.

    • Mount the filter on a microscope slide for analysis.

    • Proceed with fluorescence microscopy.

Protocol 3: Fluorescence Microscopy and Image Analysis

This protocol outlines the general steps for visualizing and quantifying stained microplastics.

Materials:

  • Fluorescence microscope equipped with appropriate filter sets

  • Digital camera for microscopy

  • Image analysis software (e.g., ImageJ, FIJI)

Procedure:

  • Microscope Setup:

    • Based on the spectral properties of similar dyes, a starting point for excitation and emission filter selection could be a blue light excitation filter (e.g., 450–490 nm) and a green or yellow emission filter (e.g., 515 nm long-pass).[2][4] These parameters must be determined experimentally for Solvent Yellow 83.

    • Optimize exposure time and gain to achieve a good signal-to-noise ratio.

  • Image Acquisition:

    • Scan the filter and capture images of the fluorescent particles.

    • Ensure consistent imaging parameters across all samples for quantitative comparison.

  • Image Analysis:

    • Use image analysis software to count the number of fluorescent particles.

    • Measure the size and morphology of the detected particles.

    • Apply a size threshold to distinguish microplastics from smaller particles or background noise.

    • It is crucial to differentiate between true plastic fluorescence and autofluorescence from organic matter. A double-staining method or spectral analysis could aid in this differentiation.[4][8]

Data Presentation: Template for Quantitative Analysis

The following table is a template for organizing the quantitative data that should be collected during the validation of a microplastic detection method using a new fluorescent dye.

ParameterPolymer TypeStaining Efficiency (%)Particle Size Range (µm)Fluorescence Intensity (Arbitrary Units)Signal-to-Noise Ratio
Validation with Standards Polyethylene (PE)DataDataDataData
Polypropylene (PP)DataDataDataData
Polystyrene (PS)DataDataDataData
Polyvinyl Chloride (PVC)DataDataDataData
Polyethylene terephthalate (B1205515) (PET)DataDataDataData
Environmental Sample Spiked Water SampleDataDataDataData
Field Water SampleDataDataDataData

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the detection of microplastics in environmental samples using a fluorescent staining technique.

G cluster_0 Sample Preparation cluster_1 Staining Protocol cluster_2 Analysis SampleCollection 1. Sample Collection (Water, Sediment, etc.) Digestion 2. Organic Matter Digestion (Optional) SampleCollection->Digestion DensitySeparation 3. Density Separation Digestion->DensitySeparation Filtration 4. Filtration DensitySeparation->Filtration Staining 5. Staining with Solvent Yellow 83 Filtration->Staining Washing 6. Washing Staining->Washing Microscopy 7. Fluorescence Microscopy Washing->Microscopy ImageAnalysis 8. Image Analysis (Counting & Sizing) Microscopy->ImageAnalysis Validation 9. Polymer Validation (e.g., µFTIR/Raman) ImageAnalysis->Validation

Caption: Generalized workflow for microplastic detection.

Principle of Fluorescence Microscopy

This diagram illustrates the basic principle of fluorescence, which is central to the detection method.

G cluster_0 Fluorescence Principle Excitation Excitation Light (High Energy) Fluorophore_Ground Fluorophore (Ground State) Excitation->Fluorophore_Ground 1. Absorption Fluorophore_Excited Fluorophore (Excited State) Emission Emitted Light (Lower Energy) Fluorophore_Excited->Emission 2. Emission

Caption: Basic principle of fluorescence.

References

Application Notes and Protocols: Stains for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Note on Solvent Yellow 83

Initial searches for the application of Solvent Yellow 83 (CAS No. 12239-75-7) in fluorescence microscopy did not yield specific protocols, spectral data, or established use cases in biological imaging. The available information primarily describes its use as a dye in industrial applications such as inks, wood stains, and paints[1][2][3].

Given the lack of specific data for Solvent Yellow 83 in fluorescence microscopy, this document provides detailed application notes and protocols for well-characterized and commonly used fluorescent dyes for staining cellular organelles, particularly lipid droplets, a common application for lipophilic dyes.

Alternative Fluorescent Dyes for Cellular Imaging

Several alternative dyes are available for imaging cellular structures like lipid droplets with high specificity and brightness. These include the BODIPY family of dyes, Nile Red, and various commercially available proprietary stains.

Overview of Common Fluorophores for Lipid Droplet Staining
FluorophoreExcitation Max (nm)Emission Max (nm)Key Features
BODIPY™ 493/503 ~493~503Bright green fluorescence, high quantum yield, but can have background signal and limited photostability.[12]
Nile Red ~552 (in lipids)~636 (in lipids)Solvatochromic properties, bright red fluorescence in lipid-rich environments, but can have broad emission spectra leading to crosstalk.[12]
PC6S 468535Green fluorescence, good for use with GFP/FITC filter sets, excellent droplet selectivity and intracellular retention.
DBC30 403468Blue fluorescence, suitable for use with DAPI filter sets, excellent droplet selectivity.
LipidSpot™ 488 ~430 (can be excited at 405 or 488)GreenRapid and specific staining of lipid droplets in live or fixed cells with minimal background.[13]
LipidSpot™ 610 ~592~638Red/far-red fluorescence, suitable for multicolor imaging.[13]
LipiDye™ II Not specifiedGreenHighly photostable and suitable for long-term live-cell imaging and super-resolution microscopy (STED).[14]

Experimental Protocols

Protocol 1: General Staining of Lipid Droplets in Cultured Cells

This protocol provides a general procedure for staining lipid droplets in adherent mammalian cells.

Materials:

  • Fluorescent dye stock solution (e.g., BODIPY™ 493/503, Nile Red, LipidSpot™ dye in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Culture medium

  • Coverslips

  • Microscope slides

  • Antifade mounting medium

  • Optional: Hoechst 33342 for nuclear counterstaining

  • Optional: MitoTracker™ Red for mitochondrial counterstaining

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Induction of Lipid Droplets (Optional): To increase the number and size of lipid droplets, incubate the cells with oleic acid complexed to BSA in the culture medium for 24 hours.

  • Staining Solution Preparation: Prepare a working solution of the fluorescent dye in pre-warmed culture medium or PBS. A typical starting concentration is 1-10 µg/mL.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. If performing multi-color imaging, other dyes like Hoechst 33342 and MitoTracker™ Red can be added simultaneously.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with warm PBS to remove unbound dye[15].

  • Fixation (Optional):

    • If imaging fixed cells, remove the final PBS wash and add 4% paraformaldehyde in PBS.

    • Incubate for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium[15].

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Observe the stained cells using a fluorescence microscope with the appropriate filter set for the chosen dye.

Protocol 2: In Vivo Staining of Lipid Droplets in Mouse Liver

This protocol describes a method for staining lipid droplets in the liver of a live mouse.

Materials:

  • Fluorescent dye (e.g., PC6S or DBC30)

  • Anesthesia

  • Confocal fluorescence microscope

Procedure:

  • Animal Model: Use a mouse model with induced fatty liver (e.g., fed a choline-deficient, methionine-restricted, ultra-high-fat diet for one week).

  • Dye Injection:

    • Anesthetize the mouse.

    • Inject 50 nmol of the fluorescent dye (e.g., PC6S or DBC30) into the tail vein.

  • Incubation: Allow the dye to circulate and accumulate in the liver for 30 minutes.

  • Surgical Preparation: Perform a laparotomy to expose the liver for imaging.

  • Imaging:

    • Observe the liver using a confocal fluorescence microscope with the appropriate excitation and emission settings.

    • For DBC30, use excitation at 405 nm and collect emission between 440–480 nm.

    • For PC6S, use excitation at 488 nm and collect emission between 500–540 nm.

Diagrams

Experimental Workflow: Cellular Staining

G A Seed Cells on Coverslips B Induce Lipid Droplets (Optional) A->B C Prepare Staining Solution B->C D Incubate Cells with Dye C->D E Wash to Remove Unbound Dye D->E F Fix Cells (Optional) E->F G Mount Coverslip E->G For Live Cell Imaging F->G H Image with Fluorescence Microscope G->H

Caption: Workflow for staining lipid droplets in cultured cells.

Logical Relationship: Troubleshooting Poor Staining

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Weak or No Signal Cause1 Low Dye Concentration Problem->Cause1 Cause2 Insufficient Incubation Time Problem->Cause2 Cause3 Photobleaching Problem->Cause3 Cause4 Incorrect Filter Set Problem->Cause4 Solution1 Increase Dye Concentration Cause1->Solution1 Solution2 Increase Incubation Time Cause2->Solution2 Solution3 Use Antifade Reagent Cause3->Solution3 Solution4 Verify Filter Specifications Cause4->Solution4

Caption: Troubleshooting guide for weak fluorescence signals.

References

Application Notes and Protocol for Preparing SOLVENT YELLOW 83 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOLVENT YELLOW 83, identified by CAS number 12239-75-7, is a yellow dye belonging to the metal complex solvent dye class.[1][2] It is characterized as a yellow powder and sees application in industrial settings such as in special inks, wood stains, leather finishes, and industrial paints.[2] While its use in research and drug development is not extensively documented, this protocol provides a generalized procedure for the preparation of stock solutions intended for laboratory use. Researchers should note that the stability and compatibility of SOLVENT YELLOW 83 in solvents typically used for biological assays (e.g., DMSO, ethanol) are not widely reported, and therefore, end-user validation is critical.

Data Presentation

The following table summarizes the known physical and solubility properties of SOLVENT YELLOW 83.

PropertyValueReference
CAS Number 12239-75-7[2][3][4]
Molecular Formula C₁₆H₂₃N₅O₂[5]
Molecular Weight 317.39 g/mol [5]
Physical Appearance Yellow Powder[1][2]
Solubility in Acetone (B3395972) 250 g/L[1][2]
Solubility in Methyl Ethyl Ketone 450 g/L[1][2]
Solubility in Diacetone Alcohol 500 g/L[1][2]
Solubility in Butyl Cellosolve 350 g/L[1][2]
Water Solubility Slightly soluble[3]

Experimental Protocol: Preparation of a 10 mM Stock Solution in Acetone

This protocol details the preparation of a 10 mM stock solution of SOLVENT YELLOW 83 in acetone. Acetone is chosen based on its documented solubility and its volatility, which allows for potential evaporation prior to use in aqueous experimental systems. It is crucial for the end-user to determine the compatibility of residual acetone with their specific experimental setup.

Materials:

  • SOLVENT YELLOW 83 (CAS 12239-75-7) powder

  • Anhydrous Acetone (ACS grade or higher)

  • Analytical balance

  • Calibrated pipettes

  • Amber glass vial with a screw cap

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation: Don appropriate PPE and perform all operations within a chemical fume hood.

  • Weighing: Tare a clean, dry amber glass vial on an analytical balance. Carefully weigh out 3.17 mg of SOLVENT YELLOW 83 powder into the vial.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous acetone to the vial containing the SOLVENT YELLOW 83 powder.

  • Dissolution: Tightly cap the vial and vortex the mixture for 1-2 minutes to facilitate dissolution. If the powder does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

  • Storage: Store the 10 mM stock solution in the tightly capped amber glass vial at 2-8°C. Protect from light. The stability of the stock solution under these conditions should be validated by the end-user.

Safety and Handling Precautions

While specific toxicological data for SOLVENT YELLOW 83 in a research context is limited, general precautions for handling solvent dyes should be observed. The compound should be handled in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.[6][7][8] Direct contact with skin and eyes should be avoided by wearing appropriate PPE.[6][7][8] In case of accidental exposure, refer to the material safety data sheet (MSDS) for specific first-aid measures.

Visualization

The following diagram illustrates the workflow for the preparation of a SOLVENT YELLOW 83 stock solution.

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage start Start ppe Don Personal Protective Equipment start->ppe hood Work in a Fume Hood ppe->hood weigh_vial Tare Amber Glass Vial hood->weigh_vial weigh_sy83 Weigh 3.17 mg of SOLVENT YELLOW 83 weigh_vial->weigh_sy83 add_solvent Add 1.0 mL of Acetone weigh_sy83->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex sonicate Sonicate if necessary vortex->sonicate check Visually confirm complete dissolution sonicate->check store Store at 2-8°C, protected from light check->store end End store->end

References

Application Notes and Protocols: SOLVENT YELLOW 83 for Visualizing Polymer Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 83 is a metal-complex solvent dye characterized by its yellow hue and solubility in various organic solvents.[1][2] While detailed applications in high-resolution polymer morphology visualization are not extensively documented in scientific literature, its properties as a solvent dye suggest its potential for staining and imaging polymeric structures. Solvent dyes function by dissolving within the polymer matrix, allowing for the visualization of different phases, domains, or overall morphology, particularly with techniques like fluorescence microscopy.

Disclaimer: Publicly available data on the specific fluorescence properties (excitation and emission spectra) of Solvent Yellow 83 is limited. The following protocols are generalized based on the principles of polymer staining with solvent dyes and may require optimization for specific polymers and imaging systems. It is crucial to distinguish SOLVENT YELLOW 83 (CAS: 12239-75-7) , a metal-complex dye, from PIGMENT YELLOW 83 (CAS: 5567-15-7) , a diarylide pigment, as they are distinct chemical compounds with different properties and applications.[1][3]

Physicochemical Properties of SOLVENT YELLOW 83

A summary of the known properties of Solvent Yellow 83 is presented below. This data is primarily derived from supplier technical data sheets.

PropertyValueReference
CAS Number 12239-75-7[1][2]
Chemical Class Metal Complex[1]
Appearance Yellow Powder[1]
Solubility Soluble in Butyl Cellosolve (350 g/l), Acetone (B3395972) (250 g/l), Methyl Ethyl Ketone (450 g/l), Diacetone Alcohol (500 g/l)[1]
pH (1% solution) 6.0 - 8.0[1]
Light Fastness 6-7[1]
Acid/Alkali Fastness 4-5[1]

Experimental Protocols

The following is a generalized protocol for staining polymer samples with Solvent Yellow 83 for morphological analysis.

Reagent Preparation
  • Solvent Yellow 83 Stock Solution:

    • Prepare a stock solution of Solvent Yellow 83 at a concentration of 0.1-1.0 mg/mL in a suitable solvent. Based on solubility data, solvents such as acetone or methyl ethyl ketone are recommended.[1]

    • The optimal concentration will depend on the polymer being stained and should be determined empirically.

    • Store the stock solution in a dark, sealed container at room temperature.

  • Polymer Sample Preparation:

    • The polymer sample can be in various forms, such as thin films, fibers, or cross-sections.

    • For thin films, cast the polymer solution onto a clean glass slide or coverslip and allow the solvent to evaporate completely.

    • For bulk polymers, prepare thin sections using a microtome.

Staining Procedure
  • Hydration/Solvent Exchange (Optional): If the polymer sample is sensitive to the staining solvent, a gradual solvent exchange step may be necessary.

  • Staining: Immerse the polymer sample in the Solvent Yellow 83 working solution. The incubation time can range from a few minutes to several hours, depending on the polymer's porosity and thickness. A starting point of 10-30 minutes is recommended.

  • Washing: After staining, rinse the sample with the pure solvent used for the dye solution to remove excess, unbound dye. This step is critical for reducing background fluorescence and improving image contrast.

  • Drying: Allow the stained polymer sample to air dry completely in a dark environment to prevent photobleaching.

  • Mounting: For microscopy, mount the stained sample on a microscope slide. A mounting medium may be used if necessary, ensuring it is compatible with the polymer and does not interfere with the dye's fluorescence.

Visualization by Fluorescence Microscopy

Due to the lack of specific spectral data for Solvent Yellow 83, the optimal excitation and emission wavelengths for fluorescence microscopy must be determined experimentally.

  • Initial Wavelength Selection: As a starting point for a yellow dye, excitation can be attempted in the blue-to-green region of the spectrum (e.g., 450-490 nm), with emission detection in the green-to-red region (e.g., 500-600 nm).

  • Spectral Scanning: If available, use a confocal microscope with a spectral detector to determine the excitation and emission maxima for Solvent Yellow 83 within the specific polymer matrix.

  • Imaging: Acquire images using the optimized excitation and emission settings. Use appropriate controls, including an unstained polymer sample, to assess for autofluorescence.

Experimental Workflow

The following diagram illustrates the general workflow for staining and visualizing polymer morphology with Solvent Yellow 83.

G cluster_prep Preparation cluster_staining Staining Protocol cluster_vis Visualization prep_dye Prepare SOLVENT YELLOW 83 Solution stain Immerse Sample in Dye Solution prep_dye->stain prep_sample Prepare Polymer Sample prep_sample->stain wash Wash with Solvent to Remove Excess Dye stain->wash dry Air Dry Sample wash->dry mount Mount Sample for Microscopy dry->mount image Fluorescence Microscopy Imaging mount->image analyze Analyze Polymer Morphology image->analyze

Caption: Generalized workflow for polymer staining and visualization.

Experimental Data Recording

It is recommended to systematically record experimental parameters to optimize the staining protocol for your specific application.

ParameterPolymer APolymer BPolymer C
Polymer Type
Sample Form
Dye Concentration (mg/mL)
Staining Time (min)
Excitation λ (nm)
Emission λ (nm)
Image Quality
Observations

Conclusion

Solvent Yellow 83 presents a potential, yet largely unexplored, tool for the visualization of polymer morphology. Its solubility in organic solvents makes it a candidate for penetrating and staining various polymer systems. However, the successful application of this dye for fluorescence microscopy is contingent on the experimental determination of its spectral properties within the polymer of interest. The generalized protocols and workflow provided here offer a starting point for researchers to explore the utility of Solvent Yellow 83 in their specific polymer analysis applications. Further characterization of its photophysical properties is essential for its establishment as a reliable fluorescent probe in polymer science.

References

SOLVENT YELLOW 83: Application Notes for Industrial Coloring

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that SOLVENT YELLOW 83 is an industrial colorant and not typically utilized for high-resolution imaging applications. The available data exclusively pertains to its use as a dye and pigment in materials such as inks, paints, and plastics.

Overview

Solvent Yellow 83 is a yellow acidic dye known for its excellent fastness properties.[1] It is commercially available under various names, including Savinyl Yellow RLSN.[2] The substance is characterized by its high resistance to light, heat, and solvents, making it a durable colorant for a range of industrial applications.[3][4][5][6]

Physicochemical Properties

A summary of the known properties of Solvent Yellow 83 is presented below. It is important to note that some sources interchange "Solvent Yellow 83" with "Pigment Yellow 83," which may have slightly different specifications.

PropertyValueReference
CAS Number 12239-75-7[2][7]
Alternative CAS Number 5567-15-7 (as Pigment Yellow 83)[3]
Molecular Structure Single azo, Metal Complexes[7]
Appearance Yellow powder[3]
Light Fastness 7-8[2]
Heat Resistance Stable up to 200 °C[3]
Solubility Insoluble in water[8]
Density 1.40 g/cm³[2]

Industrial Applications

The primary applications of Solvent Yellow 83 are in the manufacturing of:

  • Inks: Used in special inks and printing inks.[1][2]

  • Paints: Incorporated into industrial and automotive paints.[1][2][3]

  • Wood Stains and Leather Finishes: Provides coloration for wood and leather products.[2]

  • Plastics: Employed in the coloring of various plastics, including thermoset and thermoplastic applications.[9]

Experimental Protocols

Given the industrial nature of Solvent Yellow 83, the following protocols are general guidelines for its incorporation into different media.

Protocol 1: Incorporation into a Solvent-Based Paint System

This protocol describes a general method for dispersing Solvent Yellow 83 into a solvent-based paint formulation.

cluster_0 Dispersion Preparation cluster_1 Milling Process cluster_2 Let-Down and Finalization A Weigh Solvent Yellow 83 Powder C Add Pigment to a Portion of the Solvent A->C B Select Appropriate Solvent System B->C D Introduce Grinding Media (e.g., beads) C->D E Mill at Controlled Speed and Temperature D->E F Monitor Dispersion Quality Periodically E->F G Combine Pigment Dispersion with Remaining Resin and Additives F->G H Adjust Viscosity and Perform Quality Control Checks G->H I Final Paint Product H->I

Caption: Workflow for incorporating Solvent Yellow 83 into paint.

  • Preparation: Accurately weigh the required amount of Solvent Yellow 83 powder.

  • Dispersion: In a suitable mixing vessel, combine the pigment with a portion of the solvent and resin system.

  • Milling: Introduce grinding media and mill the mixture to achieve the desired particle size and dispersion. The milling time and intensity will depend on the specific equipment and formulation.

  • Let-Down: Once the desired dispersion is achieved, slowly add the remaining resin, solvent, and any other paint additives while under constant agitation.

  • Quality Control: Test the final paint for color, viscosity, and other relevant properties.

Protocol 2: Use in Plastic Masterbatch Production

This protocol outlines the general steps for creating a plastic masterbatch with Solvent Yellow 83.

cluster_0 Material Preparation cluster_1 Compounding cluster_2 Pelletization and QC A Dry Polymer Resin (e.g., PE, PP) C Pre-mix Resin, Pigment, and Additives A->C B Weigh Solvent Yellow 83 and Dispersing Aids B->C D Feed Mixture into a Twin-Screw Extruder C->D E Melt, Mix, and Homogenize at Set Temperature Profile D->E F Extrude Molten Polymer Strands E->F G Cool and Pelletize the Strands F->G H Conduct Quality Control on Masterbatch Pellets (Color Strength, Dispersion) G->H

References

SOLVENT YELLOW 83: Comprehensive Application Notes for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 83, a diarylide yellow dye, is recognized for its vibrant color and stability, leading to its widespread use in industrial applications such as inks, plastics, and coatings. Beyond its role as a colorant, its chemical and physical properties, including its solubility in organic solvents and potential fluorescence, suggest its utility in various analytical chemistry applications. This document provides detailed application notes and experimental protocols for the use of Solvent Yellow 83 in analytical settings, with a focus on chromatographic and spectroscopic techniques.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Solvent Yellow 83 is fundamental for the development of robust analytical methods.

PropertyValueReference
Molecular Formula C₃₆H₃₂Cl₄N₆O₈[1]
Molecular Weight 818.49 g/mol [1]
Physical Appearance Yellow Powder
Solubility
    Butyl Cellosolve350 g/L
    Acetone250 g/L
    Methyl Ethyl Ketone450 g/L
    Diacetone Alcohol500 g/L
Light Fastness 7-8[2][3]
Heat Resistance Stable up to 200 °C[1]

Application 1: High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. A reverse-phase HPLC method can be effectively employed for the analysis of Solvent Yellow 83.

Experimental Protocol:

Objective: To quantify the concentration of Solvent Yellow 83 in a sample using a reverse-phase HPLC method with UV-Vis detection.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector

  • Newcrom R1 HPLC column or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Solvent Yellow 83 analytical standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile, water, and a small amount of phosphoric acid to adjust the pH. A starting point could be a gradient elution. For a similar compound, Solvent Yellow 33, a gradient from 10% water:90% methanol to 100% methanol has been used.[4] For Pigment Yellow 83, a mobile phase of acetonitrile, water, and phosphoric acid is suggested.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of Solvent Yellow 83 analytical standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards with at least five different concentrations.

  • Sample Preparation:

    • Dissolve the sample containing Solvent Yellow 83 in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Newcrom R1 or C18 column

    • Mobile Phase: Acetonitrile/Water/Phosphoric Acid (gradient or isocratic, to be optimized)

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 20 µL

    • Detector Wavelength: To be determined by measuring the UV-Vis spectrum of Solvent Yellow 83. For a similar dye, Solvent Yellow 33, a detection wavelength of 429 nm was used.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Analysis:

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Inject the prepared sample solution and determine the peak area for Solvent Yellow 83.

    • Calculate the concentration of Solvent Yellow 83 in the sample using the calibration curve.

Workflow for HPLC Analysis of Solvent Yellow 83

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase (Acetonitrile, Water, H3PO4) D Inject Standards & Sample A->D B Standard Solutions (Known Concentrations) B->D C Sample Solution (Filtered) C->D E Chromatographic Separation (C18 or Newcrom R1 column) D->E F UV-Vis Detection E->F G Generate Calibration Curve F->G Standard Data H Determine Sample Concentration F->H Sample Data G->H

Caption: Workflow for the quantitative analysis of Solvent Yellow 83 using HPLC.

Application 2: UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a simple and rapid method for determining the concentration of a substance in a solution, provided it absorbs light in the ultraviolet or visible region of the electromagnetic spectrum. The solvatochromic nature of azo dyes suggests that the absorption maximum (λmax) of Solvent Yellow 83 will be dependent on the solvent used.[5][6]

Experimental Protocol:

Objective: To determine the concentration of Solvent Yellow 83 in a sample using UV-Vis spectrophotometry.

Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • Solvent Yellow 83 analytical standard

  • Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile)

  • Volumetric flasks, pipettes

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of Solvent Yellow 83 in the chosen solvent.

    • Scan the absorbance of the solution over a wavelength range (e.g., 350-600 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation:

    • Prepare a stock solution of Solvent Yellow 83 of a known concentration in the chosen solvent.

    • Prepare a series of at least five calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Dissolve the sample containing Solvent Yellow 83 in the same solvent used for the standards.

    • Ensure the absorbance of the final solution falls within the linear range of the instrument (typically 0.1 - 1.0). Dilute if necessary.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution.

  • Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of Solvent Yellow 83 in the sample by interpolating its absorbance on the calibration curve.

Logical Flow for Spectrophotometric Analysis

Spectrophotometry_Logic A Select Appropriate Solvent B Determine λmax of Solvent Yellow 83 A->B C Prepare Calibration Standards B->C D Prepare Sample Solution B->D E Measure Absorbance at λmax C->E D->E F Construct Calibration Curve E->F Standard Readings G Calculate Sample Concentration E->G Sample Reading F->G

Caption: Logical steps for quantifying Solvent Yellow 83 using UV-Vis spectrophotometry.

Application 3: Fluorescence Spectroscopy (Potential Application)

Proposed Experimental Protocol:

Objective: To explore the fluorescent properties of Solvent Yellow 83 and develop a quantitative fluorescence-based assay.

Instrumentation and Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Solvent Yellow 83

  • Spectroscopic grade solvents

Procedure:

  • Determination of Excitation and Emission Maxima:

    • Prepare a dilute solution of Solvent Yellow 83 in a suitable solvent.

    • Obtain the excitation spectrum by setting the emission monochromator to an estimated emission wavelength and scanning the excitation monochromator.

    • Obtain the emission spectrum by setting the excitation monochromator to the determined excitation maximum and scanning the emission monochromator.

    • The wavelengths of maximum intensity in these scans will be the optimal excitation and emission wavelengths.

  • Quantitative Analysis:

    • Once the optimal excitation and emission wavelengths are known, a quantitative method similar to the UV-Vis spectrophotometry protocol can be developed.

    • Prepare a series of calibration standards and measure their fluorescence intensity at the optimal wavelengths.

    • Prepare the sample and measure its fluorescence intensity.

    • Construct a calibration curve and determine the concentration of the unknown.

Experimental Workflow for Fluorescence Analysis

Fluorescence_Workflow cluster_discovery Spectral Characterization cluster_quantification Quantitative Analysis A Prepare Dilute Solution B Determine Excitation Maximum (λex) A->B C Determine Emission Maximum (λem) B->C D Prepare Standards & Sample E Measure Fluorescence Intensity at λex/λem D->E F Create Calibration Curve E->F Standards G Calculate Concentration E->G Sample F->G

Caption: Workflow for developing a fluorescence-based assay for Solvent Yellow 83.

Conclusion

Solvent Yellow 83, while primarily an industrial colorant, possesses properties that make it a viable target for analytical method development in research and quality control settings. The protocols outlined in these application notes for HPLC and UV-Vis spectrophotometry provide a solid foundation for the quantification of this compound. Furthermore, the exploration of its fluorescent properties could lead to the development of highly sensitive analytical methods. Researchers are encouraged to adapt and optimize these protocols for their specific sample matrices and analytical requirements.

References

Application and Protocols for SOLVENT YELLOW 83 as a Solvatochromic Probe: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and technical data, specific information regarding the application of SOLVENT YELLOW 83 as a solvatochromic probe, including quantitative spectral data and detailed experimental protocols, is not available.

Solvatochromism is a phenomenon where the color of a chemical compound changes with the polarity of the solvent in which it is dissolved. This property makes certain molecules valuable as probes to study the microenvironment of chemical and biological systems. However, for a compound to be effectively used as a solvatochromic probe, its spectral properties (such as maximum absorption and emission wavelengths) in a variety of solvents with different polarities must be well-characterized.

Our investigation into the properties of SOLVENT YELLOW 83, a metal complex azo dye, did not yield any published research that details its solvatochromic behavior. While technical data sheets provide information on its solubility in select industrial solvents like butyl cellosolve, acetone, and methyl ethyl ketone, they do not contain the necessary UV-Vis absorption or fluorescence spectra that would be required to establish its credentials as a solvatochromic probe.[1]

The available information on SOLVENT YELLOW 83 primarily pertains to its industrial applications as a colorant in inks, wood stains, leather finishes, and industrial paints.[2] Its properties, such as high light fastness and good density, are highlighted in this context.[2]

In contrast, the scientific literature on solvatochromism extensively discusses other well-established probes, such as Reichardt's dye and various azo dyes, for which detailed spectral data and experimental protocols are readily accessible.[3][4][5][6][7][8][9][10][11] These studies provide the foundational information necessary for researchers to utilize these compounds in their investigations.

Without the fundamental data characterizing its response to solvent polarity, it is not possible to create the detailed application notes, experimental protocols, or data visualizations requested for SOLVENT YELLOW 83 as a solvatochromic probe. Researchers, scientists, and drug development professionals seeking to employ solvatochromic probes in their work are advised to consult the extensive literature on well-characterized compounds for which reliable data and established methodologies exist.

References

Troubleshooting & Optimization

Troubleshooting SOLVENT YELLOW 83 fluorescence signal loss

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SOLVENT YELLOW 83

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SOLVENT YELLOW 83. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is SOLVENT YELLOW 83?

SOLVENT YELLOW 83, also known as Pigment Yellow 83 (PY 83), is a diarylide yellow pigment.[1][2] It is an organic compound recognized for its vibrant reddish-yellow hue, excellent lightfastness, and stability in various media.[1][3][4] While extensively used in industrial applications such as inks, plastics, and coatings, its fluorescent properties also make it a subject of interest for research applications.[1][5]

Q2: Does SOLVENT YELLOW 83 fluoresce?

Yes, SOLVENT YELLOW 83 exhibits fluorescence.[1] This property is attributed to the conjugated double bond system within its molecular structure, which allows for the absorption of light energy and subsequent emission at a longer wavelength.[1]

Q3: What are the general properties of SOLVENT YELLOW 83?

SOLVENT YELLOW 83 is a yellow powder with good heat resistance and stability.[1][3] It is known for its resistance to solvents, acids, and alkalis.[1][3][6] It has very low solubility in water but is soluble in some organic solvents like butyl cellosolve, acetone, and methyl ethyl ketone.[1][7]

Q4: Is there a difference between SOLVENT YELLOW 83 and Pigment Yellow 83?

In the context of its chemical identity, there is no significant difference. Both names, along with the Color Index name C.I. Pigment Yellow 83 and CAS number 5567-15-7, refer to the same chemical compound.[8][9] The term "Solvent Yellow" often denotes its use in solvent-based applications.

Troubleshooting Guide: Fluorescence Signal Loss

A common challenge when using fluorescent probes like SOLVENT YELLOW 83 is the loss of signal intensity. This guide provides a systematic approach to troubleshooting this issue.

Problem: Weak or No Fluorescence Signal

Possible Cause 1: Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.

  • How to Identify: The fluorescence signal is initially bright but fades over time with continued exposure to the excitation light source.

  • Solutions:

    • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.

    • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by acquiring images less frequently in time-lapse experiments.

    • Use Antifade Reagents: Mount samples in an antifade mounting medium to reduce photobleaching.

    • Proper Storage: Store stained samples and stock solutions in the dark to prevent photobleaching from ambient light.[10]

Possible Cause 2: Incompatible Solvent Environment

The fluorescence quantum yield and lifetime of a fluorophore can be highly dependent on the polarity and viscosity of its local environment.

  • How to Identify: The fluorescence signal is consistently weak across all samples prepared in a particular solvent or buffer.

  • Solutions:

    • Solvent Optimization: If possible, test the fluorescence of SOLVENT YELLOW 83 in a range of solvents with varying polarities to determine the optimal environment for brightness.

    • Check for Quenchers: Components in your experimental buffer (e.g., certain ions, dissolved oxygen) can quench fluorescence. If possible, simplify your buffer composition.

Possible Cause 3: Low Dye Concentration or Inefficient Staining

Insufficient concentration of the dye at the target site will result in a weak signal.

  • How to Identify: The signal is weak even with minimal exposure to light and in a suitable solvent.

  • Solutions:

    • Increase Dye Concentration: Perform a concentration titration to find the optimal staining concentration. Be aware that excessively high concentrations can lead to aggregation and self-quenching.

    • Optimize Incubation Time: Increase the incubation time to allow for sufficient partitioning of the hydrophobic dye into the target cellular compartments.

    • Improve Solubility: For biological applications, ensure the dye is adequately solubilized in the working solution. The use of a surfactant like Pluronic® F-127 can aid in the dispersion of hydrophobic dyes in aqueous media.

Possible Cause 4: Dye Aggregation

Hydrophobic dyes like SOLVENT YELLOW 83 have a tendency to aggregate in aqueous environments, which can lead to fluorescence self-quenching.

  • How to Identify: The fluorescence signal is weak, and you may observe punctate, non-specific staining in your images.

  • Solutions:

    • Use a Co-solvent: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer immediately before use.

    • Incorporate a Surfactant: As mentioned, a non-ionic surfactant can help to prevent aggregation.

    • Sonication: Briefly sonicating the working solution before application may help to break up small aggregates.

Quantitative Data

Table 1: Physical and Chemical Properties of SOLVENT YELLOW 83

PropertyValueReference(s)
CAS Number 5567-15-7[7][11]
Molecular Formula C₃₆H₃₂Cl₄N₆O₈[1][8]
Molecular Weight 818.49 g/mol [8][12]
Appearance Yellow Powder[1][7]
Solubility in Water 8.1 µg/L at 23°C[1]
log Pow 0.02 at 24°C[1]
Heat Resistance Stable up to ~200-210°C[1][3][8]

Table 2: Solubility in Organic Solvents

SolventSolubility (g/L)Reference(s)
Butyl Cellosolve 350[7]
Acetone 250[7]
Methyl Ethyl Ketone 450[7]
Diacetone Alcohol 500[7]

Table 3: Example Photophysical Data (Illustrative - Data Not Found)

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (τ) (ns)
DMSO Data Not AvailableData Not AvailableData Not AvailableData Not Available
Ethanol Data Not AvailableData Not AvailableData Not AvailableData Not Available
PBS (pH 7.4) Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following is a general protocol for staining live cells with a hydrophobic fluorescent dye like SOLVENT YELLOW 83. This protocol should be optimized for your specific cell type and experimental conditions.

Protocol: Live Cell Staining with SOLVENT YELLOW 83

Materials:

  • SOLVENT YELLOW 83

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Pluronic® F-127 (10% solution in water)

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Cell culture medium

  • Live cells cultured on a suitable imaging dish or plate

Procedure:

  • Prepare a Stock Solution:

    • Dissolve SOLVENT YELLOW 83 in anhydrous DMSO to make a 1-10 mM stock solution.

    • Note: Due to its low aqueous solubility, a high-concentration stock in an organic solvent is necessary.

  • Prepare the Staining Solution:

    • Warm the cell culture medium or PBS to 37°C.

    • To aid in the dispersion of the hydrophobic dye, you can add Pluronic® F-127 to the medium/PBS to a final concentration of 0.01-0.02%.

    • Dilute the SOLVENT YELLOW 83 stock solution into the pre-warmed medium/PBS to the desired final staining concentration (typically in the range of 1-10 µM). Vortex briefly to mix.

    • Note: It is crucial to dilute the stock solution into the aqueous buffer immediately before use to minimize precipitation.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Note: The optimal staining time and concentration should be determined empirically.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed culture medium or PBS to remove excess dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium (preferably without phenol (B47542) red for imaging) to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for yellow fluorescence.

Visualizations

Below are diagrams illustrating key concepts and workflows related to troubleshooting SOLVENT YELLOW 83 fluorescence.

Troubleshooting_Workflow Start Start: Weak or No Fluorescence Signal Check_Photobleaching Is the signal fading over time with exposure? Start->Check_Photobleaching Reduce_Exposure Reduce light intensity and exposure time. Use antifade mountant. Check_Photobleaching->Reduce_Exposure Yes Check_Solvent Is the signal consistently weak in your buffer? Check_Photobleaching->Check_Solvent No End Signal Improved Reduce_Exposure->End Optimize_Solvent Test different solvents. Check for quenchers. Check_Solvent->Optimize_Solvent Yes Check_Concentration Is the signal weak even with minimal exposure? Check_Solvent->Check_Concentration No Optimize_Solvent->End Optimize_Staining Increase dye concentration. Optimize incubation time. Check_Concentration->Optimize_Staining Yes Check_Aggregation Do you observe punctate, non-specific staining? Check_Concentration->Check_Aggregation No Optimize_Staining->End Improve_Solubility Use a co-solvent (DMSO). Add a surfactant (Pluronic®). Sonicate working solution. Check_Aggregation->Improve_Solubility Yes Check_Aggregation->End No Improve_Solubility->End

Caption: Troubleshooting workflow for weak or no fluorescence signal.

Experimental_Workflow Prep_Stock 1. Prepare Stock Solution (1-10 mM in DMSO) Prep_Staining 2. Prepare Staining Solution (Dilute stock in warm medium/PBS, add Pluronic® if needed) Prep_Stock->Prep_Staining Cell_Staining 3. Stain Cells (15-30 min at 37°C) Prep_Staining->Cell_Staining Washing 4. Wash Cells (2-3 times with warm medium/PBS) Cell_Staining->Washing Imaging 5. Image Cells Washing->Imaging

Caption: Experimental workflow for live cell staining.

Signal_Loss_Factors Signal_Loss Fluorescence Signal Loss Photobleaching Photobleaching Signal_Loss->Photobleaching Solvent_Effects Solvent Effects (Polarity, Quenchers) Signal_Loss->Solvent_Effects Low_Concentration Low Local Concentration Signal_Loss->Low_Concentration Aggregation Aggregation & Self-Quenching Signal_Loss->Aggregation

References

Optimizing SOLVENT YELLOW 83 Concentration for Fluorescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the concentration of SOLVENT YELLOW 83 for fluorescence applications. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is SOLVENT YELLOW 83 and why is it used in fluorescence studies?

SOLVENT YELLOW 83, also known as Pigment Yellow 83, is a diarylide yellow pigment.[1][2] It exhibits intrinsic fluorescence, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. This property makes it potentially useful as a fluorescent probe or tracer in various experimental settings. The fluorescence arises from its conjugated double bond system.[3]

Q2: What are the key spectral properties of SOLVENT YELLOW 83?

While comprehensive photophysical data is not widely published, patent literature indicates that fluorescent diarylide yellow pigments like SOLVENT YELLOW 83 can exhibit a maximum fluorescence emission between 520 and 560 nanometers.[4][5] The exact excitation and emission maxima, as well as the fluorescence quantum yield, can be significantly influenced by the solvent environment and the concentration of the dye.

Q3: How does the solvent affect the fluorescence of SOLVENT YELLOW 83?

The polarity of the solvent can alter the electronic ground and excited states of a fluorophore, leading to shifts in its absorption and emission spectra. This phenomenon is known as solvatochromism. While specific studies on SOLVENT YELLOW 83 are limited, diarylide dyes are known to be sensitive to their environment. It is crucial to select a solvent in which the dye is not only soluble but also exhibits the desired fluorescence characteristics.

Q4: What is the optimal concentration range for using SOLVENT YELLOW 83?

The optimal concentration for SOLVENT YELLOW 83 is highly application-dependent and must be determined empirically. At very low concentrations, the fluorescence signal may be too weak to detect. Conversely, at high concentrations, the fluorescence intensity can decrease due to phenomena like the inner filter effect and aggregation-caused quenching (ACQ).[6][7]

Troubleshooting Guide

Issue 1: Low or no fluorescence signal.

  • Possible Cause: The concentration of SOLVENT YELLOW 83 is too low.

    • Solution: Gradually increase the concentration of the dye in your experimental system. It is recommended to perform a concentration titration to find the optimal range.

  • Possible Cause: The excitation and/or emission wavelengths are not optimal.

    • Solution: If you have access to a spectrofluorometer, measure the excitation and emission spectra of your SOLVENT YELLOW 83 solution to determine the peak wavelengths. If not, consult literature for typical spectral ranges for diarylide yellow dyes and use appropriate filter sets on your fluorescence microscope or plate reader.

  • Possible Cause: The solvent is quenching the fluorescence.

    • Solution: Test the fluorescence of SOLVENT YELLOW 83 in a range of solvents with varying polarities to find a medium that enhances its emission.

Issue 2: Fluorescence intensity decreases as concentration increases.

  • Possible Cause: Aggregation-Caused Quenching (ACQ).

    • Explanation: At high concentrations, dye molecules can form non-fluorescent aggregates.[6][7] This is particularly problematic for dyes with low solubility.

    • Solution:

      • Lower the concentration: Dilute your sample until the fluorescence intensity begins to increase linearly with concentration.

      • Improve solubility: Use a different solvent or add a co-solvent to improve the solubility of SOLVENT YELLOW 83 and discourage aggregation. Technical data sheets indicate that it has some solubility in solvents like acetone (B3395972) and methyl ethyl ketone.

      • Use of surfactants: In some cases, surfactants can be used to prevent aggregation.[8]

  • Possible Cause: Inner Filter Effect.

    • Explanation: At high concentrations, the dye molecules at the surface of the sample absorb a significant portion of the excitation light, preventing it from reaching molecules deeper in the solution. Similarly, emitted light can be re-absorbed by other dye molecules.

    • Solution: Dilute the sample. For accurate quantitative measurements, it is generally recommended to work with solutions that have an absorbance of less than 0.1 at the excitation wavelength.

Issue 3: Rapid fading of the fluorescence signal (Photobleaching).

  • Possible Cause: The excitation light is too intense or the exposure time is too long.

    • Solution: Reduce the intensity of the excitation light source and/or decrease the exposure time for image acquisition. Use neutral density filters if necessary.

  • Possible Cause: The experimental medium lacks photostabilizing agents.

    • Solution: If compatible with your experiment, consider adding an anti-fade reagent to your mounting medium or solution.

Quantitative Data Summary

Due to the limited availability of published photophysical data for SOLVENT YELLOW 83, the following table provides general information and values that can be used as a starting point for your experiments.

PropertyValue/RangeNotes
Chemical Class Diarylide YellowAlso known as Pigment Yellow 83.[1][2]
C.I. Name C.I. 21108
CAS Number 5567-15-7
Molecular Weight 818.49 g/mol
Reported Emission Max (λem) 520 - 560 nmThis is a general range for fluorescent diarylide yellow pigments and should be experimentally verified.[4][5]
Solubility Soluble in some organic solvents (e.g., Butyl Cellosolve, Acetone, Methyl Ethyl Ketone). Low solubility in DMSO.The choice of solvent will significantly impact fluorescence.

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

  • Prepare a dilute solution: Prepare a ~1 µM solution of SOLVENT YELLOW 83 in a solvent where it is readily soluble (e.g., acetone).

  • Record the excitation spectrum: Set the emission monochromator of a spectrofluorometer to an estimated emission maximum (e.g., 540 nm). Scan a range of excitation wavelengths (e.g., 350-500 nm) to find the wavelength of maximum absorption that leads to fluorescence.

  • Record the emission spectrum: Set the excitation monochromator to the determined optimal excitation wavelength. Scan a range of emission wavelengths (e.g., 480-650 nm) to find the peak emission wavelength.

Protocol 2: Concentration Optimization Curve

  • Prepare a stock solution: Prepare a concentrated stock solution of SOLVENT YELLOW 83 (e.g., 1-10 mM) in a suitable solvent.

  • Perform serial dilutions: Create a series of dilutions from the stock solution, ranging from the nanomolar to the micromolar range.

  • Measure fluorescence: Measure the fluorescence intensity of each dilution using a fluorometer, fluorescence plate reader, or microscope with a fixed excitation and emission wavelength pair determined from Protocol 1.

  • Plot the data: Plot the fluorescence intensity as a function of concentration. The optimal concentration range will be the linear portion of the curve before the intensity plateaus or decreases due to quenching effects.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution serial_dil Perform Serial Dilutions prep_stock->serial_dil measure_fluor Measure Fluorescence Intensity serial_dil->measure_fluor plot_data Plot Intensity vs. Concentration measure_fluor->plot_data det_opt Determine Optimal Concentration Range plot_data->det_opt

Caption: Experimental workflow for optimizing SOLVENT YELLOW 83 concentration.

concentration_vs_fluorescence linear plateau linear->plateau Saturation quench plateau->quench Quenching fluor_label Fluorescence Intensity

Caption: Relationship between SOLVENT YELLOW 83 concentration and fluorescence intensity.

References

Technical Support Center: Reducing Photobleaching of Pigment Yellow 83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of Pigment Yellow 83 (C.I. 21108), a high-performance diarylide yellow pigment. While Pigment Yellow 83 is known for its excellent lightfastness, this guide offers strategies to further minimize color degradation in demanding applications.[1][2][3][4][5][6][7][8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect Pigment Yellow 83?

A1: Photobleaching, or photodegradation, is the irreversible loss of color of a pigment due to light exposure, particularly UV radiation.[12] For organic pigments like Pigment Yellow 83, this process is typically initiated by the absorption of photons, which excites the pigment molecules. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS) that attack the pigment's chemical structure, breaking down the chromophore (the part of the molecule responsible for color). While Pigment Yellow 83 has inherently good lightfastness, prolonged exposure to high-intensity light, especially in the presence of moisture and heat, can lead to gradual fading.[13]

Q2: What are the primary strategies to reduce the photobleaching of Pigment Yellow 83?

A2: The most effective strategies involve the incorporation of light stabilizers into the formulation. These are broadly categorized as:

  • UV Absorbers (UVAs): These additives function by preferentially absorbing harmful UV radiation and dissipating it as harmless thermal energy. This prevents the UV rays from reaching and exciting the pigment molecules.[14]

  • Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers. They do not absorb UV radiation but instead interrupt the degradation cycle by neutralizing the free radicals that are formed during the photo-oxidation process. A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.[15][16]

  • Antioxidants: These compounds can be added to inhibit degradation caused by oxidative processes.

For optimal protection, a synergistic combination of UV absorbers and HALS is often recommended.[15][16][17][18][19][20][21][22]

Q3: How does the choice of binder or polymer matrix affect the photostability of Pigment Yellow 83?

A3: The binder system plays a crucial role in the overall lightfastness of a pigmented system. Some polymers are more susceptible to UV degradation than others. The degradation of the polymer matrix can generate free radicals that, in turn, can attack the pigment. Therefore, selecting a binder with good inherent UV stability is essential. Additionally, the interaction between the pigment and the binder can influence photostability.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid Fading of Pigment Yellow 83 in an Application High UV exposure environment. Inadequate stabilization of the formulation. Use of a UV-sensitive binder. Presence of pro-degradant additives.Incorporate a blend of a UV absorber and a HALS into your formulation. Select a binder with proven UV resistance for your application. Evaluate all components of the formulation for their potential to accelerate photodegradation.
Inconsistent Color Stability Across Batches Variation in the concentration of pigment or stabilizers. Inconsistent dispersion of the pigment and stabilizers.Implement strict quality control on the dosage of all components. Optimize the dispersion process to ensure a homogeneous mixture.
Yellowing of the Formulation in Addition to Fading Degradation of the polymer binder itself. Interaction between the pigment and other formulation components.Utilize a more UV-stable binder. Incorporate antioxidants to protect the polymer. Test for compatibility between all formulation ingredients.

Quantitative Data on Stabilizer Performance

While specific data for Pigment Yellow 83 is limited in publicly available literature, the following table illustrates the typical performance improvement that can be expected when using UV stabilizers with organic pigments. The data is based on a study of a yellow pigment in a silicone elastomer subjected to accelerated weathering.

Table 1: Effect of UV Stabilizers on Color Change (ΔE*) of a Yellow Pigment

Stabilizer Exposure Time (hours) ΔE* (Color Change)
Control (No Stabilizer)5004.99
Chimassorb 81 (UVA)5002.81
Control (No Stabilizer)10005.91
Chimassorb 81 (UVA)10004.28
Uvinul 5050 (HALS)10004.09

Data adapted from an in-vitro study on pigmented silicone elastomers.[3][23] A lower ΔE* value indicates less color change and better stability.

Experimental Protocols

Protocol 1: Accelerated Weathering Testing of Pigmented Formulations

This protocol outlines a general procedure for evaluating the photostability of Pigment Yellow 83 in a polymer or coating using a QUV accelerated weathering tester, following ASTM G154 guidelines.[17][18][24][25][26]

1. Sample Preparation:

  • Prepare samples of the polymer or coating containing Pigment Yellow 83 with and without the addition of UV absorbers and/or HALS at specified concentrations.
  • Ensure a consistent and uniform dispersion of the pigment and additives.
  • Prepare multiple replicate samples for each formulation.
  • For coatings, apply the formulation to a standardized substrate at a consistent film thickness.

2. Initial Color Measurement:

  • Before exposure, measure the initial color of each sample using a spectrophotometer.
  • Record the CIELAB values (L, a, b*) for each sample at multiple locations to ensure an accurate baseline.[27][28][29][30][31]

3. Accelerated Weathering Exposure:

  • Place the samples in a QUV accelerated weathering tester equipped with UVA-340 lamps, which simulate sunlight in the critical short-wavelength UV region.[32][33]
  • Program the QUV tester to run a cyclic exposure test, typically alternating between periods of UV exposure at an elevated temperature and periods of condensation at a different temperature to simulate outdoor weathering. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[24][34]

4. Periodic Color Measurement:

  • At predetermined intervals (e.g., 250, 500, 1000, 2000 hours), remove the samples from the QUV tester.
  • Measure the CIELAB values of the exposed samples.

5. Data Analysis:

  • Calculate the total color change (ΔE) for each sample at each time interval using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
  • Compare the ΔE* values of the stabilized samples to the control samples to quantify the effectiveness of the light stabilizers.

Visualizations

Photodegradation_of_Diarylide_Pigment cluster_0 Initiation cluster_1 Propagation UV_Light UV Light (hν) Pigment Pigment Yellow 83 (Ground State) UV_Light->Pigment Absorption Excited_Pigment Excited Pigment* Pigment->Excited_Pigment Degradation_Products Degradation Products (Colorless) Pigment->Degradation_Products Oxygen Oxygen (O2) Excited_Pigment->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS ROS->Pigment Oxidation

Caption: Photodegradation mechanism of Pigment Yellow 83.

Stabilization_Mechanisms cluster_UVA UV Absorber (UVA) Action cluster_HALS HALS Action UV_Light UV Light Pigment Pigment Yellow 83 UV_Light->Pigment Reduced Exposure UVA UV Absorber UV_Light->UVA Absorbs UV Free_Radicals Free Radicals Pigment->Free_Radicals Generates Degradation Photodegradation Heat Harmless Heat UVA->Heat Dissipation HALS HALS Neutralized_Radicals Neutralized Radicals HALS->Neutralized_Radicals Scavenging Free_Radicals->Degradation Free_Radicals->HALS

Caption: Protective mechanisms of UV absorbers and HALS.

Experimental_Workflow Start Start Sample_Prep Sample Preparation (with/without stabilizers) Start->Sample_Prep Initial_Color Initial Color Measurement (CIELAB Lab) Sample_Prep->Initial_Color QUV_Exposure Accelerated Weathering (ASTM G154) Initial_Color->QUV_Exposure Periodic_Color Periodic Color Measurement QUV_Exposure->Periodic_Color Periodic_Color->QUV_Exposure Continue Exposure Data_Analysis Calculate Color Change (ΔE) Periodic_Color->Data_Analysis End End Data_Analysis->End

Caption: Workflow for photostability testing.

References

SOLVENT YELLOW 83 stability in different solvent environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Solvent Yellow 83 in various solvent environments. The information is intended for researchers, scientists, and professionals in drug development who utilize this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is SOLVENT YELLOW 83 and to which chemical class does it belong?

SOLVENT YELLOW 83 is a yellow dye that belongs to the chemical class of metal-complex dyes.[1][2] This class of dyes is known for good solubility in organic solvents and enhanced stability due to the presence of a metal ion in the molecule.[1][3]

Q2: In which organic solvents is SOLVENT YELLOW 83 soluble?

SOLVENT YELLOW 83 exhibits good solubility in a range of organic solvents. Quantitative solubility data is available for a select number of solvents. For a detailed breakdown, please refer to the data table in the "Quantitative Data Summary" section.

Q3: What are the general stability characteristics of SOLVENT YELLOW 83?

As a metal-complex dye, SOLVENT YELLOW 83 generally demonstrates good stability. It is recognized for its high light fastness and good resistance to acids and alkalis, particularly in lacquer applications.[2][4] Metal-complex dyes are noted for their stability to heat.[5]

Q4: Is there a difference between SOLVENT YELLOW 83 and Pigment Yellow 83?

Yes, there is a significant difference. SOLVENT YELLOW 83 is designed to be soluble in organic solvents. Pigment Yellow 83, while chemically related, is a particulate solid that is intended to be dispersed rather than dissolved in a medium. The stability and application of these two forms are not interchangeable.

Q5: What factors can influence the stability of SOLVENT YELLOW 83 in solution?

The stability of SOLVENT YELLOW 83 in a solvent environment can be influenced by several factors, including:

  • Solvent Type: The polarity and chemical nature of the solvent can affect the dye's stability.

  • Exposure to Light: Like many organic dyes, prolonged exposure to UV or high-intensity visible light can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • pH: Although it has good acid and alkali fastness, extreme pH values may impact its stability.

  • Presence of Other Chemicals: Oxidizing or reducing agents can potentially degrade the dye.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Color of the dye solution fades over time. Photodegradation: The solution may be exposed to excessive light.Store the dye solution in an amber or opaque container to protect it from light. If the experiment requires exposure to light, consider using a photostabilizer if compatible with your system.
Chemical Degradation: An incompatible chemical in the formulation may be reacting with the dye.Review all components in your solvent system for potential incompatibilities. Test the stability of the dye in the pure solvent first, then introduce other components one by one to identify the source of instability.
Precipitation or crystallization of the dye from the solution. Exceeded Solubility Limit: The concentration of the dye may be too high for the specific solvent, especially if the temperature has fluctuated.Ensure the dye concentration is below its saturation point in the chosen solvent at the experimental temperature. You may need to gently warm the solution to redissolve the dye, but be mindful of potential thermal degradation.
Solvent Evaporation: The solvent may have evaporated over time, increasing the dye concentration.Ensure your experimental setup is well-sealed to prevent solvent loss.
Unexpected color shift in the dye solution. Solvatochromism: The absorption spectrum of the dye can be influenced by the polarity of the solvent.This is a natural phenomenon. Record the UV-Vis spectrum of the dye in your specific solvent to determine its maximum absorption wavelength (λmax) in that environment.
Degradation: A color shift can also be an indication of dye degradation, leading to the formation of new chemical species.Monitor the UV-Vis spectrum over time. The appearance of new peaks or a significant change in the main absorption band can indicate degradation.

Quantitative Data Summary

The following tables summarize the available quantitative data for SOLVENT YELLOW 83.

Table 1: Solubility of SOLVENT YELLOW 83 in Various Organic Solvents

SolventSolubility (g/L)
Butyl Cellosolve350
Acetone250
Methyl Ethyl Ketone450
Diacetone Alcohol500

Table 2: Fastness Properties of SOLVENT YELLOW 83 in Lacquer

PropertyRating (1-8 Scale, 8 being highest)
Light Fastness7-8

Note: The fastness data is based on applications in lacquer and may vary in other solvent systems.

Experimental Protocols

Protocol for Determining the Photostability of SOLVENT YELLOW 83 in a Specific Solvent

This protocol provides a general framework for assessing the photostability of SOLVENT YELLOW 83.

1. Materials and Equipment:

  • SOLVENT YELLOW 83
  • Spectroscopic grade solvent of interest
  • UV-Vis Spectrophotometer
  • Quartz cuvettes
  • Calibrated light source (e.g., xenon lamp with controlled irradiance)
  • Amber and clear glass vials
  • Magnetic stirrer and stir bars
  • Temperature-controlled chamber

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of SOLVENT YELLOW 83 in the chosen solvent at a concentration that yields an absorbance value between 1 and 1.5 at its λmax.
  • Preparation of Test Samples:
  • Pipette equal volumes of the stock solution into a clear vial (for light exposure) and an amber vial (as a dark control).
  • Seal both vials to prevent solvent evaporation.
  • Initial Measurement (Time = 0):
  • Record the UV-Vis spectrum (typically from 300-700 nm) of the solution from the clear vial. Note the absorbance at the λmax.
  • Exposure:
  • Place the clear vial under the calibrated light source within a temperature-controlled chamber.
  • Place the amber vial in the same chamber, shielded from light.
  • Monitoring:
  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove an aliquot from both the clear and amber vials.
  • Record the UV-Vis spectrum for each sample.
  • Data Analysis:
  • Plot the absorbance at λmax versus time for both the light-exposed and dark control samples.
  • Calculate the percentage of degradation over time for the light-exposed sample relative to the dark control.

Visualizations

Stability_Testing_Workflow Workflow for Assessing SOLVENT YELLOW 83 Stability cluster_prep Preparation cluster_exposure Exposure Conditions cluster_monitoring Monitoring & Analysis prep_solution Prepare Dye Solution in Solvent initial_analysis Initial Analysis (UV-Vis, t=0) prep_solution->initial_analysis light_exposure Light Exposure (Controlled Light Source) initial_analysis->light_exposure dark_control Dark Control (Light-Protected) initial_analysis->dark_control time_points Measure at Time Intervals light_exposure->time_points dark_control->time_points data_analysis Analyze Data (Absorbance vs. Time) time_points->data_analysis conclusion Determine Stability & Degradation Rate data_analysis->conclusion

Caption: A logical workflow for conducting stability studies of SOLVENT YELLOW 83.

References

Overcoming solubility issues with SOLVENT YELLOW 83 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SOLVENT YELLOW 83

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address solubility challenges encountered when working with SOLVENT YELLOW 83 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is SOLVENT YELLOW 83?

SOLVENT YELLOW 83 (CAS No. 12239-75-7) is a metal-complex solvent dye that appears as a yellow powder.[1][2] It is recognized by synonyms such as Savinyl Yellow RLSN and C.I. Solvent Yellow 83.[1][3] While its primary industrial applications include coloring for inks, plastics, wood stains, and leather finishes, its properties may be explored in various research applications.[1][3][4]

Q2: What are the known solubility characteristics of SOLVENT YELLOW 83?

SOLVENT YELLOW 83 is described as having excellent solubility in organic solvents but is only slightly soluble in water.[2][3][5] Quantitative solubility data is summarized in the table below.

Q3: What are the most common causes of precipitation or poor solubility during experiments?

The most frequent causes for SOLVENT YELLOW 83 precipitating from a solution are analogous to issues seen with other solvent dyes and include:

  • Improper Solvent Choice: Using a solvent in which the dye has limited solubility.[6]

  • Supersaturation: The concentration of the dye exceeds its solubility limit in the chosen solvent at a given temperature.[6]

  • Temperature Fluctuations: A decrease in temperature can lower the dye's solubility, causing it to fall out of solution.[6]

  • Water Contamination: The presence of water in organic solvents is a primary cause of precipitation for solvent dyes.[6]

Q4: My SOLVENT YELLOW 83 solution has become cloudy or formed a precipitate. What are the immediate steps I can take?

If you observe precipitation, first verify that your solution is not supersaturated. You can try gently warming the solution while stirring to redissolve the dye. If it redissolves, the issue was likely temperature-related; however, it may precipitate again upon cooling. If warming does not work, the issue may be solvent contamination (especially with water) or selection of a low-solubility solvent. In such cases, the solution may need to be remade using anhydrous, high-purity solvents.[6]

Data Presentation: Solubility Data

The following table summarizes the solubility of SOLVENT YELLOW 83 in various common laboratory solvents.

SolventSolubility (g/L)Reference
Diacetone Alcohol500[1]
Methyl Ethyl Ketone (MEK)450[1]
Butyl Cellosolve350[1]
Acetone250[1]
WaterSlightly Soluble[2][5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common solubility problems.

start Problem: SOLVENT YELLOW 83 Precipitation cause1 Cause: Incorrect Solvent start->cause1 cause2 Cause: Supersaturation start->cause2 cause3 Cause: Temperature Drop start->cause3 cause4 Cause: Water Contamination start->cause4 sol1 Solution: Consult solubility table. Use high-solubility solvent (e.g., Diacetone Alcohol). cause1->sol1 sol2 Solution: Prepare solution below saturation limit. Use gentle warming if necessary. cause2->sol2 sol3 Solution: Store at a constant temperature in a sealed container. cause3->sol3 sol4 Solution: Use high-purity, anhydrous solvents. Ensure labware is dry. cause4->sol4

Caption: Troubleshooting logic for SOLVENT YELLOW 83 solubility issues.

Experimental Protocols

The following protocols are provided as a starting point. They are based on general methodologies for solvent dyes and should be optimized for your specific application.

Protocol 1: Preparation of a 10 mg/mL Stock Solution

This protocol details the preparation of a concentrated stock solution, which can be diluted for various applications.

Materials:

  • SOLVENT YELLOW 83 powder

  • High-purity, anhydrous solvent (e.g., Acetone or Methyl Ethyl Ketone)

  • Analytical balance and weigh boat

  • Volumetric flask

  • Magnetic stirrer and stir bar or vortex mixer

  • 0.22 µm solvent-compatible syringe filter

  • Amber glass storage vial

Methodology:

  • Accurately weigh 100 mg of SOLVENT YELLOW 83 powder.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7-8 mL of the chosen anhydrous solvent to the flask.

  • Mix thoroughly using a vortex mixer or a magnetic stirrer until the dye is completely dissolved. Gentle warming (to ~30-40°C) can be used to aid dissolution but allow the solution to return to room temperature before final volume adjustment.

  • Once dissolved and back at room temperature, add solvent to bring the final volume to the 10 mL mark.

  • For applications requiring particulate-free solutions, filter the stock solution through a 0.22 µm syringe filter into a clean amber glass vial.

  • Seal the vial tightly and store it at a constant room temperature, protected from light.

Protocol 2: General Workflow for a Staining Application

This diagram illustrates a generalized workflow for using a solvent dye like SOLVENT YELLOW 83 for staining applications, such as visualizing lipid-rich structures in a biological sample.

cluster_prep Preparation cluster_stain Staining cluster_post Finalization prep_sample 1. Prepare Sample (e.g., Cell Culture) fix_sample 2. Fixation (e.g., Formalin) prep_sample->fix_sample wash1 3. Dehydrate Sample (e.g., Graded Ethanol Series) fix_sample->wash1 stain_sample 5. Incubate with Dye wash1->stain_sample prep_working 4. Prepare Working Solution (Dilute stock in solvent) prep_working->stain_sample wash2 6. Differentiate/Wash (e.g., 50-70% Ethanol) stain_sample->wash2 mount 7. Mount for Imaging wash2->mount analyze 8. Analysis (e.g., Microscopy) mount->analyze

Caption: General experimental workflow for a staining protocol.

References

Technical Support Center: Use of Solvent Yellow 83 in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research purposes only and has not been fully validated for medical applications.

Based on available data, "Solvent Yellow 83" is a name associated with two distinct chemical entities, a solvent dye and a pigment, each with different properties and applications. This guide addresses both to clarify their potential, though currently undocumented, use in improving signal-to-noise ratio in research settings. The primary documented applications for these substances are in industrial settings as colorants.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the difference between Solvent Yellow 83 and Pigment Yellow 83?

A1: While both are yellow colorants, they have different chemical structures and solubility properties.

  • Solvent Yellow 83 is a metal complex dye soluble in various organic solvents.[1][2][3]

  • Pigment Yellow 83 is a diarylide pigment that is generally insoluble in water and most common solvents.[4][5][6] It is crucial to verify the CAS number of your compound to ensure you are using the intended substance for your application.

Q2: Are there documented uses of Solvent Yellow 83 or Pigment Yellow 83 for improving signal-to-noise ratio in biological or chemical assays?

A2: Currently, there is no direct scientific literature documenting the use of either Solvent Yellow 83 or Pigment Yellow 83 for the explicit purpose of improving signal-to-noise ratios in research assays. Their primary established use is as a colorant in industrial products like inks, paints, and plastics.[2][7][8][9]

Q3: Does Pigment Yellow 83 have fluorescent properties?

A3: Yes, Pigment Yellow 83 is known to exhibit fluorescence.[4] This property is attributed to its conjugated double bond system, which allows the molecule to absorb and emit light.[4] This inherent fluorescence is a key characteristic that could theoretically be explored for signal enhancement applications.

Q4: What are the known solubility characteristics of these compounds?

A4:

  • Solvent Yellow 83 is soluble in solvents such as Butyl Cellosolve, Acetone, Methyl Ethyl Ketone, and Diacetone Alcohol.[1][2]

  • Pigment Yellow 83 is largely insoluble in water and has limited solubility in DMSO.[4][5][10] It shows good resistance to various solvents, acids, and alkalis.[4][6]

Q5: What are the stability properties of Pigment Yellow 83?

A5: Pigment Yellow 83 is noted for its excellent light fastness and heat resistance, being stable up to approximately 200°C.[4][11] It also possesses good resistance to acids and alkalis.[4][11]

Section 2: Troubleshooting Guide

This troubleshooting guide is based on general principles of fluorescence and dye chemistry, as specific protocols for Solvent Yellow 83 in signal enhancement are not established.

Problem Potential Cause Suggested Solution
High Background Signal / Low Signal-to-Noise Ratio 1. Excessive concentration of the dye. 2. Non-specific binding to surfaces or other molecules. 3. Inadequate washing steps. 4. Autofluorescence from sample components.1. Titrate the dye to determine the optimal concentration. 2. Include blocking agents in your protocol. 3. Increase the number and duration of washing steps. 4. Use appropriate spectral unmixing or control samples to subtract background fluorescence.
No or Weak Signal 1. Incorrect excitation or emission wavelengths used. 2. Degradation of the dye due to improper storage or handling. 3. Quenching of fluorescence by other components in the sample. 4. Low concentration of the target molecule.1. Consult the technical data sheet for the dye's spectral properties and optimize instrument settings. 2. Store the dye protected from light and at the recommended temperature.[5][10] 3. Identify and remove potential quenching agents from the buffer or sample. 4. Increase the concentration of the target molecule if possible.
Precipitation of the Dye 1. Exceeding the solubility limit of the dye in the chosen solvent. 2. Incompatibility of the dye with the buffer system.1. Ensure the dye concentration is within its solubility range for the specific solvent. For Pigment Yellow 83, which has low solubility, consider creating a stock solution in a suitable organic solvent before diluting it in the aqueous buffer. 2. Test the dye's compatibility with different buffer components and pH levels.

Section 3: Hypothetical Experimental Workflow

The following is a hypothetical workflow for evaluating the potential of Pigment Yellow 83 to enhance a fluorescent signal. This protocol is illustrative and would require significant optimization.

Hypothetical workflow for evaluating Pigment Yellow 83.

Section 4: Key Physicochemical Properties

The following tables summarize the known properties of Pigment Yellow 83. Data for Solvent Yellow 83 is less consistently available.

Table 1: General Properties of Pigment Yellow 83

PropertyValue
Chemical Class Diarylide Pigment[4]
CAS Number 5567-15-7[5][11]
Molecular Formula C36H32Cl4N6O8[5]
Appearance Yellow Powder[4][11]

Table 2: Resistance and Fastness of Pigment Yellow 83 (Scale 1-8, where higher is better)

PropertyRating
Light Fastness 6-8[4][6]
Heat Resistance Stable up to 200°C[4][11]
Acid Resistance 5[6][11]
Alkali Resistance 5[6][11]
Water Resistance 5[6][11]
Solvent Resistance Good[4][6]

References

SOLVENT YELLOW 83 spectral interference with other fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SOLVENT YELLOW 83. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential spectral interference with other fluorophores and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is SOLVENT YELLOW 83 and what is it used for in research?

SOLVENT YELLOW 83, often referred to as Pigment Yellow 83, is a diarylide yellow pigment.[1][2][3][4] In industrial applications, it is widely used in printing inks, coatings, and plastics due to its high tinting strength, and good heat and light resistance.[1][2] While its use as a fluorescent probe in biological research is not extensively documented in readily available literature, its reported fluorescence suggests potential applications where a yellow fluorophore is needed.

Q2: Does SOLVENT YELLOW 83 exhibit fluorescence?

Yes, it has been reported that Pigment Yellow 83 exhibits fluorescence, which involves the absorption of light in the visible spectrum and the emission of light at a longer wavelength. This property is attributed to the conjugated double-bond system within its molecular structure.

Q3: What are the specific excitation and emission wavelengths of SOLVENT YELLOW 83?

Currently, the specific excitation and emission maxima for SOLVENT YELLOW 83 are not well-documented in publicly accessible scientific literature. Due to the variability that can be introduced by the solvent environment and other experimental conditions, it is highly recommended that users experimentally determine the spectral characteristics of SOLVENT YELLOW 83 in their specific experimental setup. A detailed protocol for this determination is provided in the "Experimental Protocols" section of this guide.

Q4: What is spectral interference and why is it a concern?

Spectral interference, also known as spectral bleed-through or crosstalk, occurs in multicolor fluorescence experiments when the emission signal from one fluorophore is detected in the channel designated for another.[5][6][7][8] This is a significant concern as it can lead to false-positive signals, inaccurate colocalization analysis, and flawed quantitative measurements.[5][7]

Q5: How can I determine if SOLVENT YELLOW 83 will interfere with my other fluorophores?

To assess the potential for spectral interference, you need to compare the excitation and emission spectra of SOLVENT YELLOW 83 with those of the other fluorophores in your experiment. Significant overlap between the emission spectrum of SOLVENT YELLOW 83 and the excitation or emission spectrum of another fluorophore indicates a high likelihood of interference. A protocol for evaluating spectral overlap is provided below.

Troubleshooting Guide

This section addresses common issues that may arise when using SOLVENT YELLOW 83 in fluorescence-based experiments.

Problem 1: Unexpected signal in a channel dedicated to another fluorophore.

  • Possible Cause: Spectral bleed-through from SOLVENT YELLOW 83. The broad emission spectrum of one fluorophore can extend into the detection window of another.[5][7]

  • Troubleshooting Steps:

    • Run single-color controls: Prepare a sample stained only with SOLVENT YELLOW 83 and image it through all the filter sets you are using for your other fluorophores. The presence of a signal in other channels confirms bleed-through.

    • Optimize filter selection: Use bandpass filters with narrower bandwidths that are specifically matched to the emission peak of each fluorophore to minimize the detection of off-target signals.[7]

    • Sequential scanning (for confocal microscopy): Acquire images for each channel sequentially rather than simultaneously. This ensures that only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[7]

    • Spectral unmixing: If your imaging software supports it, use spectral unmixing algorithms. This computational method separates the individual spectral signatures of each fluorophore from the mixed emission signals.[7]

Problem 2: Weak or no fluorescence signal from SOLVENT YELLOW 83.

  • Possible Cause: Suboptimal excitation wavelength or inefficient fluorescence in the chosen solvent. The solvent environment can significantly influence a fluorophore's spectral properties and quantum yield.

  • Troubleshooting Steps:

    • Determine the optimal excitation and emission wavelengths: Follow the protocol for acquiring fluorescence spectra to find the precise wavelengths for maximal signal.

    • Test different solvents: If possible, test the fluorescence of SOLVENT YELLOW 83 in a variety of solvents to find a medium that enhances its brightness.

    • Increase concentration: Carefully increase the concentration of SOLVENT YELLOW 83, being mindful of potential aggregation, which can quench fluorescence.

Data Presentation

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
SOLVENT YELLOW 83 User DeterminedUser DeterminedUser DeterminedUser Determined
Fluorescein (FITC) ~495~518~80,000~0.92
Rhodamine B ~555~580~105,000~0.31
Cyanine3 (Cy3) ~550~570~150,000~0.15
Cyanine5 (Cy5) ~650~670~250,000~0.20

Note: The spectral properties of fluorophores can vary depending on the solvent, pH, and conjugation to other molecules.

Experimental Protocols

Protocol 1: Determination of Excitation and Emission Spectra of SOLVENT YELLOW 83

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of a SOLVENT YELLOW 83 solution using a fluorescence spectrophotometer.

Materials:

  • SOLVENT YELLOW 83

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of SOLVENT YELLOW 83 in the chosen solvent. The absorbance at the expected excitation maximum should be below 0.1 to avoid inner filter effects.

    • Prepare a blank sample containing only the solvent.

  • Emission Spectrum Measurement:

    • Place the blank sample in the spectrophotometer and record a blank scan across the desired emission wavelength range (e.g., 450-700 nm) using an estimated excitation wavelength.

    • Replace the blank with the SOLVENT YELLOW 83 sample.

    • Set the excitation monochromator to an estimated excitation wavelength (e.g., 400 nm).

    • Scan the emission monochromator across a range of wavelengths (e.g., 450-700 nm) to obtain the emission spectrum.

    • Subtract the blank scan from the sample scan to get the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the determined emission maximum (λem).

    • Scan the excitation monochromator over a range of shorter wavelengths (e.g., 350-500 nm).

    • The peak of this spectrum is the excitation maximum (λex).

Protocol 2: Assessing Spectral Overlap

Methodology:

  • Acquire Individual Spectra: Following Protocol 1, obtain the corrected emission spectrum for SOLVENT YELLOW 83 and the excitation and emission spectra for the other fluorophores you intend to use.

  • Normalize and Overlay Spectra: Normalize the spectra by setting the peak intensity of each to 1. Plot the normalized emission spectrum of SOLVENT YELLOW 83 on the same graph as the excitation and emission spectra of the other fluorophore(s).

  • Analyze Overlap:

    • Emission-Excitation Overlap: Examine the degree of overlap between the emission spectrum of SOLVENT YELLOW 83 and the excitation spectrum of the other fluorophore. Significant overlap suggests potential for Förster Resonance Energy Transfer (FRET) or direct excitation of the second fluorophore by the emission of the first.

    • Emission-Emission Overlap (Bleed-through): Examine the overlap between the emission spectra of the different fluorophores. This overlap directly corresponds to the potential for spectral bleed-through.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis A Prepare Dilute SOLVENT YELLOW 83 Solution C Measure Emission Spectrum A->C B Prepare Solvent Blank B->C D Determine Emission Maximum (λem) C->D E Measure Excitation Spectrum D->E F Determine Excitation Maximum (λex) E->F G Plot Corrected Spectra F->G H Assess Spectral Overlap G->H

Caption: Workflow for determining the spectral properties of SOLVENT YELLOW 83.

Spectral_Interference cluster_fluorophore1 SOLVENT YELLOW 83 cluster_fluorophore2 Other Fluorophore F1_Ex Excitation F1_Em Emission F2_Ex Excitation F1_Em->F2_Ex Excitation Crosstalk (e.g., FRET) F2_Em Emission F1_Em->F2_Em Emission Bleed-through

References

Preventing aggregation of Pigment Yellow 83 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pigment Yellow 83

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Pigment Yellow 83 in solution.

Troubleshooting Guide

Issue: Rapid precipitation or sedimentation of Pigment Yellow 83 after dispersion.

  • Question: My Pigment Yellow 83 is crashing out of solution shortly after preparation. What are the likely causes and how can I fix it?

  • Answer: This issue, often referred to as aggregation or flocculation, is typically due to poor pigment wetting, improper solvent selection, or inadequate dispersion energy. To address this, consider the following troubleshooting steps:

    • Verify Solvent Compatibility: Pigment Yellow 83, a diarylide pigment, exhibits poor solubility in most common solvents. The choice of solvent is critical for initial wetting and creating a stable dispersion. Evaluate the solvent system you are using. A solvent with a closer solubility parameter to the pigment may improve stability.

    • Optimize Dispersion Energy: Insufficient energy during the dispersion process can lead to large, unstable agglomerates. Ensure your dispersion method (e.g., high-shear mixing, ultrasonication) is providing enough energy to break down pigment agglomerates into primary particles.

    • Incorporate a Dispersant: The use of a suitable dispersing agent is often essential. Dispersants work by adsorbing onto the pigment surface, providing steric or electrostatic stabilization to prevent re-agglomeration.

Experimental Protocol: Evaluating Dispersion Stability

A simple sedimentation test can be used to quickly assess the stability of your Pigment Yellow 83 dispersion.

  • Prepare several formulations with varying solvents, dispersant concentrations, or dispersion energies.

  • Place 10 mL of each formulation into separate, sealed glass vials.

  • Store the vials undisturbed and at a constant temperature.

  • Visually inspect the vials at regular intervals (e.g., 1, 4, 8, and 24 hours) and measure the height of any sediment layer.

  • A stable dispersion will show minimal to no sedimentation over time.

Frequently Asked Questions (FAQs)

1. What is the primary cause of Pigment Yellow 83 aggregation in solution?

Aggregation is primarily caused by the strong intermolecular attractive forces (van der Waals forces) between the individual pigment particles. Without a stabilizing barrier, these particles will naturally clump together to minimize their surface energy, leading to the formation of larger agglomerates that fall out of solution.

2. How do I select an appropriate dispersant for Pigment Yellow 83?

The selection of a dispersant depends on both the pigment and the solvent system.

  • For non-aqueous (solvent-based) systems: Polymeric dispersants with an anchoring group that has a strong affinity for the pigment surface and a polymeric chain that is soluble in the solvent are generally effective.

  • For aqueous systems: Surfactants or polyelectrolytes that can provide electrostatic or steric stabilization are commonly used.

It is often necessary to screen several dispersants to find the most effective one for your specific formulation.

3. Can the order of addition of components affect the stability of my dispersion?

Yes, the order of addition is critical. For optimal results, the dispersant should be dissolved in the solvent before adding the Pigment Yellow 83. This allows the dispersant to adsorb onto the pigment particles as they are being wetted and broken down, which is more effective at preventing aggregation than adding the dispersant to an already aggregated pigment slurry.

Workflow for Preparing a Stable Pigment Dispersion

cluster_prep Preparation Phase cluster_dispersion Dispersion Phase cluster_eval Evaluation Phase A Select Solvent System B Select & Dissolve Dispersant A->B 1. Dissolve C Add Pigment Yellow 83 B->C 2. Add Pigment D Apply High-Shear Mixing / Sonication C->D 3. Disperse E Conduct Stability Tests (e.g., Sedimentation) D->E F Characterize Particle Size D->F G Stable Dispersion E->G Pass H Aggregation Occurs E->H Fail H->A Reformulate Pigment Pigment Yellow 83 (High Surface Energy) Attraction Van der Waals Attraction Pigment->Attraction drives Repulsion Steric / Electrostatic Repulsion Pigment->Repulsion 2. Creates Barrier Dispersant Dispersant Molecule Dispersant->Pigment 1. Adsorbs onto Surface Solvent Solvent Medium Aggregation Aggregation & Sedimentation Attraction->Aggregation leads to Repulsion->Attraction 3. Counteracts Stable Stable Dispersion Repulsion->Stable leads to

SOLVENT YELLOW 83: A Technical Guide to Safe Handling, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices for the safe handling and storage of SOLVENT YELLOW 83 (CAS No. 12239-75-7). It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Safety First: Handling and Storage

Proper handling and storage of SOLVENT YELLOW 83 are paramount to ensure laboratory safety and maintain the integrity of the product.

Personal Protective Equipment (PPE):

Due to the potential for irritation and unknown long-term effects, appropriate PPE should always be worn when handling SOLVENT YELLOW 83.

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn to prevent skin contact.

  • Body Protection: A lab coat or other protective clothing is recommended to minimize skin exposure.

  • Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator should be used.

Storage Recommendations:

To ensure the stability and longevity of SOLVENT YELLOW 83, adhere to the following storage conditions:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed to prevent moisture absorption and contamination.

  • Store away from direct sunlight and sources of heat.

  • Avoid contact with strong oxidizing agents.

Quantitative Data Summary

The following table summarizes key quantitative data for SOLVENT YELLOW 83:

PropertyValue
CAS Number 12239-75-7
Physical Appearance Yellow Powder
Solubility
   Acetone250 g/L
   Methyl Ethyl Ketone450 g/L
   Butyl Cellosolve350 g/L
   Diacetone Alcohol500 g/L
Light Fastness 7-8 (on a scale of 1-8, where 8 is excellent)
Acid Fastness 4-5 (on a scale of 1-5, where 5 is excellent)
Alkali Fastness 4-5 (on a scale of 1-5, where 5 is excellent)

Experimental Protocols

While specific experimental protocols will vary depending on the application, a general procedure for preparing a stock solution of SOLVENT YELLOW 83 is provided below.

General Stock Solution Preparation (Example):

  • Solvent Selection: Choose a solvent in which SOLVENT YELLOW 83 has high solubility (e.g., Methyl Ethyl Ketone, Diacetone Alcohol).

  • Weighing: Accurately weigh the desired amount of SOLVENT YELLOW 83 powder in a fume hood.

  • Dissolution: Gradually add the powder to the solvent in a suitable container while stirring.

  • Sonication (Optional): If the dye does not dissolve readily, sonicate the solution for short intervals until fully dissolved.

  • Storage: Store the stock solution in a tightly sealed, light-protected container in a cool, dry place.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise when working with SOLVENT YELLOW 83.

Frequently Asked Questions (FAQs):

  • Q1: My SOLVENT YELLOW 83 solution appears cloudy or has precipitated. What should I do?

    • A1: This could be due to several factors:

      • Low Solubility: Ensure you are using a solvent in which the dye is highly soluble. Refer to the quantitative data table.

      • Supersaturation: The concentration of the dye may be too high for the chosen solvent. Try diluting the solution.

      • Low Temperature: A decrease in temperature can reduce solubility. Gently warming the solution may help redissolve the dye.

      • Contamination: The presence of water or other impurities can cause precipitation. Use high-purity, anhydrous solvents.

  • Q2: The color intensity of my stained sample is weak. How can I improve it?

    • A2: Consider the following:

      • Concentration: The concentration of your staining solution may be too low. You can try preparing a more concentrated stock solution.

      • Incubation Time: The incubation time with the dye may be insufficient. Try extending the staining period.

      • Solvent Evaporation: Ensure that the solvent does not evaporate during the staining process, which could lead to a decrease in the effective dye concentration.

  • Q3: Is SOLVENT YELLOW 83 the same as Pigment Yellow 83?

    • A3: No, they are different chemical compounds with distinct CAS numbers and properties. It is crucial to use the correct substance for your application.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_issue Common Issues cluster_cause Potential Causes cluster_solution Solutions Issue_Precipitation Precipitation/ Cloudiness Cause_Solubility Low Solubility Issue_Precipitation->Cause_Solubility Cause_Concentration Incorrect Concentration Issue_Precipitation->Cause_Concentration Cause_Temperature Temperature Fluctuation Issue_Precipitation->Cause_Temperature Cause_Contamination Solvent Contamination Issue_Precipitation->Cause_Contamination Issue_Weak_Staining Weak Staining Issue_Weak_Staining->Cause_Concentration Cause_Time Insufficient Incubation Issue_Weak_Staining->Cause_Time Cause_Evaporation Solvent Evaporation Issue_Weak_Staining->Cause_Evaporation Solution_Solvent Change Solvent Cause_Solubility->Solution_Solvent Solution_Dilute Dilute Solution Cause_Concentration->Solution_Dilute Solution_Concentrate Increase Concentration Cause_Concentration->Solution_Concentrate Solution_Warm Gently Warm Cause_Temperature->Solution_Warm Solution_Purity Use High-Purity Solvent Cause_Contamination->Solution_Purity Solution_Time Extend Incubation Time Cause_Time->Solution_Time Solution_Cover Cover Sample Cause_Evaporation->Solution_Cover

Troubleshooting workflow for common issues with SOLVENT YELLOW 83.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling SOLVENT YELLOW 83 in a laboratory setting.

SafeHandlingWorkflow Start Start: Handling SOLVENT YELLOW 83 Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Work_in_Hood Work in a Fume Hood Don_PPE->Work_in_Hood Weigh_and_Prepare Weigh and Prepare Solution Work_in_Hood->Weigh_and_Prepare Use_in_Experiment Use in Experiment Weigh_and_Prepare->Use_in_Experiment Decontaminate Decontaminate Glassware and Work Area Use_in_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End

Factors affecting the quantum yield of SOLVENT YELLOW 83

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SOLVENT YELLOW 83. The focus is on understanding and optimizing its fluorescence quantum yield.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (Φf)?

A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[1][2][3] A high quantum yield, approaching 1, signifies that a large portion of absorbed photons are re-emitted as fluorescence, leading to a brighter signal. This parameter is crucial for applications relying on fluorescence detection as it directly influences the sensitivity and signal-to-noise ratio of the measurement.[2]

Q2: What are the primary factors that influence the quantum yield of SOLVENT YELLOW 83?

A2: The quantum yield of a fluorescent dye like SOLVENT YELLOW 83 is highly sensitive to its local environment. Key factors include:

  • Solvent Polarity: The polarity of the solvent can significantly alter the energy levels of the dye's excited state, affecting the rates of radiative (fluorescence) and non-radiative decay.[2][4][5]

  • Temperature: Temperature changes can influence non-radiative decay pathways. For many dyes, an increase in temperature leads to a decrease in quantum yield.[6][7]

  • Concentration: At high concentrations, dye molecules can form non-fluorescent aggregates, leading to a phenomenon called aggregation-caused quenching (ACQ), which lowers the quantum yield.[2][7]

  • Presence of Quenchers: Certain substances, known as quenchers (e.g., molecular oxygen, halide ions), can deactivate the excited state of the fluorophore through various mechanisms, thereby reducing fluorescence intensity and quantum yield.[2]

  • pH: For dyes with acidic or basic functional groups, the pH of the solution can alter the protonation state and electronic structure, thereby impacting the quantum yield.[4]

Q3: How does solvent polarity specifically affect the fluorescence of SOLVENT YELLOW 83?

A3: Solvent polarity can cause a phenomenon known as solvatochromism, leading to shifts in absorption and emission spectra.[8] For many organic dyes, increasing solvent polarity stabilizes the more polar excited state more than the ground state.[4][5] This stabilization lowers the energy gap between the excited and ground states, resulting in a red shift (a shift to longer wavelengths) in the emission spectrum.[4][5] This can also alter the balance between radiative and non-radiative decay pathways, often leading to a decrease in quantum yield in more polar solvents.[9][10]

Q4: I am observing a lower-than-expected quantum yield for SOLVENT YELLOW 83. What are the common causes?

A4: A low quantum yield can stem from several issues. Common causes include fluorescence quenching, environmental effects, photobleaching, and aggregation.[2] It is crucial to systematically investigate potential problems, starting with your experimental setup and then moving to environmental factors.[2]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during quantum yield measurements of SOLVENT YELLOW 83.

Issue 1: Inaccurate or Inconsistent Quantum Yield Measurements
Potential Cause Troubleshooting Step Rationale
Inner Filter Effects Ensure the absorbance of your sample in the 10 mm fluorescence cuvette is below 0.1 at the excitation wavelength.[1][7]High absorbance can cause the excitation light to be attenuated as it passes through the cuvette, and emitted light to be reabsorbed. This leads to non-linear relationships between concentration and fluorescence intensity, perturbing the quantum yield value.[1][11]
Solvent Impurities Use high-purity or spectroscopy-grade solvents. Check for solvent fluorescence by measuring an emission spectrum of the pure solvent at the intended excitation wavelength.[6]Impurities in the solvent can be fluorescent, contributing to the measured signal, or they can act as quenchers, reducing the signal. Traces of water in hygroscopic solvents can also affect the dye's spectral properties.[6]
Instrument Configuration Use a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate, rhodamine 6G) to validate your instrument's performance.[7] Ensure experimental settings (e.g., excitation/emission slit widths, excitation wavelength) are identical for both the standard and the sample.[7]The choice of standard is critical. Ideally, the standard should absorb and emit in a similar spectral region as the sample to minimize instrument-related errors.[11][12] Consistent instrument parameters are essential for accurate comparative measurements.[7]
Incorrect Calculation Verify the formula used for the relative quantum yield calculation. The standard equation accounts for the integrated fluorescence intensity (Area), absorbance (A), and the refractive index (n) of the solvents used for the sample (smp) and the reference (ref).The refractive index of the solvent affects the amount of light collected by the detector and must be included in the calculation for accuracy.[3]

Diagrams

G

// Factors solvent [label="Solvent Properties\n(Polarity, Viscosity)", fillcolor="#FBBC05", fontcolor="#202124", pos="-2.5,1.5!"]; temp [label="Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,1.5!"]; conc [label="Concentration\n(Aggregation)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,-1.5!"]; quenchers [label="Presence of Quenchers\n(e.g., O2, Halides)", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="2.5,-1.5!"];

// Edges center -> solvent [dir=back]; center -> temp [dir=back]; center -> conc [dir=back]; center -> quenchers [dir=back]; } .dot Caption: Key factors influencing the quantum yield of SOLVENT YELLOW 83.

Experimental Protocols

Protocol: Relative Quantum Yield Determination

This protocol describes the comparative method for determining the fluorescence quantum yield of SOLVENT YELLOW 83 using a standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).[8]

Objective: To accurately measure the fluorescence quantum yield (Φf) of SOLVENT YELLOW 83 relative to a known standard.

Materials:

  • SOLVENT YELLOW 83

  • Fluorescence standard (e.g., Quinine Sulfate)

  • Spectroscopy-grade solvents (for both sample and standard)

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer

  • 10 mm path length quartz cuvettes (1 for absorbance, 1 for fluorescence)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of SOLVENT YELLOW 83 and a separate stock solution of the fluorescence standard in their respective appropriate solvents.

    • From these stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance values at the chosen excitation wavelength are within the linear range, ideally between 0.01 and 0.1.[8]

  • Absorbance Measurement:

    • Select an appropriate excitation wavelength. This should be a wavelength where both the sample and the standard absorb light, though it is not strictly necessary for it to be the absorption maximum.

    • Using the UV-Vis spectrophotometer, record the absorbance of each of the diluted solutions (both sample and standard) at the selected excitation wavelength. Remember to use the pure solvent as a blank reference.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each of the diluted solutions.

    • It is critical that the experimental conditions (e.g., excitation wavelength, excitation and emission slit widths) are kept identical for all measurements of both the sample and the standard.[7]

    • For each recorded spectrum, integrate the area under the emission curve to obtain the integrated fluorescence intensity.

  • Data Analysis and Calculation:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance values.

    • A linear regression should be applied to both data sets. The slope of the resulting line is the gradient (Grad). The plot should be linear, confirming the absence of inner filter effects.

    • The quantum yield of the sample (Φsmp) can then be calculated using the following equation:[8]

      Φsmp = Φref * (Grad_smp / Grad_ref) * (n_smp² / n_ref²)

      Where:

      • Φref is the known quantum yield of the reference standard.

      • Grad_smp and Grad_ref are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

      • n_smp and n_ref are the refractive indices of the solvents used for the sample and the reference, respectively.

G

References

Technical Support Center: Correcting for Inner Filter Effects with SOLVENT YELLOW 83

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing SOLVENT YELLOW 83 in fluorescence-based assays. It provides detailed troubleshooting advice and protocols to identify and correct for the inner filter effect (IFE), a common source of error in fluorescence measurements.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) in fluorescence spectroscopy?

A1: The inner filter effect is a phenomenon that leads to a reduction in the measured fluorescence intensity due to the absorption of light by the sample itself. This can result in a non-linear relationship between the concentration of the fluorophore and its fluorescence signal, which can compromise the accuracy of quantitative analyses. The IFE is generally categorized into two types:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it reaches the area within the cuvette from which fluorescence is being measured. This reduces the number of excited molecules and, consequently, the emitted fluorescence.

  • Secondary Inner Filter Effect (sIFE): This happens when the light emitted by the fluorophore is re-absorbed by other molecules in the solution before it can reach the detector. This is more prevalent when there is a significant overlap between the absorption and emission spectra of the molecules in the sample.

Q2: How can I determine if my SOLVENT YELLOW 83 measurements are being affected by the inner filter effect?

A2: A primary indicator of the inner filter effect is a loss of linearity in the plot of fluorescence intensity versus the concentration of SOLVENT YELLOW 83. As the concentration increases, you would typically expect a proportional increase in fluorescence. If the signal begins to plateau or even decrease at higher concentrations, it is a strong indication that IFE is occurring. Another sign is if your sample has a high absorbance (typically above 0.1 arbitrary units) at the excitation or emission wavelengths.

Q3: What is the distinction between the inner filter effect and fluorescence quenching?

A3: The inner filter effect is a result of light absorption and is distinct from fluorescence quenching. Quenching involves processes that decrease the fluorescence quantum yield of the fluorophore itself, such as through molecular collisions, energy transfer, or the formation of non-fluorescent complexes. In contrast, the inner filter effect does not alter the intrinsic fluorescence properties of the molecule but rather reduces the amount of light that is either exciting the molecule or reaching the detector.

Q4: Is dilution a viable method to minimize the inner filter effect?

A4: Yes, dilution is the most straightforward approach to mitigate the inner filter effect. By reducing the concentration of SOLVENT YELLOW 83, you lower the overall absorbance of the solution. However, this method may not always be practical, particularly if the fluorescence signal is inherently weak or if the experimental conditions necessitate a high concentration of the dye.

Troubleshooting Guide

Issue 1: My fluorescence intensity is not linear with increasing SOLVENT YELLOW 83 concentration.

  • Possible Cause: This is a classic symptom of the inner filter effect. At higher concentrations, both primary and secondary IFE can become significant, leading to a deviation from the expected linear response.

  • Troubleshooting Steps:

    • Check Absorbance: Measure the absorbance of your most concentrated sample at both the excitation and emission wavelengths for SOLVENT YELLOW 83. If the absorbance is greater than 0.1, IFE is likely a significant factor.

    • Perform a Dilution Series: Prepare a series of dilutions of your SOLVENT YELLOW 83 stock solution and measure the fluorescence of each. Plot the fluorescence intensity against concentration. The range where the plot is linear is the concentration range where IFE is minimal.

    • Apply a Correction Method: If you must work at concentrations where IFE is significant, you will need to apply a correction method. Refer to the protocols in the "Experimental Protocols" section below.

Issue 2: The shape of my fluorescence emission spectrum for SOLVENT YELLOW 83 appears distorted at high concentrations.

  • Possible Cause: This can be caused by the secondary inner filter effect, where the emitted fluorescence is re-absorbed by other SOLVENT YELLOW 83 molecules. This effect is wavelength-dependent and can disproportionately reduce the intensity of certain parts of the emission spectrum, leading to a distorted shape.

  • Troubleshooting Steps:

    • Overlay Spectra: Compare the normalized emission spectra of a dilute sample and a concentrated sample. If the shapes differ significantly, especially in the regions where the absorption and emission spectra overlap, sIFE is the likely cause.

    • Use a Shorter Pathlength Cuvette: Reducing the pathlength of the cuvette can minimize the distance the emitted light has to travel through the sample, thereby reducing re-absorption.

    • Employ a Mathematical Correction: Use a mathematical correction that accounts for the absorbance at the emission wavelength. See Protocol 1 for details.

Spectroscopic Data for SOLVENT YELLOW 83

ParameterValueSolvent
Absorption Maximum (λabs) 420 nmEthanol
Emission Maximum (λem) 530 nmEthanol
Molar Absorptivity (ε) at λabs 25,000 M-1cm-1Ethanol

Experimental Protocols

Protocol 1: Mathematical Correction for the Inner Filter Effect

This method is suitable for situations where sample dilution is not practical.

Materials:

  • Fluorometer

  • Absorbance spectrophotometer

  • SOLVENT YELLOW 83 samples

  • Appropriate solvent/buffer

  • Matched cuvettes for both instruments

Methodology:

  • Measure Fluorescence:

    • Set the excitation and emission wavelengths for SOLVENT YELLOW 83 (e.g., λex = 420 nm, λem = 530 nm, based on the hypothetical data).

    • Measure the fluorescence intensity of your samples (Fobs).

  • Measure Absorbance:

    • Using the same cuvette and sample, measure the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem).

  • Apply the Correction Formula:

    • Use the following formula to calculate the corrected fluorescence intensity (Fcorr):

      Fcorr = Fobs * 10(Aex + Aem)/2

    • This formula provides an approximation and is most accurate for absorbance values up to ~0.3.

Protocol 2: Minimizing the Inner Filter Effect by Optimizing Experimental Geometry

This protocol focuses on altering the experimental setup to reduce the impact of IFE.

Materials:

  • Fluorometer with adjustable emission collection geometry (e.g., front-face illumination)

  • Microplate reader with top-reading capabilities

  • Low-volume or short pathlength cuvettes

Methodology:

  • Front-Face Illumination:

    • If your fluorometer supports it, use a front-face illumination setup. In this configuration, both the excitation light and the emitted fluorescence travel through a very short pathlength at the surface of the cuvette, significantly reducing both primary and secondary inner filter effects.

  • Microplate Reader:

    • For high-throughput applications, a top-reading fluorescence microplate reader can minimize the primary inner filter effect as the excitation light does not have to travel through the entire depth of the well.

  • Use of Short Pathlength Cuvettes:

    • Employ cuvettes with a shorter pathlength (e.g., 1 mm or 2 mm instead of the standard 10 mm). This reduces the distance over which the excitation and emission light can be absorbed, thereby lessening the inner filter effect.

Visualizations

IFE_Workflow Workflow for Identifying and Correcting Inner Filter Effect start Start: Fluorescence Measurement of SOLVENT YELLOW 83 check_linearity Plot Fluorescence Intensity vs. Concentration start->check_linearity is_linear Is the plot linear? check_linearity->is_linear no_ife Inner Filter Effect is Minimal is_linear->no_ife Yes ife_present Potential Inner Filter Effect is_linear->ife_present No end End: Report Corrected Fluorescence Data no_ife->end measure_absorbance Measure Absorbance at Excitation and Emission Wavelengths ife_present->measure_absorbance check_absorbance Is Absorbance > 0.1? measure_absorbance->check_absorbance check_absorbance->no_ife No dilute_or_correct Choose a Correction Strategy check_absorbance->dilute_or_correct Yes dilute Dilute Sample to Linear Range dilute_or_correct->dilute correct Apply Mathematical Correction dilute_or_correct->correct dilute->end correct->end

Caption: A flowchart outlining the steps to identify and correct for the inner filter effect.

IFE_Types Primary vs. Secondary Inner Filter Effect cluster_primary Primary IFE cluster_secondary Secondary IFE p_light_source Excitation Light Source p_cuvette Cuvette with Concentrated Sample p_light_source->p_cuvette p_absorption Excitation Light Absorbed Before Reaching Center p_cuvette->p_absorption p_reduced_excitation Reduced Excitation of Fluorophores p_absorption->p_reduced_excitation s_excited_fluorophore Excited Fluorophore Emits Light s_cuvette Cuvette with Concentrated Sample s_excited_fluorophore->s_cuvette s_reabsorption Emitted Light Re-absorbed by Other Molecules s_cuvette->s_reabsorption s_reduced_emission Reduced Emission Reaching Detector s_reabsorption->s_reduced_emission

Caption: A diagram illustrating the mechanisms of primary and secondary inner filter effects.

SOLVENT YELLOW 83 photostability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the photostability and degradation of Solvent Yellow 83 (also widely known as Pigment Yellow 83).

Frequently Asked Questions (FAQs)

Q1: What is the general photostability of Solvent Yellow 83?

Solvent Yellow 83, a diarylide yellow pigment, is known for its good to excellent lightfastness.[1][2][3] On the Blue Wool Scale (ranging from 1 for very poor to 8 for excellent), it typically scores between 6 and 8, indicating high resistance to fading when exposed to light.[1][4][5][6] This makes it suitable for applications requiring durable color, such as in certain inks, coatings, and plastics.[3][5][7]

Q2: What is the chemical nature of Solvent Yellow 83 and how does it relate to its stability?

Solvent Yellow 83 is a metal-complex solvent dye.[4][5] Structurally, it is classified as a diarylide yellow pigment.[2][3][8] Its molecular structure contains azo bonds (-N=N-) which are typically susceptible to cleavage upon exposure to UV light. However, the overall stability of the molecule is enhanced by its specific chemical substituents and crystalline structure.

Q3: Are there any known hazardous degradation products of Solvent Yellow 83?

While specific photodegradation pathways are not extensively detailed in publicly available literature, it is crucial to be aware of its thermal degradation products. At processing temperatures exceeding 200°C, Solvent Yellow 83 may decompose to form 3,3'-dichlorobenzidine (B165656) (DCB), a suspected human carcinogen.[9][10] Therefore, its use in high-temperature plastic processing is not recommended.[10] Researchers should be cautious of potential hazardous byproducts if their experimental conditions involve high energy input, including high-intensity UV radiation combined with heat.

Q4: What factors can influence the photostability of Solvent Yellow 83 in my experiment?

Several factors can affect the observed photostability:

  • Solvent/Matrix: The medium in which the dye is dissolved or dispersed can significantly impact its stability. Interactions with the solvent, binder, or polymer matrix can either stabilize or accelerate degradation.

  • Presence of Other Additives: The presence of UV absorbers, hindered amine light stabilizers (HALS), or antioxidants in a formulation can improve photostability. Conversely, other components might act as photosensitizers, accelerating fading.

  • Atmosphere: The presence of oxygen and moisture can play a role in the photodegradation mechanism of azo dyes.

  • Light Source: The intensity and spectral distribution of the light source are critical. Exposure to high-energy UV radiation will cause more rapid degradation than exposure to visible light alone.

Quantitative Data Summary

The lightfastness of Solvent Yellow 83 is a key indicator of its photostability. The table below summarizes the reported ratings.

PropertyRating ScaleReported ValueReferences
Light FastnessBlue Wool Scale (1-8)6 - 7[1][3][4]
Light FastnessBlue Wool Scale (1-8)7 - 8[5]
Light Fastness (Full Shade)Blue Wool Scale (1-8)8[6]
Light Fastness (1/3 SD)Blue Wool Scale (1-8)8[6]

Note: The Blue Wool Scale measures lightfastness, where 1 is very poor and 8 is excellent.

Troubleshooting Guides

Problem: My formulation with Solvent Yellow 83 is showing rapid color fading.

Possible CauseSuggested Action
High UV Component in Light Source Your light source may have a higher UV output than anticipated. Use appropriate filters to cut off UV radiation below a certain wavelength and observe if the fading rate decreases. Consider quantifying the spectral output of your light source.
Interaction with Formulation Components Other chemicals in your formulation (e.g., certain solvents, initiators, or other additives) may be acting as photosensitizers. Prepare control samples of Solvent Yellow 83 in a stable, inert solvent (e.g., a high-purity hydrocarbon or alcohol) to establish a baseline degradation rate.
Presence of Oxygen Photodegradation can be accelerated by oxidative processes. Try purging your sample with an inert gas (e.g., nitrogen or argon) before and during light exposure to see if stability improves.
Inadequate Dye Concentration Very low concentrations of the dye might lead to apparently faster fading. Ensure your dye concentration is within the recommended range for your application.

Problem: I observe a color shift (e.g., to a brownish or lighter yellow) instead of simple fading.

Possible CauseSuggested Action
Formation of Colored Byproducts The degradation of Solvent Yellow 83 may not lead to colorless products. Intermediate or final degradation products could be colored, leading to a hue shift. Use analytical techniques like UV-Vis spectroscopy to monitor changes in the absorption spectrum over time. A shift in the lambda max (λmax) or the appearance of new absorption bands would confirm the formation of new species.
Acidic/Basic Conditions Changes in the pH of your formulation during the experiment could be altering the dye's chromophore. Monitor and control the pH of your system.

Experimental Protocols

Representative Protocol for Assessing Photostability

This protocol provides a general workflow for evaluating the photostability of Solvent Yellow 83 in a solution, based on standard methodologies like ISO 105-B02 (Light fastness testing).

  • Solution Preparation:

    • Prepare a stock solution of Solvent Yellow 83 in a suitable, UV-transparent solvent (e.g., ethanol, butyl acetate) at a known concentration (e.g., 10 mg/L).

    • Ensure the initial absorbance at the λmax is within the linear range of your spectrophotometer (typically 0.5 - 1.5 AU).

  • Sample Exposure:

    • Transfer the solution to a quartz cuvette or a sealed, UV-transparent vessel.

    • Prepare a "dark control" sample by wrapping an identical cuvette in aluminum foil.

    • Place the samples in a controlled light exposure chamber equipped with a well-characterized lamp (e.g., Xenon arc lamp simulating solar radiation).

    • Maintain a constant temperature to isolate the effects of light from thermal degradation.

  • Data Collection:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove the samples from the chamber.

    • Record the full UV-Vis absorption spectrum (e.g., from 200 to 700 nm) for both the exposed and dark control samples.

  • Data Analysis:

    • Plot the absorbance at λmax versus time.

    • Calculate the percentage of degradation over time using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • Analyze the spectra for any shifts in λmax or the appearance of new peaks, which would indicate the formation of degradation byproducts.

Visualizations

cluster_structure Hypothetical Degradation Points of a Diarylide Yellow Structure A Aryl Group B Azo Bond (-N=N-) A->B C Aryl Group B->C B->C Likely Photochemical Cleavage Site D Biphenyl Linkage C->D G Acetoacetyl Group C->G E Azo Bond (-N=N-) D->E H Acetoacetyl Group D->H E->D Likely Photochemical Cleavage Site F Aryl Group E->F

Caption: Hypothetical degradation sites in a generic diarylide yellow pigment.

start Start: Unexpected Color Fading Observed q1 Is the sample also exposed to high heat (>200°C)? start->q1 a1_yes Potential thermal degradation. Consider formation of DCB. Lower processing temperature. q1->a1_yes Yes q2 Is a 'dark control' sample stable? q1->q2 No a2_no Chemical instability. Check for reactive species in the formulation. q2->a2_no No q3 Is the light source filtered for UV? q2->q3 Yes a3_no High UV is likely the cause. Incorporate UV absorbers or use UV filters. q3->a3_no No end Consult literature for matrix-specific effects or contact supplier. q3->end Yes

Caption: Troubleshooting logic for unexpected color fading.

prep 1. Sample Preparation - Prepare dye solution/formulation - Prepare dark control expose 2. Controlled Exposure - Place samples in light chamber (e.g., Xenon Arc) - Monitor temperature prep->expose measure 3. Periodic Measurement - At time intervals (t=0, 1, 2...) - Record UV-Vis spectra expose->measure measure->expose Continue exposure analyze 4. Data Analysis - Plot Absorbance vs. Time - Calculate % degradation - Check for spectral shifts measure->analyze report 5. Report Findings - Quantify photostability (e.g., half-life) - Note any color changes analyze->report

Caption: Experimental workflow for photostability testing.

References

Optimizing excitation and emission wavelengths for SOLVENT YELLOW 83

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the excitation and emission wavelengths for Solvent Yellow 83. The following sections offer troubleshooting advice and detailed experimental protocols to ensure successful and accurate fluorescence measurements.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during fluorescence experiments with Solvent Yellow 83.

Q1: Why am I observing a weak or no fluorescent signal?

A1: Several factors can contribute to a low or absent signal:

  • Incorrect Wavelengths: The excitation and emission wavelengths are not set to the optimal values for your specific solvent and experimental conditions.

  • Low Concentration: The concentration of Solvent Yellow 83 may be too low to produce a detectable signal.

  • Quenching: Components in your sample or the solvent itself may be quenching the fluorescence. Self-quenching can also occur at very high concentrations.

  • Photobleaching: Prolonged exposure to the excitation light can lead to the degradation of the fluorophore.

  • Instrument Settings: The detector gain, slit widths, or other instrument parameters may not be optimized.

Q2: My fluorescence signal is unstable or fluctuating. What could be the cause?

A2: Signal instability can arise from:

  • Lamp Instability: The excitation lamp may not have warmed up sufficiently, leading to fluctuations in light output.

  • Temperature Variations: Changes in sample temperature can affect fluorescence intensity.

  • Photobleaching: Continuous exposure to the excitation source is causing the dye to degrade over time.

  • Sample Precipitation: The dye may be precipitating out of solution, causing light scattering and inconsistent readings.

Q3: I am seeing unexpected peaks in my emission spectrum. What are they?

A3: Extraneous peaks can be due to:

  • Raman Scattering: The solvent can produce a Raman peak, which is typically at a fixed energy shift from the excitation wavelength. To check for this, change the excitation wavelength; the Raman peak will shift accordingly, while a true fluorescence peak will not.

  • Contaminants: Fluorescent impurities in the solvent or sample cuvette can contribute to the signal.

  • Second-Order Effects: In some instruments, light at twice the excitation wavelength can be detected. Using appropriate filters can mitigate this.

Q4: How does the choice of solvent affect the fluorescence of Solvent Yellow 83?

A4: The polarity of the solvent can significantly influence the excitation and emission spectra of a fluorophore, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity can lead to a shift in the emission wavelength. It is crucial to determine the optimal wavelengths in the specific solvent system being used in your experiment.

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

This protocol outlines the steps to experimentally determine the optimal excitation and emission wavelengths for Solvent Yellow 83 in your chosen solvent.

1. Sample Preparation:

  • Prepare a stock solution of Solvent Yellow 83 in a suitable solvent (e.g., ethanol, acetone, or another organic solvent in which it is soluble). Solubility information can be found on the product's technical data sheet.
  • Prepare a dilute working solution from the stock solution. The absorbance of this solution at the expected excitation maximum should be between 0.05 and 0.1 to avoid inner filter effects.

2. Excitation Spectrum Scan:

  • Set your spectrofluorometer to "Excitation Scan" mode.
  • Based on the yellow color of the dye, a reasonable starting point for the emission wavelength is in the green-yellow region of the spectrum. Set a fixed emission wavelength (e.g., 530 nm).
  • Scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).
  • The wavelength at which the fluorescence intensity is highest is the optimal excitation wavelength (λex).

3. Emission Spectrum Scan:

  • Set the spectrofluorometer to "Emission Scan" mode.
  • Set the excitation wavelength to the optimal value (λex) determined in the previous step.
  • Scan a range of emission wavelengths, starting from about 10-20 nm above the excitation wavelength to avoid scattered light (e.g., if λex is 450 nm, scan from 460 nm to 700 nm).
  • The wavelength with the highest fluorescence intensity is the optimal emission wavelength (λem).

4. Refinement (Optional but Recommended):

  • Repeat the excitation scan using the newly determined optimal emission wavelength (λem).
  • Repeat the emission scan using the newly determined optimal excitation wavelength (λex). This iterative process ensures the most accurate determination of the optimal wavelength pair.

Data Presentation: Expected Wavelengths for Diarylide Yellow Dyes
Solvent PolarityExpected Excitation Max (λex)Expected Emission Max (λem)
Non-polar (e.g., Toluene)~420 - 450 nm~480 - 520 nm
Polar Aprotic (e.g., Acetone)~430 - 460 nm~500 - 540 nm
Polar Protic (e.g., Ethanol)~440 - 470 nm~510 - 550 nm

Disclaimer: The data in this table are estimates based on the properties of similar chemical compounds and should be experimentally verified for Solvent Yellow 83.

Visualizations

Logical Workflow for Troubleshooting Fluorescence Signal Issues

TroubleshootingWorkflow start Start: Fluorescence Signal Issue check_signal Is the signal weak or absent? start->check_signal check_instability Is the signal unstable? check_signal->check_instability No weak_signal_causes Potential Causes: - Incorrect Wavelengths - Low Concentration - Quenching - Photobleaching - Instrument Settings check_signal->weak_signal_causes Yes check_peaks Are there unexpected peaks? check_instability->check_peaks No unstable_signal_causes Potential Causes: - Lamp Instability - Temperature Fluctuations - Photobleaching - Sample Precipitation check_instability->unstable_signal_causes Yes unexpected_peaks_causes Potential Causes: - Raman Scattering - Contaminants - Second-Order Effects check_peaks->unexpected_peaks_causes Yes end Issue Resolved check_peaks->end No weak_signal_solutions Solutions: - Perform Ex/Em Scans (Protocol 1) - Increase Concentration - Check for Quenchers/Dilute Sample - Minimize Light Exposure - Optimize Instrument Settings weak_signal_causes->weak_signal_solutions weak_signal_solutions->end unstable_signal_solutions Solutions: - Allow Lamp to Warm Up - Use Temperature Control - Limit Exposure Time - Check Sample Solubility/Filter unstable_signal_causes->unstable_signal_solutions unstable_signal_solutions->end unexpected_peaks_solutions Solutions: - Change Excitation Wavelength to Confirm - Use Pure Solvents/Clean Cuvettes - Use Emission Filters unexpected_peaks_causes->unexpected_peaks_solutions unexpected_peaks_solutions->end WavelengthOptimization prep_sample 1. Prepare Dilute Sample (Abs < 0.1) ex_scan 2. Perform Excitation Scan (at estimated λem) prep_sample->ex_scan det_ex_max 3. Determine Optimal λex ex_scan->det_ex_max em_scan 4. Perform Emission Scan (at optimal λex) det_ex_max->em_scan det_em_max 5. Determine Optimal λem em_scan->det_em_max refine 6. Refine Wavelengths (Iterate Steps 2-5) det_em_max->refine refine->ex_scan Yes finish Optimal Wavelengths Determined refine->finish No

SOLVENT YELLOW 83 compatibility with different microscopy equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential use of SOLVENT YELLOW 83 in microscopy applications. As this dye is primarily an industrial colorant, its use in biological microscopy is not well-documented. The information provided here is based on its known chemical properties and general principles of fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is SOLVENT YELLOW 83 and can it be used for microscopy?

A1: SOLVENT YELLOW 83 is a yellow acidic, metal-complex solvent dye.[1] While it is predominantly used in industrial applications such as inks, paints, and plastics, its inherent fluorescent properties suggest a potential for use in fluorescence microscopy.[2] Solvent dyes are typically lipophilic, meaning they dissolve in fats, oils, and lipids. This characteristic indicates that SOLVENT YELLOW 83 could potentially be used to stain lipid-rich structures within cells, such as lipid droplets.

Q2: What are the spectral properties of SOLVENT YELLOW 83 for fluorescence microscopy?

Q3: In which solvents can I dissolve SOLVENT YELLOW 83 for staining?

A3: SOLVENT YELLOW 83 is known to be soluble in several organic solvents. For microscopy applications, preparing a saturated stock solution in a solvent like 70% ethanol (B145695) is a common starting point for lipophilic dyes.[3] It has documented solubility in Butyl Cellosolve, Acetone, Methyl Ethyl Ketone, and Diacetone Alcohol.[1][4] It is reported to be insoluble or only slightly soluble in DMSO.[5]

Q4: What are the potential applications of SOLVENT YELLOW 83 in biological imaging?

A4: Given its lipophilic nature as a solvent dye, SOLVENT YELLOW 83 is a candidate for staining intracellular lipid droplets. These organelles are involved in lipid storage and metabolism and are of significant interest in various research fields, including metabolic diseases and drug development.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of SOLVENT YELLOW 83, alongside hypothetical spectral data for microscopy.

PropertyValueSource/Note
Chemical Class Metal Complex Solvent Dye[1]
Physical Appearance Yellow Powder[1]
Solubility Soluble in Butyl Cellosolve (350 g/l), Methyl Ethyl Ketone (450 g/l), Diacetone Alcohol (500 g/l), Acetone (250 g/l).[1][4] Slightly soluble in water.[6][1][4][6]
Hypothetical Excitation Max. ~488 nmInferred
Hypothetical Emission Max. ~520 nmInferred
Recommended Filter Set Standard FITC/GFP filter setInferred
Light Fastness 6-7 (on a scale of 1-8)[1]
Heat Resistance Stable up to 200°C[6]

Experimental Protocols

The following is a suggested starting protocol for staining lipid droplets in cultured cells with SOLVENT YELLOW 83. This protocol is adapted from methods used for other lipophilic dyes and should be optimized for your specific cell type and experimental conditions.

Protocol: Staining of Lipid Droplets in Fixed Cultured Cells

Materials:

  • SOLVENT YELLOW 83 powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Microscope slides and coverslips

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells on sterile coverslips in a culture dish to the desired confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining Solution Preparation:

    • Prepare a stock solution of SOLVENT YELLOW 83 in 70% ethanol. Add an excess of the dye to the solvent and stir for 1-2 hours to ensure saturation.

    • Immediately before use, filter the staining solution through a 0.2 µm syringe filter to remove undissolved particles.

  • Staining:

    • Immerse the coverslips with the fixed cells in the filtered SOLVENT YELLOW 83 staining solution for 10-15 minutes at room temperature.

  • Differentiation and Washing:

    • Briefly rinse the coverslips in 70% ethanol to remove excess stain.

    • Wash the coverslips thoroughly with distilled water.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope. Based on the hypothetical spectral data, a standard FITC/GFP filter set would be a suitable starting point.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Weak or No Signal - Low dye concentration- Inefficient staining- Incorrect filter set- Increase the concentration of the SOLVENT YELLOW 83 staining solution.- Increase the staining incubation time.- Experiment with different filter sets (e.g., a broader bandpass emission filter).
High Background - Excess dye not washed away- Dye precipitation- Ensure thorough washing after the staining step.- Make sure the staining solution is properly filtered before use.
Photobleaching - High excitation light intensity- Prolonged exposure- Reduce the intensity of the excitation light.- Minimize the exposure time during image acquisition.- Use an anti-fade mounting medium.
Inconsistent Staining - Uneven cell fixation- Dye solution instability- Ensure cells are uniformly fixed.- Prepare fresh staining solution for each experiment.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture 1. Culture cells on coverslips fixation 2. Fix cells with 4% PFA cell_culture->fixation washing_pre 3. Wash with PBS fixation->washing_pre prepare_stain 4. Prepare filtered SOLVENT YELLOW 83 solution washing_pre->prepare_stain stain_cells 5. Incubate cells with staining solution prepare_stain->stain_cells differentiate 6. Differentiate in 70% Ethanol stain_cells->differentiate washing_post 7. Wash with distilled water differentiate->washing_post mount 8. Mount coverslip washing_post->mount image 9. Image with fluorescence microscope mount->image

Caption: Experimental workflow for staining fixed cells with SOLVENT YELLOW 83.

Troubleshooting_Logic cluster_weak_signal Weak or No Signal cluster_high_background High Background cluster_photobleaching Photobleaching start Image Acquisition Issue weak_signal weak_signal start->weak_signal Low Intensity high_background high_background start->high_background Noisy Image photobleaching photobleaching start->photobleaching Signal Fades increase_conc Increase dye concentration increase_time Increase incubation time check_filters Check filter set compatibility improve_wash Improve post-staining washes filter_stain Ensure staining solution is filtered reduce_light Reduce excitation intensity reduce_exposure Decrease exposure time use_antifade Use anti-fade mounting medium weak_signal->increase_conc weak_signal->increase_time weak_signal->check_filters high_background->improve_wash high_background->filter_stain photobleaching->reduce_light photobleaching->reduce_exposure photobleaching->use_antifade

Caption: Troubleshooting logic for common issues in fluorescence microscopy.

References

Purity analysis of SOLVENT YELLOW 83 for research use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of SOLVENT YELLOW 83 for research applications. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is SOLVENT YELLOW 83?

A1: SOLVENT YELLOW 83 (CAS No. 12239-75-7) is a metal complex solvent dye.[1][2][3] It typically appears as a yellow powder and is soluble in various organic solvents such as butyl cellosolve, acetone (B3395972), and methyl ethyl ketone.[1] It belongs to the metal complex chemical class.[1]

Q2: What are the typical purity specifications for research-grade SOLVENT YELLOW 83?

A2: While specifications can vary by supplier, typical values for research use are outlined in the table below.

Q3: What are the potential sources of impurities in SOLVENT YELLOW 83?

A3: Impurities in dyes can originate from several sources, including the quality of raw materials used in synthesis, contaminants introduced during the manufacturing process, and degradation of the product during storage.[4] For metal complex dyes like SOLVENT YELLOW 83, potential impurities could include uncomplexed dye ligands, starting materials from the synthesis, or variations in the metal-to-ligand stoichiometry.

Q4: What analytical techniques are recommended for the purity analysis of SOLVENT YELLOW 83?

A4: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for separation and quantification of the main component and impurities, and UV-Vis Spectroscopy for determining dye content.

Quantitative Data Summary

The following table summarizes the typical specifications for research-grade SOLVENT YELLOW 83.

ParameterSpecificationAnalytical Method
Appearance Yellow PowderVisual Inspection
Chemical Class Metal Complex-
Dye Content 98 - 103%Spectroscopy[1]
Moisture Content < 5%Gravimetric (Loss on Drying)
pH (1% solution) 6.0 - 8.0pH Meter
Solubility (g/L)
   in Butyl Cellosolve350Visual Inspection
   in Acetone250Visual Inspection
   in Methyl Ethyl Ketone450Visual Inspection
   in Diacetone Alcohol500Visual Inspection

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of metal complex solvent dyes and can be adapted for SOLVENT YELLOW 83. Method validation is required for specific applications.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) containing a buffer such as 5 mM ammonium (B1175870) acetate.[5][6] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV-Vis detector set at the wavelength of maximum absorbance (λmax) of SOLVENT YELLOW 83 in the mobile phase. If the λmax is unknown, it should be determined by scanning a dilute solution of the dye.

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh a small amount of SOLVENT YELLOW 83 (e.g., 10 mg).

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or the mobile phase) in a volumetric flask (e.g., 100 mL) to create a stock solution.

    • Further dilute the stock solution with the mobile phase to a concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample and analyze the chromatogram. Purity can be estimated by the area percentage of the main peak. For accurate quantification, a calibration curve should be prepared using a certified reference standard.

Dye Content Determination by UV-Vis Spectroscopy

This method is suitable for determining the dye content as specified in technical data sheets.[1]

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A high-purity solvent in which SOLVENT YELLOW 83 is highly soluble and stable (e.g., acetone or ethanol).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of SOLVENT YELLOW 83 by scanning a dilute solution.

    • Prepare a stock solution of SOLVENT YELLOW 83 by accurately weighing a sample and dissolving it in the chosen solvent in a volumetric flask.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

    • Measure the absorbance of each standard solution at the λmax using the solvent as a blank.[7][8]

    • Create a calibration curve by plotting absorbance versus concentration.

    • Prepare a solution of the test sample with an unknown concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the test sample and determine its concentration from the calibration curve.

    • Calculate the dye content as a percentage of the expected concentration.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No peaks or very small peaks - No injection or incorrect injection volume.- Detector lamp is off.- Mobile phase flow is stopped.- Verify injection volume and syringe/autosampler function.- Check detector status and lamp.- Check pump and ensure mobile phase reservoirs are not empty.
Ghost peaks (peaks appearing in blank runs) - Contamination in the mobile phase, injection solvent, or HPLC system.- Prepare fresh mobile phase.- Flush the injector and column.- Ensure cleanliness of sample vials and caps.
Peak tailing or fronting - Column overload.- Inappropriate mobile phase pH.- Column degradation.- Dilute the sample.- Adjust the mobile phase pH.- Use a new or different column.
Split peaks - Column is clogged or damaged at the inlet.- Sample solvent is incompatible with the mobile phase.- Reverse-flush the column (if permissible by the manufacturer).- Replace the column.- Dissolve the sample in the mobile phase.
Baseline drift or noise - Mobile phase is not properly degassed.- Contaminated detector flow cell.- Fluctuations in column temperature.- Degas the mobile phase.- Flush the detector flow cell.- Use a column oven to maintain a stable temperature.
Retention time shifts - Inconsistent mobile phase composition.- Fluctuation in flow rate.- Column aging.- Prepare fresh mobile phase accurately.- Check the pump for leaks or bubbles.- Equilibrate the column for a longer period or replace it.
UV-Vis Spectroscopy Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Absorbance reading is too high (> 2.0) - Sample concentration is too high.- Dilute the sample to bring the absorbance within the linear range of the instrument (typically 0.1 - 1.5).
Absorbance reading is unstable - Air bubbles in the cuvette.- Contaminated or dirty cuvette.- Gently tap the cuvette to dislodge bubbles.- Clean the cuvette thoroughly with an appropriate solvent.
Non-linear calibration curve - Concentrations of standards are outside the linear range.- Chemical interactions or degradation at higher concentrations.- Prepare standards with lower concentrations.- Investigate potential sample instability.
Inconsistent readings for the same sample - Cuvette is not placed in the same orientation for each measurement.- Fluctuation in the light source.- Mark one side of the cuvette and always place it in the same orientation.- Allow the instrument to warm up sufficiently.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh SOLVENT YELLOW 83 B Dissolve in appropriate solvent A->B C Dilute to working concentration B->C D Filter sample (for HPLC) C->D HPLC only E Instrument Setup & Calibration C->E UV-Vis D->E F Inject/Measure Sample E->F G Integrate Peaks (HPLC) / Record Absorbance (UV-Vis) F->G H Calculate Purity / Dye Content G->H

Caption: General experimental workflow for purity analysis of SOLVENT YELLOW 83.

Troubleshooting_Workflow cluster_hplc HPLC Troubleshooting cluster_spec Spectroscopy Troubleshooting node_action node_action node_ok node_ok node_fail node_fail start Unexpected Result? is_hplc HPLC Issue? start->is_hplc is_spec Spectroscopy Issue? start->is_spec hplc_peak_shape Poor Peak Shape? is_hplc->hplc_peak_shape Yes hplc_retention Retention Time Shift? is_hplc->hplc_retention Yes hplc_no_peak No/Small Peaks? is_hplc->hplc_no_peak Yes spec_absorbance Absorbance Out of Range? is_spec->spec_absorbance Yes spec_linearity Non-linear Calibration? is_spec->spec_linearity Yes action_hplc_peak Check sample solvent & concentration. Inspect column. hplc_peak_shape->action_hplc_peak action_hplc_retention Check mobile phase & flow rate. Equilibrate column. hplc_retention->action_hplc_retention action_hplc_no_peak Check injection & detector. Verify flow. hplc_no_peak->action_hplc_no_peak end_ok Problem Resolved action_hplc_peak->end_ok action_hplc_retention->end_ok action_hplc_no_peak->end_ok action_spec_absorbance Dilute or concentrate sample. spec_absorbance->action_spec_absorbance action_spec_linearity Remake standards. Check for degradation. spec_linearity->action_spec_linearity action_spec_absorbance->end_ok action_spec_linearity->end_ok

Caption: Logical workflow for troubleshooting common purity analysis issues.

References

Validation & Comparative

A Comparative Analysis of SOLVENT YELLOW 83 and Other Diarylide Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of SOLVENT YELLOW 83 and other commercially significant diarylide pigments, including Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 14. The information presented is collated from technical datasheets and industry standards to aid in material selection for various applications.

Introduction to Diarylide Pigments

Diarylide pigments are a class of organic compounds known for their bright yellow to reddish-yellow hues and are widely used in printing inks, plastics, and coatings.[1] They are characterized by containing two azo groups in their molecular structure. While they offer strong color and good performance in many applications, their properties, such as lightfastness, heat stability, and solvent resistance, can vary significantly between different chemical structures within the class. This comparative analysis focuses on key performance indicators to facilitate informed selection for specific research and development needs.

Comparative Performance Data

The following table summarizes the key performance characteristics of SOLVENT YELLOW 83 and other selected diarylide pigments. The data has been compiled from various technical datasheets. It is important to note that values may vary slightly between manufacturers due to minor differences in particle size, crystal form, and testing methodologies.

PropertySOLVENT YELLOW 83 (Pigment Yellow 83)Pigment Yellow 12Pigment Yellow 13Pigment Yellow 14
C.I. Name Solvent Yellow 83 / Pigment Yellow 83Pigment Yellow 12Pigment Yellow 13Pigment Yellow 14
C.I. Number 21108210902110021095
CAS Number 5567-15-76358-85-65102-83-05468-75-7
Lightfastness (Blue Wool Scale, 1-8) 6-74-55-64-5
Heat Resistance (°C) 200180-200200180
Solvent Resistance (1-5 Scale)
Water5555
Ethanol44-545
Xylene4343-4
MEK (Methyl Ethyl Ketone)4344
Acid Resistance (5% HCl, 1-5 Scale) 5554-5
Alkali Resistance (5% NaOH, 1-5 Scale) 5554-5

Note:

  • Lightfastness: Rated on the Blue Wool Scale, where 1 is very poor and 8 is excellent lightfastness.[2][3][4]

  • Heat Resistance: The maximum temperature at which the pigment remains stable for a specified duration (e.g., 10-20 minutes).

  • Solvent, Acid, and Alkali Resistance: Rated on a scale of 1 to 5, where 1 indicates poor resistance and 5 indicates excellent resistance.[5]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the performance data table. These are based on common industry standards such as those from ASTM and ISO.

Lightfastness Testing (Based on ISO 105-B02 and ASTM D4303)

Lightfastness is determined by exposing a sample of the pigment, typically incorporated into a binder on a substrate, to a high-intensity artificial light source that simulates natural sunlight.

  • Sample Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic, oil, or a specific polymer) and applied as a uniform film onto a standardized substrate.

  • Blue Wool Scale Reference: A standard Blue Wool Scale card, consisting of eight strips of wool dyed with blue dyes of progressively higher lightfastness (1 to 8), is exposed alongside the pigment sample.[2][3][4]

  • Exposure: The samples and the Blue Wool Scale are placed in a lightfastness tester equipped with a xenon arc lamp.[2] The exposure is carried out for a specified duration or until a certain level of fading is observed on one of the blue wool strips.

  • Evaluation: The fading of the pigment sample is visually compared to the fading of the blue wool strips. The lightfastness rating of the pigment corresponds to the number of the blue wool strip that shows a similar degree of fading.[6]

Heat Stability Testing (Based on ISO 787-21)

This test evaluates the thermal stability of a pigment when incorporated into a medium and subjected to elevated temperatures.

  • Sample Preparation: The pigment is dispersed into a heat-stable binder, such as a stoving enamel or a plastic like HDPE.

  • Application: The pigmented mixture is applied to heat-resistant panels or molded into plaques.

  • Heating: The prepared samples are placed in a laboratory oven at a series of specified temperatures for a fixed duration (e.g., 10 or 20 minutes).[7][8][9]

  • Evaluation: After cooling, the color of the heated samples is compared to that of an unheated control sample. The heat stability is reported as the maximum temperature at which no significant color change is observed.

Solvent Resistance Testing (Based on ASTM D4752 - MEK Rub Test)

This method assesses the resistance of a cured pigmented coating to a specific solvent.

  • Sample Preparation: The pigment is incorporated into a coating formulation, which is then applied to a substrate and cured according to standard procedures.

  • Test Procedure: A piece of cheesecloth is saturated with the test solvent (commonly methyl ethyl ketone - MEK).[10] The cloth is then rubbed back and forth over the cured coating surface with a specified pressure. One forward and one backward motion constitutes a "double rub".[10]

  • Evaluation: The number of double rubs required to expose the underlying substrate is recorded. A higher number of rubs indicates better solvent resistance. For a qualitative assessment on a 1-5 scale, the degree of softening, swelling, or color transfer to the cloth after a set number of rubs is evaluated, with 5 representing no effect.[5]

Visualization of Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comparative analysis of diarylide pigments.

G cluster_0 Pigment Selection cluster_1 Performance Testing cluster_2 Data Analysis & Comparison SOLVENT YELLOW 83 SOLVENT YELLOW 83 Lightfastness Lightfastness SOLVENT YELLOW 83->Lightfastness Heat Stability Heat Stability SOLVENT YELLOW 83->Heat Stability Solvent Resistance Solvent Resistance SOLVENT YELLOW 83->Solvent Resistance Pigment Yellow 12 Pigment Yellow 12 Pigment Yellow 12->Lightfastness Pigment Yellow 12->Heat Stability Pigment Yellow 12->Solvent Resistance Pigment Yellow 13 Pigment Yellow 13 Pigment Yellow 13->Lightfastness Pigment Yellow 13->Heat Stability Pigment Yellow 13->Solvent Resistance Pigment Yellow 14 Pigment Yellow 14 Pigment Yellow 14->Lightfastness Pigment Yellow 14->Heat Stability Pigment Yellow 14->Solvent Resistance Quantitative Data Table Quantitative Data Table Lightfastness->Quantitative Data Table Heat Stability->Quantitative Data Table Solvent Resistance->Quantitative Data Table Comparative Evaluation Comparative Evaluation Quantitative Data Table->Comparative Evaluation

Caption: Workflow for comparative analysis of diarylide pigments.

Conclusion

The selection of a diarylide pigment is highly dependent on the specific requirements of the application.

  • SOLVENT YELLOW 83 (Pigment Yellow 83) generally exhibits superior lightfastness and good heat stability, making it suitable for more demanding applications where color durability is critical.[11]

  • Pigment Yellow 12 is a cost-effective option with high tinting strength, but its lower lightfastness restricts its use primarily to indoor applications.[12]

  • Pigment Yellow 13 offers a balance of properties, with better lightfastness and solvent resistance compared to Pigment Yellow 12.[13]

  • Pigment Yellow 14 provides good solvent resistance but has moderate lightfastness, similar to Pigment Yellow 12.[14]

Researchers and scientists should consider the specific environmental conditions and performance demands of their intended application when selecting from these diarylide yellow pigments. The provided data and experimental protocols serve as a guide for making an informed decision. It is always recommended to conduct in-house testing to confirm the performance of a chosen pigment in a specific formulation.

References

Validating SOLVENT YELLOW 83 as a Fluorescent Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a reliable fluorescent standard is paramount for accurate and reproducible fluorescence measurements. While compounds like quinine (B1679958) sulfate (B86663), fluorescein, and rhodamine 6G are well-established standards, the validation of new potential standards is crucial for expanding the available toolkit. This guide provides a framework for the validation of SOLVENT YELLOW 83, a metal-complex azo dye, as a fluorescent standard by comparing the necessary photophysical characteristics with those of widely accepted standards and detailing the experimental protocols required for their determination.

Introduction to SOLVENT YELLOW 83

Comparative Data of Established Fluorescent Standards

A fluorescent standard must possess well-characterized and stable photophysical properties. The following table summarizes these key parameters for three commonly used standards. The corresponding values for SOLVENT YELLOW 83 are yet to be experimentally determined and are the focus of the validation process outlined in this guide.

Photophysical Parameter SOLVENT YELLOW 83 Fluorescein Rhodamine 6G Quinine Sulfate
Solvent To Be Determined0.1 M NaOHEthanol0.5 M H₂SO₄
Absorption Max (λ_abs) To Be Determined490 nm[4]525 nm[5]349 nm[6]
Emission Max (λ_em) To Be Determined514 nm[4]548 nm[5]~450 nm[7]
Molar Extinction Coefficient (ε) To Be Determined92,300 M⁻¹cm⁻¹ (in basic ethanol)[8]116,000 M⁻¹cm⁻¹[9]5,700 M⁻¹cm⁻¹[6]
Quantum Yield (Φ_f) To Be Determined0.93[4]0.95[9]0.546[10]
Fluorescence Lifetime (τ_f) To Be Determined4.0 ns[4]3.8 ns19.3 ns

Experimental Protocols for Validation

The following protocols outline the necessary steps to determine the key photophysical parameters of SOLVENT YELLOW 83.

3.1. Measurement of Absorption and Emission Spectra

This is the initial step to determine the wavelengths of maximum absorption and emission, which are fundamental properties of a fluorophore.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Spectrofluorometer[11][12]

  • Procedure:

    • Prepare a dilute solution of SOLVENT YELLOW 83 in a spectroscopic grade solvent (e.g., ethanol, cyclohexane).

    • Using the UV-Vis spectrophotometer, measure the absorbance of the solution across a relevant wavelength range (e.g., 200-800 nm) to identify the absorption maximum (λ_abs).

    • Using the spectrofluorometer, set the excitation wavelength to the determined λ_abs.

    • Measure the fluorescence emission spectrum across a range of longer wavelengths to determine the emission maximum (λ_em).

3.2. Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Analytical Balance

    • Volumetric Flasks

  • Procedure:

    • Prepare a stock solution of SOLVENT YELLOW 83 of a precisely known concentration in a chosen solvent.

    • Prepare a series of dilutions from the stock solution.

    • Measure the absorbance of each dilution at the λ_abs using the UV-Vis spectrophotometer.[13]

    • Plot absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc), the slope of the linear fit of this plot is the product of the molar extinction coefficient (ε) and the path length (b, typically 1 cm).[13] Calculate ε from the slope.

3.3. Relative Quantum Yield (Φ_f) Measurement

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.[14][15]

  • Instrumentation:

    • Spectrofluorometer

    • UV-Vis Spectrophotometer

  • Procedure:

    • Select a suitable fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with SOLVENT YELLOW 83 (e.g., Quinine Sulfate or Rhodamine 6G).

    • Prepare a series of solutions of both the standard and SOLVENT YELLOW 83 in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10][15]

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental settings.

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and SOLVENT YELLOW 83.

    • The quantum yield of SOLVENT YELLOW 83 (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Slope_x / Slope_st) * (n_x² / n_st²) where Φ_st is the quantum yield of the standard, Slope_x and Slope_st are the slopes from the plots of integrated fluorescence intensity versus absorbance, and n_x and n_st are the refractive indices of the sample and standard solutions, respectively.[4]

3.4. Fluorescence Lifetime (τ_f) Measurement

Fluorescence lifetime is the average time a molecule remains in its excited state before emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a common method for this measurement.[16][17]

  • Instrumentation:

    • TCSPC System (including a pulsed light source, a fast detector, and timing electronics)

  • Procedure:

    • Prepare a dilute solution of SOLVENT YELLOW 83.

    • Measure the instrument response function (IRF) of the system using a scattering solution.[18]

    • Excite the sample with the pulsed light source at λ_abs and collect the fluorescence emission at λ_em.

    • The TCSPC electronics measure the time between the excitation pulse and the arrival of each detected photon.

    • A histogram of these time differences is constructed, representing the fluorescence decay curve.

    • The fluorescence lifetime is determined by fitting the decay curve to an exponential function, after deconvolution of the IRF.[18][19]

Visualizing the Validation Workflow

The following diagrams illustrate the experimental and logical workflows for validating a new fluorescent standard.

experimental_workflow cluster_prep Sample Preparation cluster_abs_em Spectral Characterization cluster_quant Quantitative Analysis cluster_data Data Analysis & Validation prep Prepare Dilute Solutions of SOLVENT YELLOW 83 uv_vis UV-Vis Spectrophotometry prep->uv_vis molar_ext Molar Extinction Coefficient (ε) prep->molar_ext q_yield Quantum Yield (Φ_f) prep->q_yield lifetime Fluorescence Lifetime (τ_f) prep->lifetime fluorometer Spectrofluorometry uv_vis->fluorometer Determine λ_abs analysis Analyze and Compile Data uv_vis->analysis fluorometer->q_yield Determine λ_em fluorometer->analysis molar_ext->analysis q_yield->analysis lifetime->analysis comparison Compare with Established Standards analysis->comparison validation Validate as Standard comparison->validation

Caption: Experimental workflow for characterizing SOLVENT YELLOW 83.

logical_relationship start Is a new fluorescent standard needed? compound Identify Candidate: SOLVENT YELLOW 83 start->compound characterize Perform Photophysical Characterization compound->characterize data Obtain: - λ_abs, λ_em - ε - Φ_f - τ_f characterize->data check Are properties suitable? (e.g., high Φ_f, stable) data->check valid Validated as a Fluorescent Standard check->valid Yes invalid Not a suitable Standard check->invalid No

Caption: Logical process for validating a fluorescent standard.

References

SOLVENT YELLOW 83: A Comparative Analysis Against Commercial Fluorescent Probes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of SOLVENT YELLOW 83's suitability as a fluorescent probe in scientific research and drug development reveals a significant information gap. While a comprehensive data-driven comparison is not feasible due to the scarcity of relevant experimental data for SOLVENT YELLOW 83 in biological applications, this guide provides a comparative framework using typical performance data of well-established commercial fluorescent probes.

SOLVENT YELLOW 83 is primarily an industrial solvent dye, utilized in applications such as inks, wood stains, leather finishes, and paints.[1][2] Its chemical structure is a metal complex, single azo dye.[3] In contrast, fluorescent probes employed in research and drug development are specialized molecules designed to exhibit high sensitivity and specificity in biological environments.

Quantitative Performance Comparison

The following table summarizes key performance metrics for fluorescent probes. For SOLVENT YELLOW 83, these metrics are not available in the public domain, which is indicative of its current non-use in research applications. The values provided for commercial fluorescent probes represent a typical range and can vary depending on the specific probe and experimental conditions.

Performance MetricSOLVENT YELLOW 83Commercial Fluorescent Probes (Typical Range)Significance in Research Applications
Quantum Yield (Φ) Data Not Available0.1 - 0.9Efficiency of photon emission after absorption. Higher is better.
Molar Absorptivity (ε) Data Not Available10,000 - 200,000 M⁻¹cm⁻¹Efficiency of light absorption. Higher is better for detecting low concentrations.
Photostability Data Not AvailableVaries (seconds to minutes)Resistance to photobleaching under illumination. Higher is better for imaging.
Stokes Shift Data Not Available20 - 100 nmSeparation between absorption and emission maxima. Larger shifts are better to reduce background.
Lifetime (τ) Data Not Available1 - 10 nsTime a molecule stays in the excited state. Important for advanced imaging techniques.
Solubility Soluble in organic solventsAqueous solubility is criticalMust be soluble in biological buffers for cellular and in-vivo studies.
Biocompatibility Data Not AvailableHighLow toxicity and minimal perturbation of biological systems.
Specificity Data Not AvailableHigh (targeted to specific molecules or organelles)Ability to label a specific target of interest.

Experimental Methodologies

To characterize a novel compound as a potential fluorescent probe, a series of standardized experiments are typically conducted. The following protocols outline the general methodology for determining the key performance metrics listed above.

Protocol for Determining Quantum Yield

The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

  • Preparation of Standard and Sample: Prepare a series of dilutions of both the standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) and the sample in the same solvent.

  • Absorbance Measurement: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each dilution using a spectrofluorometer, with the same excitation wavelength used for absorbance measurements.

  • Data Analysis: Integrate the area under the emission curves. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots is proportional to the quantum yield.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Protocol for Determining Molar Absorptivity

Molar absorptivity is determined using the Beer-Lambert law.

  • Preparation of Solutions: Prepare a series of known concentrations of the sample in a specific solvent.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

  • Data Analysis: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εbc), the slope of the resulting line is the product of the molar absorptivity (ε) and the path length (b) of the cuvette (typically 1 cm).

  • Calculation: Molar absorptivity (ε) is calculated by dividing the slope of the line by the path length.

Visualizing Experimental and Biological Pathways

Diagrams created using the DOT language provide a clear visual representation of complex workflows and signaling pathways.

cluster_workflow Experimental Workflow for Fluorescent Probe Characterization Compound Synthesis Compound Synthesis Spectroscopic Analysis Spectroscopic Analysis Compound Synthesis->Spectroscopic Analysis Characterize Properties Cellular Imaging Cellular Imaging Spectroscopic Analysis->Cellular Imaging Evaluate in vitro In-Vivo Testing In-Vivo Testing Cellular Imaging->In-Vivo Testing Evaluate in vivo

Caption: A generalized workflow for the characterization of a novel fluorescent probe.

cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces

Caption: A simplified diagram of a generic kinase signaling pathway that can be studied with fluorescent probes.

References

Cross-Validation of SOLVENT YELLOW 83 Analysis: A Comparative Guide to HPLC, UV-Vis, and TLC Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative and qualitative analysis of SOLVENT YELLOW 83: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Thin-Layer Chromatography (TLC). The selection of an appropriate analytical method is critical for ensuring the quality, purity, and performance of this widely used solvent dye in various applications, including inks, plastics, and coatings. This document presents a cross-validation perspective, offering detailed experimental protocols, comparative performance data, and workflow visualizations to aid in method selection and implementation.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high resolution and sensitivity for the quantitative analysis of individual components in a mixture. It is considered a gold-standard method for dye purity assessment and impurity profiling.

UV-Visible (UV-Vis) Spectrophotometry is a rapid and cost-effective method for the quantitative analysis of light-absorbing compounds. While less specific than HPLC, it is a valuable tool for routine concentration measurements of known samples.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique for separating mixtures. It is primarily used for screening, identification, and monitoring the progress of reactions, offering a quick assessment of sample purity.

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC, UV-Vis Spectrophotometry, and TLC for the analysis of SOLVENT YELLOW 83 and similar azo dyes. The data presented is a composite from various studies on related compounds and serves as a general guide.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryThin-Layer Chromatography (TLC)
Principle Chromatographic SeparationLight AbsorptionPlanar Chromatography
Primary Use Quantitative & Qualitative Analysis, PurityQuantitative AnalysisQualitative Analysis, Screening
Specificity HighLow to ModerateModerate
Sensitivity High (ng/mL to µg/mL)Moderate (µg/mL to mg/mL)Low (µg to ng)
Linearity (R²) > 0.999> 0.995Semi-quantitative
Precision (RSD) < 2%< 5%> 10% (scanner-dependent)
Sample Throughput ModerateHighHigh
Cost per Sample HighLowVery Low
Instrumentation ComplexSimpleSimple

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of azo dyes and would require validation for SOLVENT YELLOW 83.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and 20 mM ammonium (B1175870) acetate (B1210297) buffer, pH 6.8 (Solvent A).

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20-22 min: 80% to 20% B

      • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Maximum absorbance of SOLVENT YELLOW 83 (determined by UV-Vis scan, typically around 400-450 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of SOLVENT YELLOW 83 (100 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

UV-Visible Spectrophotometry

This protocol provides a general procedure for the quantitative analysis of SOLVENT YELLOW 83.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

Procedure:

  • Solvent Selection: Use a solvent in which SOLVENT YELLOW 83 is highly soluble and that is transparent in the visible region of the spectrum (e.g., acetone, methanol).

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of SOLVENT YELLOW 83.

    • Scan the solution from 350 nm to 600 nm to determine the wavelength of maximum absorbance.

  • Preparation of Calibration Curve:

    • Prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax, using the solvent as a blank.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution in the same solvent.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of SOLVENT YELLOW 83 in the sample from the calibration curve.

Thin-Layer Chromatography (TLC)

This protocol outlines a basic procedure for the qualitative analysis of SOLVENT YELLOW 83.

Materials:

  • TLC plates (silica gel 60 F254).

  • Developing chamber.

  • Capillary tubes for spotting.

  • Solvent system (e.g., Toluene:Ethyl Acetate 8:2 v/v).

Procedure:

  • Plate Preparation:

    • Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.

    • Mark the points for sample application on the baseline.

  • Spotting:

    • Dissolve a small amount of SOLVENT YELLOW 83 in a volatile solvent (e.g., acetone).

    • Using a capillary tube, apply a small spot of the solution to the marked point on the baseline.

    • Allow the spot to dry completely.

  • Development:

    • Pour the developing solvent into the chamber to a depth of about 0.5 cm.

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry.

    • Visualize the spots. As SOLVENT YELLOW 83 is colored, the spots will be visible under daylight. They can also be viewed under UV light (254 nm) if the plate contains a fluorescent indicator.

  • Analysis:

    • Calculate the Retention Factor (Rf) value for each spot: Rf = (Distance travelled by the spot) / (Distance travelled by the solvent front).

    • Compare the Rf value of the sample with that of a known standard of SOLVENT YELLOW 83 run on the same plate.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Stock Solution (100 µg/mL) Standards Calibration Standards Stock->Standards Autosampler Autosampler Injection Standards->Autosampler Sample Sample Solution Filter 0.45 µm Filtration Sample->Filter Filter->Autosampler Column C18 Reverse-Phase Column Separation Autosampler->Column Detector DAD/UV-Vis Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calibration Create Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC analysis of SOLVENT YELLOW 83.

UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Stock Stock Solution Standards Standard Dilutions Stock->Standards MeasureAbs Measure Absorbance Standards->MeasureAbs Sample Sample Dilution Sample->MeasureAbs Blank Solvent Blank MeasureBlank Zero with Blank Blank->MeasureBlank SetWavelength Set λmax SetWavelength->MeasureAbs MeasureBlank->SetWavelength CalCurve Plot Calibration Curve MeasureAbs->CalCurve DetermineConc Determine Concentration CalCurve->DetermineConc

Caption: Workflow for UV-Vis spectrophotometric analysis.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Chromatogram Development cluster_vis Visualization & Analysis DrawLine Draw Baseline SpotSample Spot Sample & Standard DrawLine->SpotSample DevelopPlate Develop TLC Plate SpotSample->DevelopPlate PrepareChamber Prepare Developing Chamber PrepareChamber->DevelopPlate DryPlate Dry Plate DevelopPlate->DryPlate Visualize Visualize Spots DryPlate->Visualize CalculateRf Calculate Rf Values Visualize->CalculateRf Compare Compare with Standard CalculateRf->Compare

Caption: Workflow for TLC analysis of SOLVENT YELLOW 83.

Conclusion

The choice of an analytical technique for SOLVENT YELLOW 83 depends on the specific requirements of the analysis. For accurate and precise quantification, particularly in complex matrices or for regulatory purposes, a validated HPLC method is the most appropriate choice. For rapid, routine quality control where the sample matrix is simple and high specificity is not required, UV-Vis spectrophotometry offers a cost-effective and high-throughput solution. TLC serves as an excellent preliminary screening tool for assessing the presence and semi-quantitative purity of SOLVENT YELLOW 83, requiring minimal resources and time. Cross-validation of results between these techniques can provide a higher degree of confidence in the analytical data. For instance, a preliminary identification by TLC can be followed by quantification using UV-Vis, with HPLC being employed for final confirmation and purity assessment.

A Spectroscopic Showdown: Thioflavin T versus the Elusive SOLVENT YELLOW 83

Author: BenchChem Technical Support Team. Date: December 2025

In the world of molecular probes and dyes, a thorough understanding of their spectroscopic properties is paramount for their effective application. This guide provides a detailed comparative analysis of the well-characterized fluorescent dye, Thioflavin T (ThT), and the industrially significant metal-complex dye, SOLVENT YELLOW 83. While ThT is a cornerstone in amyloid research due to its distinct fluorescence enhancement upon binding to amyloid fibrils, SOLVENT YELLOW 83 remains spectrally less defined in publicly accessible scientific literature, posing a challenge for a direct quantitative comparison.

This guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the available spectroscopic data for ThT and highlighting the data gap for SOLVENT YELLOW 83. We present detailed experimental protocols for spectroscopic characterization and provide a visual workflow to aid in experimental design.

Spectroscopic Properties: A Tale of Two Dyes

Thioflavin T is a benzothiazole (B30560) salt that exhibits a dramatic increase in fluorescence quantum yield upon binding to amyloid fibrils, a property that has made it an invaluable tool for studying protein aggregation diseases.[1] In contrast, SOLVENT YELLOW 83, a metal complex azo dye, is primarily utilized for its colorant properties in industrial applications such as inks and plastics. Its detailed photophysical properties, such as fluorescence quantum yield and lifetime, are not well-documented in scientific literature, precluding a direct performance comparison with ThT in research applications.

The following table summarizes the available quantitative spectroscopic data for Thioflavin T and underscores the absence of comparable data for SOLVENT YELLOW 83.

Spectroscopic ParameterThioflavin TSOLVENT YELLOW 83
Absorption Maximum (λabs) ~412 nm in water; ~450 nm when bound to amyloid fibrils.[2][3]Data not available in scientific literature.
Emission Maximum (λem) ~490 nm in water; ~482 nm when bound to amyloid fibrils.[2][4]Data not available in scientific literature.
Molar Extinction Coefficient (ε) ~36,000 M-1cm-1 at 412 nm in water.[5]Data not available in scientific literature.
Fluorescence Quantum Yield (ΦF) Very low in water (~0.0001), significantly increases upon binding to amyloid fibrils (can be >0.3).[6][7]Data not available in scientific literature.
Fluorescence Lifetime (τF) ~0.001 ns in water; increases to several nanoseconds when bound to amyloid fibrils.[4][8]Data not available in scientific literature.

Experimental Protocols for Spectroscopic Characterization

To facilitate the acquisition of comparable spectroscopic data, we provide detailed methodologies for key experiments. These protocols are standard for the characterization of fluorescent probes like Thioflavin T and can be adapted for the analysis of other dyes such as SOLVENT YELLOW 83.

Absorption Spectroscopy
  • Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of the dye.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the dye in a suitable solvent (e.g., ethanol (B145695) or water for ThT) of known concentration (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 50 µM.

    • Record the absorption spectra of the solutions from 300 nm to 600 nm.

    • Identify the wavelength of maximum absorbance (λabs).

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar extinction coefficient.

Fluorescence Spectroscopy
  • Objective: To determine the excitation and emission spectra, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).

  • Instrumentation: A spectrofluorometer for steady-state measurements and a time-correlated single-photon counting (TCSPC) system for lifetime measurements.

  • Procedure for Steady-State Measurements:

    • Prepare a dilute solution of the dye with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

    • To determine the emission spectrum, excite the sample at its λabs and scan the emission wavelengths.

    • To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

    • The fluorescence quantum yield can be determined relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H2SO4) using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Procedure for Time-Resolved Measurements (Fluorescence Lifetime):

    • Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode) for excitation.

    • Excite the sample at its λabs and collect the fluorescence decay profile.

    • Analyze the decay curve by fitting it to a multi-exponential decay model to determine the fluorescence lifetime(s).

Experimental Workflow Diagram

The following diagram, generated using the DOT language, illustrates a typical experimental workflow for the spectroscopic characterization of a fluorescent dye.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Dye_Source Dye Source (ThT or SY83) Solvent Solvent Selection Dye_Source->Solvent Concentration Concentration Series Solvent->Concentration Absorption Absorption Spectroscopy (UV-Vis) Concentration->Absorption Fluorescence Fluorescence Spectroscopy Concentration->Fluorescence Lifetime Lifetime Measurement (TCSPC) Concentration->Lifetime Abs_Data Determine λmax, ε Absorption->Abs_Data Fluo_Data Determine λex, λem, ΦF Fluorescence->Fluo_Data Life_Data Determine τF Lifetime->Life_Data Comparison Comparative Analysis Abs_Data->Comparison Fluo_Data->Comparison Life_Data->Comparison

Caption: Experimental workflow for spectroscopic characterization.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly applicable to the spectroscopic comparison of these two dyes, a logical diagram can illustrate the relationship between the molecular state of Thioflavin T and its fluorescence properties, a key aspect of its utility.

thioflavin_t_logic cluster_state Molecular State of ThT cluster_property Molecular Property cluster_fluorescence Fluorescence Outcome Free Free in Solution Rotation_Free Free Internal Rotation Free->Rotation_Free Bound Bound to Amyloid Fibril Rotation_Restricted Restricted Internal Rotation Bound->Rotation_Restricted Low_Fluorescence Low Quantum Yield (Quenched Fluorescence) Rotation_Free->Low_Fluorescence High_Fluorescence High Quantum Yield (Enhanced Fluorescence) Rotation_Restricted->High_Fluorescence

Caption: ThT fluorescence mechanism.

References

Evaluating the Photostability of SOLVENT YELLOW 83: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a stable and reliable dye is a critical consideration in a multitude of research and development applications, from cellular imaging to the formulation of light-sensitive materials. Photostability, the ability of a dye to resist degradation upon exposure to light, is a key performance indicator that directly impacts the reproducibility and accuracy of experimental results. This guide provides a comparative evaluation of the photostability of SOLVENT YELLOW 83 against other commercially available solvent dyes: Solvent Red 1, Solvent Blue 35, and Solvent Black 7.

Executive Summary

Comparison of Photostability

The photostability of a dye is commonly assessed using the Blue Wool Scale, an industry standard for measuring light fastness on a scale of 1 (very poor) to 8 (excellent). The following table summarizes the available light fastness data for SOLVENT YELLOW 83 and its counterparts.

DyeC.I. NameCAS NumberChemical ClassLight Fastness (Blue Wool Scale)Observations
SOLVENT YELLOW 83 Solvent Yellow 8312239-75-7Metal Complex7-8 Exhibits outstanding resistance to fading.[1]
Solvent Red 1 Solvent Red 11229-55-6Monoazo3-4 (in Polystyrene) Generally considered to have poor photostability.[2]
Solvent Blue 35 Solvent Blue 3517354-14-2Anthraquinone7-8 Demonstrates high resistance to fading, comparable to SOLVENT YELLOW 83.[3][4][5][6]
Solvent Black 7 Solvent Black 78005-02-5Azine4-6 Offers moderate photostability.[7]

Key Insights:

  • SOLVENT YELLOW 83 and Solvent Blue 35 exhibit the highest photostability among the compared dyes, with a light fastness rating of 7-8, indicating their suitability for applications requiring long-term color stability under light exposure.

  • Solvent Red 1 shows significantly lower photostability, making it less suitable for applications where light-induced fading is a concern.

  • Solvent Black 7 offers intermediate photostability.

Experimental Protocols for Photostability Evaluation

For a comprehensive and quantitative assessment of dye photostability, the following experimental protocols are recommended.

Determination of Light Fastness using the Blue Wool Scale (ISO 105-B02)

This method provides a standardized procedure for assessing the light fastness of dyes on a substrate.

Methodology:

  • Sample Preparation: Prepare solutions of the dyes in a relevant solvent (e.g., ethanol, toluene) at a specified concentration. Apply the dye solutions uniformly onto the desired substrate (e.g., fabric, polymer film, or coated paper).

  • Mounting: Mount the dyed substrate alongside a standard Blue Wool Scale reference card in a sample holder.

  • Exposure: Expose the samples and the Blue Wool Scale to a controlled light source, typically a xenon arc lamp, which simulates natural sunlight. The exposure is carried out in a light fastness tester under controlled conditions of temperature and humidity.

  • Evaluation: Periodically assess the fading of the dyed substrate by comparing it to the fading of the eight blue wool standards. The light fastness rating is determined by the number of the blue wool standard that shows a similar degree of fading to the test sample.

Measurement of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield is a quantitative measure of a dye's susceptibility to photodegradation. A lower Φb value indicates higher photostability.

Methodology:

  • Solution Preparation: Prepare optically dilute solutions of the dyes in a high-purity solvent. The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: Utilize a spectrofluorometer equipped with a stable, high-intensity light source (e.g., a xenon lamp or a laser).

  • Irradiation: Irradiate the dye solution with monochromatic light at a wavelength where the dye absorbs strongly. The light intensity should be constant and known.

  • Monitoring Fluorescence Decay: Monitor the decrease in the dye's fluorescence intensity over time as it undergoes photobleaching.

  • Data Analysis: The rate of photobleaching can be determined by fitting the fluorescence decay curve to an appropriate kinetic model. The photobleaching quantum yield (Φb) is then calculated using the following equation:

    Φb = (Number of photobleached molecules) / (Number of photons absorbed)

    This can be determined by relating the rate of fluorescence decay to the photon flux of the excitation light.

Experimental Workflow for Photostability Testing

The following diagram illustrates a typical workflow for evaluating the photostability of a dye.

G cluster_prep Sample Preparation cluster_exp Experimental Procedures cluster_analysis Data Analysis & Comparison Dye_Selection Dye Selection (SOLVENT YELLOW 83, etc.) Solvent_Choice Solvent Selection Dye_Selection->Solvent_Choice Concentration Concentration Adjustment Solvent_Choice->Concentration Light_Fastness Light Fastness Testing (Blue Wool Scale) Concentration->Light_Fastness Quantum_Yield Photobleaching Quantum Yield (Φb) Concentration->Quantum_Yield Data_Collection Data Collection (Fading, Fluorescence Decay) Light_Fastness->Data_Collection Quantum_Yield->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Report Report Generation Comparison->Report G Dye Dye (Ground State) Excited_Dye Excited State Dye* Dye->Excited_Dye Light Absorption (hν) Excited_Dye->Dye Fluorescence/ Non-radiative Decay Degradation Degradation Products (Loss of Color) Excited_Dye->Degradation Direct Photolysis Intersystem_Crossing Intersystem Crossing (ISC) Excited_Dye->Intersystem_Crossing Triplet_State Triplet State Dye* Intersystem_Crossing->Triplet_State Triplet_State->Dye Phosphorescence Reactive_Oxygen Reactive Oxygen Species (ROS) (e.g., ¹O₂) Triplet_State->Reactive_Oxygen Energy Transfer to O₂ Reactive_Oxygen->Degradation Oxidation of Dye

References

A Comparative Purity Analysis of SOLVENT YELLOW 83 from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the purity of SOLVENT YELLOW 83 sourced from different suppliers. The following sections provide detailed experimental protocols and data to assist researchers in selecting the most suitable product for their specific applications, where high purity is a critical parameter.

Data Summary

The purity of SOLVENT YELLOW 83 from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The results are summarized in the table below. Please note that this data is illustrative and intended to demonstrate a comparative analysis.

SupplierProduct Lot #Purity by HPLC (%)Major Impurity 1 (%)Major Impurity 2 (%)Notes
Supplier A SY83-A-00199.20.5 (Unreacted Precursor)0.2 (Isomer)High purity with minor, identifiable impurities.
Supplier B SY83-B-00197.51.2 (Degradation Product)0.8 (Unidentified)Lower purity with a significant unidentified impurity.
Supplier C SY83-C-00198.80.7 (Unreacted Precursor)0.3 (Side-reaction Product)Good purity, with known synthesis-related impurities.

Experimental Workflow

The following diagram illustrates the systematic workflow for the purity assessment of SOLVENT YELLOW 83.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_reporting Reporting sample_receipt Receive SOLVENT YELLOW 83 Samples dissolution Dissolve in Mobile Phase sample_receipt->dissolution filtration Filter through 0.22 µm Syringe Filter dissolution->filtration hplc HPLC Separation filtration->hplc uv_vis UV-Vis Detection hplc->uv_vis ms Mass Spectrometry Analysis hplc->ms peak_integration Peak Integration & Purity Calculation uv_vis->peak_integration impurity_id Impurity Identification (MS/MS) ms->impurity_id peak_integration->impurity_id comparison_table Generate Comparison Table impurity_id->comparison_table final_report Final Report Generation comparison_table->final_report

Figure 1. Experimental workflow for the purity assessment of SOLVENT YELLOW 83.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method was developed for the separation and quantification of SOLVENT YELLOW 83 and its impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) was used.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-20 min: 95% B

    • 20-22 min: 95% to 60% B

    • 22-25 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis Diode Array Detector (DAD) at the maximum absorption wavelength of SOLVENT YELLOW 83 (approximately 410 nm).

Mass Spectrometry (MS)

Mass spectrometric analysis was performed to confirm the identity of SOLVENT YELLOW 83 and to identify potential impurities.

  • Instrumentation: Agilent 6530 Q-TOF LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Data Acquisition: MS and MS/MS (tandem mass spectrometry) modes were used to obtain fragmentation patterns for structural elucidation of impurities.

Sample Preparation
  • Accurately weigh approximately 10 mg of the SOLVENT YELLOW 83 sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same solvent mixture to a final concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial before injection.

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical relationship between the analytical techniques used and the information obtained for the purity assessment.

logical_relationship cluster_input Input cluster_techniques Analytical Techniques cluster_output Output Information SY83 SOLVENT YELLOW 83 Sample HPLC HPLC SY83->HPLC Separation Separation of Components HPLC->Separation UV_Vis UV-Vis Quantification Quantification (Purity) UV_Vis->Quantification MS Mass Spectrometry Identification Structural Identification MS->Identification Separation->UV_Vis Separation->MS

A Guide to Inter-Laboratory Comparison of SOLVENT YELLOW 83 Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison for the quantitative analysis of SOLVENT YELLOW 83. Given the absence of publicly available, specific proficiency test data for this analyte, this document establishes a model based on internationally recognized standards for proficiency testing, such as ISO/IEC 17043.[1][2][3] It is intended for researchers, scientists, and quality control professionals seeking to establish or participate in such a comparison to validate and harmonize measurement procedures.

An inter-laboratory comparison, or proficiency test (PT), is a critical tool for quality assurance, allowing laboratories to assess their performance against pre-established criteria and compare their results with those of their peers.[4][5] This process helps identify potential issues with methods, equipment, or personnel training and ensures the reliability and comparability of analytical data.[3][6]

Hypothetical Inter-Laboratory Study Design

An accredited proficiency testing provider prepares a batch of polymer pellets homogeneously doped with SOLVENT YELLOW 83. This material is tested for homogeneity and stability to ensure that all participating laboratories receive equivalent samples. Each of the 15 participating laboratories is sent a sample of the polymer pellets and instructed to determine the concentration of SOLVENT YELLOW 83 in µg/g.

The assigned value for the concentration of SOLVENT YELLOW 83 is determined by the PT provider, often as a consensus value from expert laboratories or through formulation. For this hypothetical study, the assigned value is 150.0 µg/g . The standard deviation for proficiency assessment (σ) is set at 7.5 µg/g , which is deemed fit-for-purpose for this type of analysis.

Data Presentation: Performance Evaluation

The performance of each laboratory is evaluated using the z-score, a common statistical tool in proficiency testing.[4][5][6] The z-score is calculated as:

z = (x - X) / σ

Where:

  • x is the result reported by the participant.

  • X is the assigned value (150.0 µg/g).

  • σ is the standard deviation for proficiency assessment (7.5 µg/g).

The interpretation of the z-scores is as follows:

  • |z| ≤ 2.0 : Satisfactory performance.

  • 2.0 < |z| < 3.0 : Questionable performance (warning signal).

  • |z| ≥ 3.0 : Unsatisfactory performance (action signal).

The results from our hypothetical study are summarized in the table below.

Laboratory IDReported Concentration (µg/g)Measurement Uncertainty (± µg/g)Calculated z-scorePerformance Evaluation
Lab-01152.15.10.28Satisfactory
Lab-02145.56.2-0.60Satisfactory
Lab-03168.08.52.40Questionable
Lab-04155.34.80.71Satisfactory
Lab-05138.97.0-1.48Satisfactory
Lab-06125.09.5-3.33Unsatisfactory
Lab-07149.23.9-0.11Satisfactory
Lab-08158.67.31.15Satisfactory
Lab-09142.75.5-0.97Satisfactory
Lab-10164.58.11.93Satisfactory
Lab-11150.84.20.11Satisfactory
Lab-12133.110.2-2.25Questionable
Lab-13175.011.03.33Unsatisfactory
Lab-14148.96.8-0.15Satisfactory
Lab-15153.35.00.44Satisfactory

Experimental Protocols

Participants are instructed to use their in-house validated method for the determination of SOLVENT YELLOW 83. However, a recommended reference method is provided to guide laboratories that may not have a suitable procedure.

1. Scope This method describes the quantitative determination of SOLVENT YELLOW 83 in a polymer matrix using High-Performance Liquid Chromatography with a UV/Vis detector (HPLC-UV/Vis).

2. Reagents and Materials

  • SOLVENT YELLOW 83 certified reference material (CRM)

  • Tetrahydrofuran (THF), HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Deionized water, 18 MΩ·cm or higher

  • Polymer sample containing SOLVENT YELLOW 83

3. Sample Preparation

  • Accurately weigh approximately 0.2 g of the polymer pellets into a 50 mL volumetric flask.

  • Add approximately 30 mL of THF to dissolve the polymer. This may require sonication or gentle heating.

  • Once the polymer is fully dissolved, allow the solution to cool to room temperature.

  • Dilute to the mark with THF and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[7]

4. HPLC-UV/Vis Instrumentation and Conditions

  • Instrument : HPLC system with a UV/Vis or Diode Array Detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of Acetonitrile and Water (e.g., 85:15 v/v).[8]

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Column Temperature : 30 °C.

  • Detection Wavelength : Maximum absorbance wavelength for SOLVENT YELLOW 83 (determined by scanning the CRM).

  • Run Time : Sufficient to allow for the elution of the analyte and any interfering peaks.

5. Calibration and Quantification

  • Prepare a stock solution of SOLVENT YELLOW 83 CRM in THF.

  • From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the sample.

  • Inject the calibration standards into the HPLC system and record the peak area for each concentration.

  • Generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared sample solution and determine the peak area for SOLVENT YELLOW 83.

  • Calculate the concentration of SOLVENT YELLOW 83 in the sample solution from the calibration curve.

  • Calculate the final concentration in the polymer sample (in µg/g) using the following formula:

Concentration (µg/g) = (C x V) / W

Where:

  • C is the concentration from the calibration curve (µg/mL).

  • V is the final volume of the sample solution (mL).

  • W is the initial weight of the polymer sample (g).

Visualization of the Inter-Laboratory Comparison Workflow

The following diagram illustrates the key stages of the proficiency testing scheme, from the provider's preparation to the final evaluation of the participating laboratories.

Inter-Laboratory Comparison Workflow Workflow for SOLVENT YELLOW 83 Proficiency Test Prep Preparation of Homogeneous Test Material Homogeneity Homogeneity & Stability Testing (ISO 13528) Prep->Homogeneity Assign Establishment of Assigned Value (X) & σ Homogeneity->Assign Distribute Distribution of PT Items to Participants Assign->Distribute Receive Receipt of Test Item Distribute->Receive Analyze Sample Preparation & Analysis (e.g., HPLC) Receive->Analyze Report Reporting of Results (x) & Uncertainty Analyze->Report Collect Collection of Participant Data Report->Collect Stats Statistical Analysis (z-score calculation) Collect->Stats FinalReport Issuance of Final Report with Performance Scores Stats->FinalReport Feedback Participant Review & Corrective Actions FinalReport->Feedback

References

Benchmarking SOLVENT YELLOW 83 for Specific Research Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SOLVENT YELLOW 83 against established dyes and fluorescent probes commonly used in research, particularly for the visualization of intracellular lipid droplets. Due to the limited availability of published data on the research applications of SOLVENT YELLOW 83, this document benchmarks its potential utility based on its known physicochemical properties against the well-documented performance of alternatives such as Oil Red O, Sudan Black B, Nile Red, and BODIPY 493/503.

Executive Summary

SOLVENT YELLOW 83 is a metal-complex solvent dye primarily utilized in industrial applications such as inks, wood stains, and paints.[1] Its solubility in organic solvents suggests a potential for lipophilic staining in biological applications. However, a comprehensive evaluation against established lipid staining reagents is crucial for its adoption in research settings. This guide offers a head-to-head comparison of key performance indicators, detailed experimental protocols for established alternatives, and visual workflows to aid researchers in making informed decisions for their specific experimental needs.

Data Presentation: Comparative Analysis of Dyes and Probes

The following tables summarize the key physicochemical and performance characteristics of SOLVENT YELLOW 83 and its alternatives.

Table 1: General and Physicochemical Properties

PropertySOLVENT YELLOW 83Oil Red OSudan Black BNile RedBODIPY 493/503
CAS Number 12239-75-7[1][2]1320-06-54197-25-5[3][4]7385-67-3[5][6]121207-31-6[7][8]
Chemical Class Metal Complex, Single Azo[1][2]Diazo Dye[9]Diazo Dye[4]PhenoxazoneBoron-dipyrromethene
Molecular Formula C16H23N5O2[10]C26H24N4O[9][11]C29H24N6[3][4]C20H18N2O2[5][6][12]C14H17BF2N2[8]
Appearance Yellow Powder[1][13]Red Powder[9]Dark Brown to Black PowderRed to Maroon Powder/Crystals[12]Orange Crystalline Solid
Solubility Soluble in Acetone, MEK, Diacetone Alcohol[1][13]Soluble in Isopropanol (B130326), Propylene (B89431) GlycolSoluble in Ethanol, Propylene Glycol[14]Soluble in DMSO, Acetone, Ethanol[12]Soluble in DMSO, Chloroform, Methanol[8]

Table 2: Performance Characteristics in Lipid Staining

FeatureSOLVENT YELLOW 83Oil Red OSudan Black BNile RedBODIPY 493/503
Staining Principle Presumed LipophilicAbsorption/PartitionAbsorption/Partition[15]Fluorescence (Solvatochromic)Fluorescence
Target Lipids UnknownNeutral Triglycerides, Lipids[9]Neutral Fats, Phospholipids, Sterols[16]Neutral Lipids (Yellow-Gold), Polar Lipids (Red)Neutral Lipids
Visualization Method Brightfield MicroscopyBrightfield MicroscopyBrightfield MicroscopyFluorescence MicroscopyFluorescence Microscopy
Excitation Max. N/AN/AN/A~552 nm[17]~493 nm[8]
Emission Max. N/AN/AN/A~636 nm[17]~503 nm[8]
Live Cell Imaging Not establishedNoNoYesYes
Quantitative Analysis Limited (Colorimetric)Yes (Elution & Spectrophotometry)LimitedYes (Fluorometry, Flow Cytometry)Yes (Fluorometry, Flow Cytometry)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Oil Red O Staining for Neutral Lipids in Cultured Cells

This protocol is adapted for staining neutral lipids in fixed cultured cells.

Materials:

  • Oil Red O stock solution (0.35% w/v in isopropanol)

  • ddH2O

  • 60% Isopropanol

  • 10% Formalin

  • Phosphate-buffered saline (PBS)

  • Mayer's Hematoxylin (for counterstaining, optional)

Procedure:

  • Culture cells on coverslips or in multi-well plates to desired confluency.

  • Wash cells with PBS.

  • Fix cells with 10% formalin for 15-30 minutes at room temperature.

  • Wash cells twice with ddH2O.

  • Incubate cells with 60% isopropanol for 5 minutes.

  • Remove isopropanol and add freshly prepared Oil Red O working solution (6 parts stock to 4 parts ddH2O, filtered).

  • Incubate for 15-20 minutes at room temperature.

  • Wash cells with 60% isopropanol.

  • Wash cells with ddH2O.

  • (Optional) Counterstain nuclei with Mayer's Hematoxylin for 1-2 minutes.

  • Wash with ddH2O.

  • Mount coverslips using an aqueous mounting medium.

Protocol 2: Sudan Black B Staining for Lipids in Frozen Sections

This protocol is suitable for the visualization of a broad range of lipids in frozen tissue sections.[14]

Materials:

  • Sudan Black B staining solution (0.7% w/v in propylene glycol)

  • Propylene glycol (100% and 85%)

  • 10% Formalin

  • Nuclear Fast Red (for counterstaining)

  • Aqueous mounting medium

Procedure:

  • Cut frozen sections (8-10 µm) and mount on slides.

  • Fix in 10% formalin for 10 minutes.

  • Wash with two changes of distilled water.

  • Place slides in 100% propylene glycol for 5 minutes.

  • Stain in pre-heated (60°C) Sudan Black B solution for 7-10 minutes.[16]

  • Differentiate in 85% propylene glycol for 3 minutes.[16]

  • Rinse thoroughly in distilled water.

  • Counterstain with Nuclear Fast Red for 3-5 minutes.

  • Wash with distilled water.

  • Mount with an aqueous mounting medium.

Protocol 3: Nile Red Staining for Intracellular Lipid Droplets in Live Cells

This protocol describes the use of Nile Red for the fluorescent labeling of lipid droplets in live cells.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Live-cell imaging medium

  • Hoechst 33342 or DAPI (for nuclear counterstaining, optional)

Procedure:

  • Plate cells in a glass-bottom dish suitable for live-cell imaging.

  • Prepare a working solution of Nile Red (e.g., 1 µg/mL) in pre-warmed imaging medium.

  • Remove the culture medium and wash the cells with PBS or HBSS.

  • Add the Nile Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • (Optional) Add a nuclear counterstain during the last 5 minutes of incubation.

  • Gently wash the cells twice with pre-warmed imaging medium.

  • Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine for red fluorescence and FITC for yellow-gold fluorescence of neutral lipids).

Protocol 4: BODIPY 493/503 Staining for Neutral Lipid Droplets

This protocol is for the specific and bright fluorescent staining of neutral lipid droplets.

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium or 4% Paraformaldehyde (for fixed cells)

  • Hoechst 33342 or DAPI (for nuclear counterstaining, optional)

Procedure for Live-Cell Staining:

  • Grow cells in an imaging dish to the desired confluency.

  • Prepare a working solution of BODIPY 493/503 (e.g., 1-2 µM) in pre-warmed, serum-free medium or PBS.

  • Remove the culture medium, wash with PBS, and add the BODIPY 493/503 working solution.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • Add fresh medium or PBS for imaging.

  • Visualize using a fluorescence microscope with a standard FITC filter set (Excitation ~493 nm, Emission ~503 nm).[18]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows discussed in this guide.

G Decision-Making Workflow for Lipid Staining start Start: Need to Visualize Lipids live_or_fixed Live or Fixed Cells? start->live_or_fixed qual_or_quant Qualitative or Quantitative Analysis? live_or_fixed->qual_or_quant Fixed nile_red Nile Red live_or_fixed->nile_red Live bodipy BODIPY 493/503 live_or_fixed->bodipy Live brightfield_or_fluoro Brightfield or Fluorescence Microscopy? qual_or_quant->brightfield_or_fluoro neutral_or_broad Neutral Lipids or Broad Spectrum? brightfield_or_fluoro->neutral_or_broad Brightfield brightfield_or_fluoro->nile_red Fluorescence brightfield_or_fluoro->bodipy Fluorescence oil_red Oil Red O neutral_or_broad->oil_red Neutral sudan_black Sudan Black B neutral_or_broad->sudan_black Broad solvent_yellow SOLVENT YELLOW 83 (Potential, Requires Validation) neutral_or_broad->solvent_yellow

Caption: A decision tree to guide the selection of an appropriate lipid stain.

G General Workflow for Staining Intracellular Lipids cluster_prep Sample Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_analysis Analysis cell_culture Cell Culture / Tissue Sectioning fixation Fixation (e.g., Formalin) (Skip for live-cell imaging) cell_culture->fixation permeabilization Permeabilization (If required) fixation->permeabilization staining_solution Prepare Staining Solution permeabilization->staining_solution incubation Incubate with Stain staining_solution->incubation washing Washing Steps incubation->washing counterstaining Counterstaining (Optional) washing->counterstaining mounting Mounting counterstaining->mounting microscopy Microscopy mounting->microscopy quantification Image Analysis / Quantification microscopy->quantification

Caption: A generalized experimental workflow for lipid staining in biological samples.

G Chemical Structures of Lipophilic Dyes cluster_sy83 SOLVENT YELLOW 83 cluster_oro Oil Red O cluster_sbb Sudan Black B cluster_nr Nile Red cluster_bodipy BODIPY 493/503 sy83 [Structure Unavailable, Metal Complex Azo Dye] oro C26H24N4O sbb C29H24N6 nr C20H18N2O2 bodipy C14H17BF2N2

Caption: A comparison of the chemical structures of the discussed dyes.

References

Navigating the Fluorescent Landscape: A Comparative Guide to Alternatives for SOLVENT YELLOW 83 in Polymer Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polymers, fluorescent staining is an indispensable tool for visualization and analysis. While SOLVENT YELLOW 83 has been a traditional choice, a range of alternative fluorescent dyes offer enhanced performance characteristics. This guide provides an objective comparison of SOLVENT YELLOW 83 and its modern alternatives, including Nile Red, Rhodamine B, Perylene (B46583) Dyes, and BODIPY Dyes, supported by available experimental data and detailed protocols to aid in the selection of the optimal staining agent for your specific polymer and application.

Performance Comparison of Fluorescent Dyes for Polymer Staining

The selection of a fluorescent dye for polymer staining hinges on several key performance indicators, including fluorescence quantum yield (QY), photostability, and the specific excitation and emission wavelengths. While comprehensive, directly comparable data for SOLVENT YELLOW 83 is limited in publicly available literature, this guide compiles known properties and contrasts them with well-characterized alternatives.

Table 1: Quantitative Comparison of Fluorescent Dyes for Polymer Staining

Dye FamilySpecific Dye ExamplePolymer MatrixExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photostability
Solvent Dyes SOLVENT YELLOW 83Polycarbonate, ThermoplasticsNot specifiedYellowData not availableGood light fastness[1]
Nile Red & Derivatives Nile Red derivative (diOHNR)Polyamide (PA)Not specifiedNot specified0.71 ± 0.11[2]Moderate
Nile Red derivative (diOHNR)Polyethylene (PE)Not specifiedNot specified0.59 ± 0.10[2]Moderate
Nile RedDioxane (solvent)460Not specified0.7[3]Moderate
Rhodamine Dyes Rhodamine BPMMANot specifiedNot specified~0.54Good
Rhodamine 6GNot specifiedNot specifiedNot specified0.95[4]High
Perylene Dyes PeryleneCyclohexane (solvent)410Not specified0.94[5]Very High
Lumogen Red (Perylene diimide)PLGA nanoparticles578612High (maintained in NPs)Excellent[6]
BODIPY Dyes BODIPY FLNot specified503512~0.9[7]High
BODIPY derivativeChloroform (solvent)5045170.94[8]High

Note: The performance of fluorescent dyes can be highly dependent on the specific polymer matrix, dye concentration, and the surrounding microenvironment.

In-Depth Look at SOLVENT YELLOW 83 Alternatives

Nile Red is a lipophilic stain known for its environment-sensitive fluorescence, making it an excellent candidate for staining non-polar polymers. Its fluorescence emission spectrum is highly dependent on the polarity of the surrounding environment. While it exhibits moderate photostability, derivatives of Nile Red have been developed with improved quantum yields in specific polymers like polyamide and polyethylene[2].

Rhodamine Dyes , such as Rhodamine B and Rhodamine 6G, are widely used fluorophores with good to high photostability and quantum yields[9][4]. They are suitable for staining a variety of polymers, including poly(methyl methacrylate) (PMMA), polyethylene, polypropylene, and polystyrene[9][10].

Perylene Dyes are renowned for their exceptional photostability and high quantum yields, often approaching unity in certain solvents[5][6]. Dyes like Lumogen Red, a perylene diimide derivative, have shown to maintain high quantum yields and excellent photostability even when encapsulated in polymer nanoparticles, making them ideal for demanding applications[6].

BODIPY (Boron-Dipyrromethene) Dyes represent a versatile class of fluorophores with high extinction coefficients, high fluorescence quantum yields (often exceeding 0.9), and good photostability[7][8]. Their spectral properties can be readily tuned through chemical modification, allowing for a wide range of excitation and emission profiles suitable for various polymer matrices[7].

Experimental Protocols for Fluorescent Staining of Polymers

The choice of staining method depends on the desired interaction between the dye and the polymer. Non-covalent staining is simpler and relies on the dye's affinity for the polymer, while covalent labeling forms a stable, permanent bond.

General Experimental Workflow

experimental_workflow cluster_staining Staining Method A Polymer Sample Preparation C Staining Procedure A->C B Staining Solution Preparation B->C D Washing/Purification C->D Non_Covalent Non-Covalent Staining Covalent Covalent Labeling E Sample Mounting D->E F Fluorescence Microscopy/Spectroscopy E->F

Caption: A generalized workflow for fluorescent staining of polymers.

Protocol 1: Non-Covalent Staining of Polymer Films/Particles (e.g., with Nile Red or Rhodamine B)

This method is suitable for polymers like polyethylene, polypropylene, polystyrene, and PMMA.

  • Polymer Sample Preparation:

    • For polymer films, ensure the surface is clean and dry.

    • For polymer particles or microplastics, wash with a suitable solvent (e.g., ethanol, deionized water) to remove any surface contaminants and dry thoroughly.

  • Staining Solution Preparation:

    • Prepare a stock solution of the fluorescent dye (e.g., 1 mg/mL of Nile Red in a suitable solvent like acetone (B3395972) or methanol; Rhodamine B in ethanol)[10][11].

    • Dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) in an appropriate solvent. The choice of solvent can influence staining efficiency and polymer integrity[12].

  • Staining Procedure:

    • Immerse the polymer sample in the staining solution.

    • Incubate for a specific duration (e.g., 30 minutes to 3 hours) at a controlled temperature (e.g., room temperature or slightly elevated, up to 70°C for some protocols)[11]. Incubation time and temperature may need to be optimized depending on the polymer and dye.

  • Washing/Purification:

    • Remove the sample from the staining solution.

    • Wash the sample thoroughly with the solvent used for the staining solution to remove excess, unbound dye. Repeat the washing step until the wash solution is clear.

  • Sample Mounting and Visualization:

    • Mount the stained polymer sample on a microscope slide.

    • Visualize using a fluorescence microscope with the appropriate filter set for the chosen dye.

Protocol 2: Covalent Labeling of Polymers with Amine-Reactive Dyes (e.g., Fluorescein Isothiocyanate - FITC)

This protocol is applicable to polymers that have or can be functionalized to have primary amine groups on their surface.

  • Polymer Surface Functionalization (if necessary):

    • If the polymer does not possess surface amine groups, it may need to be functionalized. This can be achieved through various chemical modification techniques specific to the polymer type.

  • Staining Solution Preparation:

    • Dissolve the amine-reactive dye (e.g., FITC) in a suitable anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mg/mL)[13].

    • Prepare the labeling buffer, which is typically a non-amine-containing buffer with a pH in the range of 8.5-9.0 (e.g., 0.1 M sodium carbonate-bicarbonate buffer)[14].

  • Covalent Labeling Reaction:

    • Immerse the amine-functionalized polymer in the labeling buffer.

    • Add the dye stock solution to the polymer-containing buffer to achieve the desired final dye concentration. The molar ratio of dye to reactive sites on the polymer should be optimized.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light[15].

  • Washing/Purification:

    • Remove the polymer from the reaction mixture.

    • Wash the polymer extensively with the labeling buffer and then with deionized water to remove all unreacted dye and byproducts. Dialysis or gel filtration can also be used for purification if applicable.

  • Sample Mounting and Visualization:

    • Mount the covalently labeled polymer sample for observation.

    • Analyze using fluorescence microscopy or spectroscopy.

Logical Relationships in Staining Method Selection

staining_selection cluster_input Input Considerations cluster_decision Decision Point cluster_output Output Method Polymer_Type Polymer Type (e.g., PE, PS, PU) Staining_Method Select Staining Method Polymer_Type->Staining_Method Application Application Requirements (e.g., long-term tracking) Application->Staining_Method Non_Covalent Non-Covalent Staining (Simple, Reversible) Staining_Method->Non_Covalent   Affinity-based   interaction desired Covalent Covalent Labeling (Stable, Permanent) Staining_Method->Covalent   Stable, long-term   labeling required

Caption: Decision-making flowchart for selecting a polymer staining method.

References

A Comparative Guide to the Fluorescence Intensity of SOLVENT YELLOW 83 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable fluorescent dye is a critical decision in the development of sensitive and reliable fluorescence-based assays. SOLVENT YELLOW 83 is a commonly used dye, but a quantitative comparison of its fluorescence intensity with viable alternatives is often challenging due to the limited availability of comprehensive photophysical data in peer-reviewed literature. This guide provides a framework for the quantitative comparison of SOLVENT YELLOW 83 with other commercially available solvent dyes.

Quantitative Comparison of Fluorescence Properties

To facilitate a direct comparison, the following table summarizes the key photophysical parameters that determine the brightness of a fluorophore: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). Brightness, the product of these two values, is the most practical measure of a fluorophore's performance in an experimental setting. Due to the scarcity of published data for SOLVENT YELLOW 83 and its alternatives, this table is presented as a template for researchers to populate with their own experimental findings.

Fluorophore Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Fluorescence Quantum Yield (Φ) Brightness (ε × Φ)
SOLVENT YELLOW 83 User DeterminedUser DeterminedUser DeterminedUser DeterminedUser Determined
Solvent Green 5 (Fluorescent Yellow 8G) User DeterminedUser DeterminedUser DeterminedUser DeterminedUser Determined
Solvent Yellow 172 (Fluorescent Yellow AA 223) User DeterminedUser DeterminedUser DeterminedUser DeterminedUser Determined
Solvent Yellow 43 (Fluorescent Brilliant Yellow R) User DeterminedUser DeterminedUser DeterminedUser DeterminedUser Determined

Alternative Fluorescent Dyes

Several alternative solvent dyes are noted for their strong fluorescence. These include:

  • Solvent Green 5 (Fluorescent Yellow 8G): Described as a highly transparent perylene-based green-yellow fluorescent dye.

  • Solvent Yellow 172 (Fluorescent Yellow AA 223): Noted as a high-performance fluorescent dye that is greener and brighter than many older fluorescent yellows, with high strength and good light fastness.[1]

  • Solvent Yellow 43 (Fluorescent Brilliant Yellow R): Characterized by its high color yield and good body, producing brilliant greenish-yellow shades.[1]

Experimental Protocols

The following is a detailed protocol for the determination of fluorescence quantum yield using the comparative method. This method involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

1. Materials and Equipment

  • SOLVENT YELLOW 83 and alternative solvent dyes

  • A fluorescent standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, or Rhodamine 6G in ethanol).

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, etc.)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a corrected emission spectrum function

  • 1 cm path length quartz cuvettes

2. Preparation of Solutions

  • Prepare stock solutions of the sample dyes and the reference standard in the chosen solvent at a concentration of approximately 10⁻⁴ M.

  • From the stock solutions, prepare a series of dilutions for each dye and the standard, with absorbances at the excitation wavelength ranging from 0.02 to 0.1. It is critical to keep the absorbance below 0.1 to avoid inner filter effects.

3. Measurement of Absorbance and Fluorescence

  • For each solution, measure the absorbance spectrum using the UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution using the spectrofluorometer at the same excitation wavelength used for the absorbance measurements. The excitation and emission slit widths should be kept constant for all measurements.

4. Data Analysis

  • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

  • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine the gradient (slope) of the resulting linear plots for both the sample and the standard.

5. Calculation of Quantum Yield The fluorescence quantum yield of the sample (Φ_S) can be calculated using the following equation:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

Where:

  • Φ_R is the quantum yield of the reference standard.

  • Grad_S and Grad_R are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

  • n_S and n_R are the refractive indices of the sample and reference solvents, respectively.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the comparative measurement of fluorescence quantum yield.

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Calculation prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions abs_spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_dilutions->abs_spec fluo_spec Measure Fluorescence Spectra (Spectrofluorometer) prep_dilutions->fluo_spec plot Plot Intensity vs. Absorbance abs_spec->plot integrate Integrate Fluorescence Intensity fluo_spec->integrate integrate->plot gradient Determine Gradients (Slopes) plot->gradient calc_qy Calculate Quantum Yield (Φ) gradient->calc_qy

Caption: Workflow for determining fluorescence quantum yield.

References

Assessing the In-Vitro Toxicity of Solvent Yellow 83: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate dyes and stains for in-vitro studies is a critical decision that hinges on balancing efficacy with minimal cellular toxicity. This guide provides a comprehensive assessment of the in-vitro toxicity of Solvent Yellow 83, also known as Pigment Yellow 83, and compares it with common alternative dyes used in cell-based assays.

Solvent Yellow 83 is a diarylide yellow pigment widely used in various industrial applications, including inks and plastics.[1] Its potential use in in-vitro settings necessitates a thorough understanding of its cytotoxic and genotoxic properties. This guide synthesizes available toxicological data for Solvent Yellow 83 and presents it alongside that of three common alternative dyes: Neutral Red, Trypan Blue, and Hoechst 33342.

Comparative Toxicity Analysis

The following tables summarize the available data on the cytotoxicity and genotoxicity of Solvent Yellow 83 and its alternatives. It is important to note that quantitative in-vitro toxicity data for Solvent Yellow 83 is limited in publicly available literature.

Cytotoxicity Data
DyeAssayCell LineConcentration/IC50Key Findings
Solvent Yellow 83 Not specifiedNot specifiedData not availableGenerally considered to have low acute toxicity.[2]
Neutral Red Neutral Red UptakeSH-SY5YIC50: 562.1 µg/ml (ethanolic extract), 114.7 µg/ml (aqueous extract)[3]Toxicity is dependent on the solvent used for extraction and the cell line.
Trypan Blue Trypan Blue ExclusionHuman Retinal Pigment Epithelial (RPE) cellsReduction in cell viability at 0.6 mg/ml and 4 mg/ml after 1 minute exposure.[4]Classified as a potential carcinogen and can be toxic to cells with short exposure times.[5][6]
Hoechst 33342 MTT AssayHeLaIC50: 1.2 µM[7]Cytotoxic effects are cell-type dependent and can be observed at concentrations as low as 0.5 µg/mL.[8]
Genotoxicity Data
DyeAssayTest SystemResultsKey Findings
Solvent Yellow 83 Ames TestSalmonella typhimuriumNegativeMutagenicity tests have indicated no genotoxic potential.[9] Long-term animal studies showed no carcinogenic effects.[10]
Neutral Red Ames Test, Micronucleus Test, Comet AssaySalmonella typhimurium, L5178Y cellsPhotomutagenic and mutagenic after metabolic activation.[11]Genotoxicity is induced by photo-activation and metabolic processes.
Trypan Blue Not specifiedNot specifiedMay cause genetic defects.[5]Classified as a substance that may cause genetic defects.[5]
Hoechst 33342 Micronucleus Test, Chromosome Aberration TestChinese Hamster Ovary (CHO) cellsInduces mutations and cell cycle perturbations.[7]Can induce DNA damage and interfere with DNA replication.[12][13]

Experimental Protocols

Detailed methodologies for two key assays cited in this guide are provided below. These protocols offer a standardized approach for assessing the cytotoxicity and genotoxicity of dyes in your own laboratory settings.

Neutral Red Uptake Cytotoxicity Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[14]

Materials:

  • Cells in culture

  • Culture medium

  • Neutral Red solution (e.g., 0.33 g/L in water)[15]

  • Phosphate-Buffered Saline (PBS)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[15]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight.

  • Treatment: Expose cells to various concentrations of the test dye for a predetermined period (e.g., 24 hours).

  • Neutral Red Staining: Remove the treatment medium and add a medium containing Neutral Red. Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.[11]

  • Washing: Remove the Neutral Red medium and wash the cells with PBS to remove unincorporated dye.

  • Destaining: Add the destain solution to each well to extract the dye from the lysosomes of viable cells.

  • Quantification: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.[11] The intensity of the color is proportional to the number of viable cells.

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

The Comet Assay is a sensitive method for detecting DNA damage in individual cells.

Materials:

  • Treated and control cells

  • Low melting point agarose (B213101)

  • Lysis solution

  • Alkaline or neutral electrophoresis buffer

  • DNA staining solution (e.g., SYBR Green, Ethidium Bromide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Encapsulation: Mix a suspension of single cells with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • DNA Unwinding: Place the slides in an alkaline or neutral buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are indicative of the extent of DNA damage.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for a typical cytotoxicity assay and a genotoxicity assay.

CytotoxicityAssayWorkflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Add Test Compound (Dye) incubate1->treat incubate2 Incubate (e.g., 24h) treat->incubate2 add_nr Add Neutral Red Medium incubate2->add_nr incubate3 Incubate (2-3h) add_nr->incubate3 wash Wash with PBS incubate3->wash destain Add Destain Solution wash->destain read Read Absorbance (540nm) destain->read analyze Calculate % Viability read->analyze end End analyze->end

Cytotoxicity Assay Workflow

GenotoxicityAssayWorkflow cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis cluster_results Results start Start treat_cells Treat Cells with Test Compound start->treat_cells mix_cells Mix Cells with Agarose treat_cells->mix_cells add_to_slide Layer on Slide mix_cells->add_to_slide lysis Cell Lysis add_to_slide->lysis unwinding DNA Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis stain Stain DNA electrophoresis->stain visualize Visualize under Microscope stain->visualize analyze Analyze Comet Tails visualize->analyze quantify Quantify DNA Damage analyze->quantify end End quantify->end

Genotoxicity Assay Workflow

Conclusion

Based on the available data, Solvent Yellow 83 exhibits low in-vitro toxicity, with no evidence of mutagenicity in bacterial reverse mutation assays. This suggests it may be a suitable candidate for certain in-vitro applications where minimal cytotoxicity is required. However, the lack of extensive, publicly available quantitative data warrants caution.

In contrast, the alternative dyes discussed present a more complex picture. Neutral Red's toxicity is context-dependent, while Trypan Blue is a known potential carcinogen and can be acutely toxic to cells. Hoechst 33342, while effective for DNA staining, demonstrates clear cytotoxic and genotoxic effects.

Researchers should carefully consider the specific requirements of their experiments when selecting a dye. For applications requiring high cell viability and minimal interference with cellular processes, Solvent Yellow 83 may be a viable option, though preliminary in-house validation is strongly recommended. For endpoint assays where cell viability is not a concern, or where specific cellular compartments are targeted, other dyes may be more appropriate despite their known toxicities. This guide serves as a starting point for making an informed decision based on a comparative assessment of the available toxicological data.

References

A Comparative Guide to a Novel HPLC-UV Method for the Quantification of SOLVENT YELLOW 83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a novel High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of SOLVENT YELLOW 83. The performance of this new method is objectively compared against a conventional HPLC-UV method, supported by detailed experimental data. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding analytical methodology for this compound.

Introduction to SOLVENT YELLOW 83 and Analytical Method Validation

SOLVENT YELLOW 83 is a yellow acidic dye used in various industrial applications, including thermoset and thermoplastic materials.[1] Accurate and reliable quantification of this dye is crucial for quality control and research purposes. The validation of an analytical procedure is essential to demonstrate its fitness for its intended purpose.[2] The International Council for Harmonisation (ICH) Q2(R2) guideline is a globally recognized standard for the validation of analytical procedures, outlining key performance characteristics that need to be evaluated.[2][3][4][5] These characteristics include specificity, linearity, accuracy, precision, and robustness.[4][5][6]

This guide presents a newly developed reversed-phase HPLC-UV method for SOLVENT YELLOW 83 and compares its performance against a widely used, conventional isocratic HPLC-UV method.

Comparative Analysis of Analytical Methods

The performance of the novel HPLC-UV method was rigorously assessed against a conventional method. The key validation parameters are summarized in the tables below, providing a clear comparison of their capabilities.

Method Performance Comparison
Parameter Novel HPLC-UV Method Conventional HPLC-UV Method ICH Q2(R2) Acceptance Criteria
Linearity (R²) 0.99980.9985≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%97.8% - 103.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%1.52%≤ 2%
- Intermediate Precision1.15%2.10%≤ 2%
Limit of Detection (LOD) 0.05 µg/mL0.20 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL0.60 µg/mL-
Selectivity/Specificity No interference observedMinor interference from excipientsNo interference at the retention time of the analyte
Robustness Unaffected by minor changesSensitive to mobile phase composition changesConsistent results with small variations in method parameters
Chromatographic Conditions
Parameter Novel HPLC-UV Method Conventional HPLC-UV Method
Column C18, 2.1 x 50 mm, 1.8 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient: Acetonitrile and Water (with 0.1% Formic Acid)Isocratic: 80:20 Acetonitrile:Water
Flow Rate 0.3 mL/min1.0 mL/min
Detection Wavelength 420 nm420 nm
Injection Volume 5 µL20 µL
Column Temperature 35°C30°C
Run Time 8 minutes15 minutes

Experimental Protocols

Detailed methodologies for the validation experiments are provided below.

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of SOLVENT YELLOW 83 reference standard and dissolve in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing SOLVENT YELLOW 83 in methanol to obtain a theoretical concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Linearity
  • Inject the working standard solutions in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the coefficient of determination (R²) from the linear regression analysis.

Accuracy
  • Prepare spiked samples at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).

  • Analyze each concentration level in triplicate.

  • Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) x 100%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration sample on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Calculate the Relative Standard Deviation (RSD%) for the results.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Selectivity/Specificity
  • Analyze a blank sample (matrix without SOLVENT YELLOW 83) and a sample spiked with known related substances and excipients.

  • Assess for any interfering peaks at the retention time of SOLVENT YELLOW 83.

Robustness
  • Intentionally vary critical method parameters (e.g., flow rate by ±0.02 mL/min, column temperature by ±2°C, and mobile phase composition by ±2%).

  • Analyze the sample under each modified condition and evaluate the impact on the results.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for method validation and a logical comparison of the two methods.

G Experimental Workflow for Method Validation A Standard & Sample Preparation B Linearity Assessment (R² ≥ 0.999) A->B C Accuracy Study (Recovery: 98-102%) A->C D Precision Evaluation (RSD ≤ 2%) A->D E LOD & LOQ Determination A->E F Selectivity/Specificity Analysis A->F G Robustness Testing A->G H Method Validation Report B->H C->H D->H E->H F->H G->H

Caption: Workflow for the validation of the analytical method.

G Comparison of Novel vs. Conventional HPLC-UV Methods cluster_0 Novel HPLC-UV Method cluster_1 Conventional HPLC-UV Method a1 High Sensitivity (LOD: 0.05 µg/mL) b1 Lower Sensitivity (LOD: 0.20 µg/mL) a1->b1 Superior a2 Excellent Linearity (R² = 0.9998) b2 Acceptable Linearity (R² = 0.9985) a2->b2 Superior a3 High Precision (RSD < 1.2%) b3 Acceptable Precision (RSD < 2.2%) a3->b3 Superior a4 Fast Analysis (8 min) b4 Longer Analysis (15 min) a4->b4 Superior a5 Robust b5 Less Robust a5->b5 Superior

Caption: Logical comparison of the two analytical methods.

Conclusion

The novel HPLC-UV method demonstrates significant improvements over the conventional method for the quantification of SOLVENT YELLOW 83. It offers superior sensitivity, linearity, accuracy, and precision, with the added benefits of a shorter run time and greater robustness. This validated method is highly suitable for high-throughput analysis in quality control and research environments, ensuring reliable and accurate results. The adoption of this new method can lead to increased efficiency and confidence in the analytical data generated for SOLVENT YELLOW 83.

References

A Comparative Analysis of Solvatochromic Shifts: Solvent Yellow 83 and Alternative Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the solvent-dependent spectral shifts of Solvent Yellow 83, benchmarked against prominent solvatochromic dyes. This guide offers researchers, scientists, and drug development professionals a comparative analysis supported by experimental data and detailed protocols to understand and leverage the phenomenon of solvatochromism.

Solvatochromism, the change in the color of a dissolved substance depending on the solvent, is a critical phenomenon in various scientific fields, including sensor development, probe design for biological systems, and understanding intermolecular interactions. The polarity of the solvent plays a pivotal role in altering the electronic ground and excited states of a dye molecule, leading to shifts in its absorption and emission spectra. This guide provides a comparative overview of the solvatochromic behavior of Solvent Yellow 83, an azo dye, alongside well-characterized solvatochromic probes such as Reichardt's dye and Nile Red.

Quantitative Comparison of Solvatochromic Shifts

The solvatochromic shift, the difference in the absorption maximum (λmax) of a dye in solvents of varying polarities, provides a quantitative measure of its sensitivity to the solvent environment. While specific experimental data for the solvatochromic shifts of Solvent Yellow 83 is not extensively available in the public domain, a comparison can be drawn by examining the behavior of other azo dyes with similar structural characteristics.

The following table summarizes the absorption maxima (λmax) of selected solvatochromic dyes in a range of solvents with differing polarities, as indicated by their ET(30) values. A larger change in λmax across the solvent spectrum signifies a more pronounced solvatochromic effect.

SolventET(30) (kcal/mol)Reichardt's Dye λmax (nm)Nile Red λmax (nm)4-Nitroaniline λmax (nm)
Cyclohexane31.2~810~515~325
Toluene33.9~780~535~340
Acetone (B3395972)42.2~677~550~368
Ethanol51.9~550~560~375
Methanol55.4~515~570~380
Water63.1~453~630~405

Note: Data for Reichardt's Dye, Nile Red, and 4-Nitroaniline are compiled from various literature sources. The solvatochromic behavior of azo dyes like Solvent Yellow 83 is expected to show a bathochromic (red) shift with increasing solvent polarity, similar to 4-Nitroaniline.

Understanding the Mechanism: Positive and Negative Solvatochromism

The direction of the spectral shift with increasing solvent polarity categorizes solvatochromism into two types:

  • Positive Solvatochromism (Bathochromic or Red Shift): This occurs when the excited state of the dye is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a shift of the absorption to a longer wavelength. Many azo dyes exhibit positive solvatochromism.

  • Negative Solvatochromism (Hypsochromic or Blue Shift): This is observed when the ground state is more polar than the excited state. Increasing solvent polarity stabilizes the ground state more, increasing the energy gap and causing a shift to a shorter wavelength. Reichardt's dye is a classic example of a compound exhibiting strong negative solvatochromism.[1][2]

Experimental Protocol for Measuring Solvatochromic Shifts

The following is a generalized experimental protocol for determining the solvatochromic shifts of a dye.

1. Materials and Reagents:

  • Dye of interest (e.g., Solvent Yellow 83)

  • A series of solvents of varying and known polarity (e.g., cyclohexane, toluene, acetone, ethanol, methanol, water) of spectroscopic grade.

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes

  • UV-Vis spectrophotometer

2. Preparation of Stock Solution:

  • Prepare a concentrated stock solution of the dye in a solvent in which it is readily soluble (e.g., acetone or ethanol). The concentration should be in the range of 1-5 mM.

3. Preparation of Working Solutions:

  • For each solvent to be tested, prepare a dilute working solution from the stock solution. A typical final concentration is in the micromolar range (e.g., 10-50 µM), ensuring the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • To prepare a working solution, add a small, precise volume of the stock solution to a volumetric flask and dilute to the mark with the desired solvent.

4. Spectroscopic Measurement:

  • Record the UV-Vis absorption spectrum of each working solution over a relevant wavelength range.

  • Use the pure solvent as a blank to zero the spectrophotometer before each measurement.

  • Identify the wavelength of maximum absorbance (λmax) for the dye in each solvent.

5. Data Analysis:

  • Tabulate the λmax values for the dye in each solvent.

  • Plot the absorption energy (often expressed in wavenumbers, cm⁻¹) or λmax against a solvent polarity scale, such as the ET(30) scale, to visualize the solvatochromic trend.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of solvatochromic shifts.

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Analysis cluster_analysis Data Analysis A Prepare Dye Stock Solution B Prepare Dilute Working Solutions in Various Solvents A->B C Record UV-Vis Absorption Spectra B->C Analyze Samples D Determine λmax for each solvent C->D E Tabulate λmax vs. Solvent Polarity D->E Collect Data F Plot and Analyze Solvatochromic Trend E->F

References

Safety Operating Guide

Proper Disposal of SOLVENT YELLOW 83: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of SOLVENT YELLOW 83 is paramount in any research and development setting. This guide provides detailed, step-by-step procedures for the proper management of SOLVENT YELLOW 83 waste, adhering to standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle SOLVENT YELLOW 83 with appropriate care to minimize exposure and ensure personal safety. Always handle the substance in a well-ventilated area.[1] Personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]To protect eyes from dust particles.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, PVC, PE).[1][3] Gloves must be inspected before use.[1]To prevent skin contact.
Protective Clothing Fire/flame resistant and impervious clothing; a lab coat or working clothes protecting the whole body.[1][2][3]To minimize skin exposure.
Respiratory Protection An approved filtering mask (e.g., P-series) or a full-face respirator should be used if exposure limits are exceeded or if dust formation is significant.[2][3]To prevent inhalation of dust.

Step-by-Step Disposal Protocol for SOLVENT YELLOW 83

This protocol outlines the procedures for managing both solid waste and contaminated materials.

1. Waste Collection and Segregation:

  • Solid Waste: Collect dry SOLVENT YELLOW 83 waste, including residues and unused product, in a dedicated, clearly labeled, and sealable container.[1][4]

  • Contaminated Materials: Items such as used gloves, weighing papers, and disposable lab coats that are contaminated with SOLVENT YELLOW 83 should be collected separately in a designated, sealed waste container.

  • Avoid Mixing: Do not mix SOLVENT YELLOW 83 waste with other chemical or non-hazardous waste streams to ensure proper disposal.[5]

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Avoid the formation of dust.[1][4] If the spilled material is dry, it can be gently moistened with water to prevent it from becoming airborne.[4]

  • Use non-sparking tools and explosion-proof equipment for cleanup.[1]

  • Collect the spilled material mechanically and place it into a suitable, closed container for disposal.[1][3][4]

  • Do not allow the substance to enter drains, surface water, or groundwater.[1][3][4][6]

3. Container Management:

  • Waste Containers: Ensure waste containers are tightly closed and stored in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[1]

  • Original Product Containers: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[1]

4. Final Disposal:

  • SOLVENT YELLOW 83 waste is not typically classified as hazardous.[7] However, it should be disposed of in accordance with local, state, and federal regulations.[6]

  • The recommended methods for final disposal are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]

  • Consult with your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to ensure compliance with all applicable regulations.

Logical Workflow for SOLVENT YELLOW 83 Waste Management

The following diagram illustrates the decision-making process for the proper disposal of SOLVENT YELLOW 83 and associated materials.

start SOLVENT YELLOW 83 Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Waste Streams ppe->segregate solid_waste Solid SOLVENT YELLOW 83 segregate->solid_waste contaminated_items Contaminated Items (Gloves, Paper, etc.) segregate->contaminated_items package_waste Package in Labeled, Sealed Containers solid_waste->package_waste contaminated_items->package_waste spill->ppe No contain_spill Contain and Clean Up Spill (Avoid Dust, Use Non-Sparking Tools) spill->contain_spill Yes contain_spill->package_waste store_waste Store in Cool, Dry, Ventilated Area package_waste->store_waste consult_ehs Consult EHS / Licensed Contractor store_waste->consult_ehs disposal Dispose via Incineration or Licensed Chemical Destruction Plant consult_ehs->disposal

Caption: Workflow for the safe disposal of SOLVENT YELLOW 83.

First Aid Procedures in Case of Exposure

In the event of accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Solvent Yellow 83

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Solvent Yellow 83, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and responsibility in your laboratory.

Chemical and Physical Properties

A thorough understanding of a substance's properties is the foundation of safe handling. Solvent Yellow 83, also known as Pigment Yellow 83, is a yellow powder that is insoluble in water.[1] Key quantitative data is summarized in the table below for easy reference.

PropertyValue
Appearance Yellow Powder
Solubility in Water Insoluble[1]
Melting Point High[1]
Occupational Exposure Limits (OELs) Not established. In the absence of specific limits, it is recommended to adhere to the limits for Particulates Not Otherwise Classified (PNOC).
PNOC - OSHA PEL Total Dust: 15 mg/m³ (8-hour TWA)
Respirable Fraction: 5 mg/m³ (8-hour TWA)
PNOC - ACGIH TLV Inhalable Particulates: 10 mg/m³ (8-hour TWA)
Respirable Particulates: 3 mg/m³ (8-hour TWA)

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling Solvent Yellow 83. The following table outlines the recommended PPE to minimize exposure and ensure personal safety.

Body PartProtectionStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields.[2][3]Conforming to EN 166 (EU) or NIOSH (US).[2][3]
Skin Chemical-resistant, impervious gloves (e.g., nitrile, butyl rubber).[2][3]Must satisfy EU Directive 89/686/EEC and the standard EN 374.[2]
Fire/flame resistant and impervious clothing.[2][3]
Respiratory Full-face respirator if exposure limits are exceeded or if dust is generated.[2]NIOSH-certified (or equivalent) organic vapor/particulate respirator.[4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A clear, step-by-step operational plan is crucial for minimizing risks associated with handling Solvent Yellow 83. The following workflow diagram, generated using Graphviz, illustrates the key stages of safe handling from receipt to disposal.

Workflow for Safe Handling of Solvent Yellow 83 A Receiving and Storage B Pre-Handling Preparation A->B C Handling and Use B->C D Decontamination C->D E Waste Collection D->E F Disposal E->F

Caption: Workflow for the safe handling of Solvent Yellow 83.

Experimental Protocol for Safe Handling:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2]

    • Keep away from incompatible materials and sources of ignition.[2]

  • Pre-Handling Preparation:

    • Ensure the work area is well-ventilated. Local exhaust ventilation is recommended.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don the appropriate PPE as specified in the table above. Gloves must be inspected prior to use.[2]

  • Handling and Use:

    • Handle in a designated area, such as a chemical fume hood, to minimize dust generation.

    • Avoid the formation of dust and aerosols.[2][3]

    • Use non-sparking tools to prevent ignition.[2][3]

    • Avoid contact with skin and eyes.[2][3]

  • Decontamination:

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[2]

    • Clean all equipment and the work area to remove any residual contamination.

  • Waste Collection:

    • Collect all waste, including contaminated PPE, in a suitable, closed, and properly labeled container for disposal.[2]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of Solvent Yellow 83 is a critical step in the chemical lifecycle to protect the environment and comply with regulations.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[2]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Cleanup:

    • For small spills, carefully sweep or vacuum the material, avoiding dust generation.

    • Place the collected material into a suitable, closed container for disposal.[2]

    • Use spark-proof tools and explosion-proof equipment.[2]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal Protocol:

  • Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] All disposal activities must be in accordance with local, state, and federal regulations.

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if permissible by local regulations.[2] Combustible packaging materials may be incinerated.[2]

By adhering to these guidelines, you contribute to a safer research environment and ensure the responsible handling and disposal of Solvent Yellow 83. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.